RIP1 kinase inhibitor 4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H23N5 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
5-[2-[3-(6-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)cyclopentyl]ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26) |
Clave InChI |
MPSUFDFPNVSUSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of RIP1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, with a focus on a novel pyrazole-triazole heterocyclic derivative, RIP1 kinase inhibitor 4. This document details the critical role of RIP1 kinase in inflammatory signaling pathways, methodologies for inhibitor discovery and characterization, and a representative synthesis protocol.
Introduction: RIP1 Kinase as a Therapeutic Target
Receptor-Interacting Protein 1 (RIP1) kinase, a serine/threonine kinase, is a crucial regulator of cellular signaling pathways that govern inflammation and cell death.[1] RIP1 kinase integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas, to control cellular fate decisions between survival, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIP1 kinase activity is implicated in the pathophysiology of numerous human diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders.[4] Consequently, the development of potent and selective RIP1 kinase inhibitors has emerged as a promising therapeutic strategy for these conditions.
The RIP1 Signaling Pathway
RIP1 kinase functions as a central node in the TNF signaling pathway. Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. In this complex, RIP1 is ubiquitinated, which serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[3][5]
Alternatively, under conditions where components of Complex I are inhibited or absent, RIP1 can participate in the formation of cytosolic death-inducing complexes. Complex IIa, consisting of FADD, caspase-8, and RIP1, leads to apoptosis.[3] In the presence of caspase-8 inhibition, RIP1 can interact with RIP3 and MLKL to form the necrosome, which executes programmed necrosis, a lytic form of cell death.[2] The kinase activity of RIP1 is essential for the induction of necroptosis.
Discovery of this compound
The discovery of novel RIP1 kinase inhibitors often involves high-throughput screening of large compound libraries, followed by structure-activity relationship (SAR) studies to optimize lead compounds. One such discovery effort has led to the identification of This compound (Example 3) , a blood-brain barrier (BBB) penetrable inhibitor with an EC50 of less than 100 nM. This compound is a pyrazole and triazole heterocyclic derivative, as described in patent WO2023040870.
Another potent and selective type II RIP1 kinase inhibitor is RIPK1-IN-4 , which binds to the DLG-out inactive conformation of RIP1 and exhibits IC50 values of 16 nM and 10 nM in biochemical and ADP-Glo kinase assays, respectively.
The discovery of the clinical candidate GSK2982772 originated from a DNA-encoded library screen, which identified a benzoxazepinone hit, GSK'481. Subsequent lead optimization led to the development of GSK2982772, a potent and highly selective RIP1 inhibitor.
Synthesis of RIP1 Kinase Inhibitors
The synthesis of pyrazole-triazole based RIP1 kinase inhibitors involves multi-step synthetic routes. While the specific experimental protocol for this compound is detailed in patent WO2023040870, a representative synthesis for a similar heterocyclic scaffold is outlined below, based on established methodologies for creating pyrazole and triazole hybrids.
Representative Synthesis of a Pyrazole-Triazole Hybrid
The synthesis can be envisioned in a multi-step process, often culminating in a click chemistry reaction to form the triazole ring.
Step 1: Synthesis of a Pyrazole Aldehyde Intermediate
A substituted pyrazole aldehyde can be synthesized via the Vilsmeier-Haack reaction from a corresponding ketone.
Step 2: Synthesis of an Azide Intermediate
A suitably functionalized aryl or alkyl azide is prepared, often from the corresponding amine via diazotization followed by reaction with sodium azide.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final pyrazole-triazole hybrid is assembled via a copper-catalyzed "click" reaction between an alkyne-functionalized pyrazole and the azide intermediate, or vice versa.
Experimental Protocols
5.1. RIP1 Kinase Activity Assay (Transcreener® ADP² Assay)
This assay measures the enzymatic activity of RIP1 by detecting the amount of ADP produced during the kinase reaction.
-
Materials :
-
Purified recombinant RIP1 kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (inhibitors)
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa 633 tracer, ADP² antibody, and Stop & Detect Buffer)
-
-
Procedure :
-
Prepare a solution of RIP1 kinase in Kinase Assay Buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the RIP1 kinase solution to the wells and pre-incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.
-
Incubate for 40-60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition based on controls (no enzyme and no inhibitor) and determine the IC50 value for the test compound.
-
5.2. Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by a specific stimulus.
-
Materials :
-
Human monocytic U937 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)
-
Test compounds (inhibitors)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure :
-
Seed U937 cells into a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor.
-
Incubate the cells for 24-48 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the percent protection from cell death and determine the EC50 value for the test compound.
-
Quantitative Data for RIP1 Kinase Inhibitors
The following table summarizes the potency of various RIP1 kinase inhibitors.
| Compound Name | Type | Target Binding | Biochemical Potency (IC50) | Cellular Potency (EC50) | Reference(s) |
| This compound (Example 3) | Pyrazole-Triazole | Not specified | Not reported | < 100 nM | |
| RIPK1-IN-4 | Type II | DLG-out | 16 nM (RIP1), 10 nM (ADP-Glo) | Not reported | |
| GSK2982772 | Benzoxazepinone | Allosteric | 6.2 nM (FP binding) | 15 nM (U937 necroptosis) | |
| GSK'481 (Hit) | Benzoxazepinone | Not specified | 20 nM (FP binding), 18 nM (ADP-Glo) | 160 nM (U937 necroptosis) | |
| Necrostatin-1 (Nec-1) | Indole derivative | Allosteric | ~500 nM | ~500 nM | [4] |
Conclusion
RIP1 kinase is a well-validated therapeutic target for a range of inflammatory and neurodegenerative diseases. The discovery of potent and selective inhibitors, such as the pyrazole-triazole based "this compound", represents a significant advancement in the field. This guide has provided an overview of the underlying biology of RIP1, detailed experimental protocols for inhibitor characterization, and a framework for the synthesis of this class of compounds. The continued development of novel RIP1 kinase inhibitors holds great promise for the treatment of diseases driven by inflammation and necroptosis.
References
- 1. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
RIP1 kinase inhibitor 4 structure and chemical properties
A Comprehensive Overview for Researchers and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a detailed examination of a potent and selective inhibitor, RIP1 Kinase Inhibitor 4 (also known as RIPK1-IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is a small molecule inhibitor characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | 1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | [1] |
| CAS Number | 1481641-08-0 | [1][2] |
| Molecular Formula | C₂₃H₂₃N₅O₂ | [1][2] |
| Molecular Weight | 401.46 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (225-250 mg/mL) | [1][2] |
| Storage | Store at -20°C for long-term stability | [2] |
A distinct compound, also referred to as "this compound (Example 3)," is associated with CAS number 2919836-00-1. This molecule possesses a molecular formula of C₂₃H₂₃N₅ and a molecular weight of 369.46 g/mol .[3] Notably, it is described as being capable of penetrating the blood-brain barrier (BBB) and exhibits an EC50 of less than 100 nM.[3][4]
Biological Activity and Mechanism of Action
This compound (CAS 1481641-08-0) is a potent and selective, type II inhibitor of RIPK1 kinase.[1][2] It functions by binding to an allosteric site on the kinase, specifically stabilizing the DLG-out inactive conformation.[2] This mode of inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling.
The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC50 of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[1][2]
Signaling Pathway of RIPK1
RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) pathway. Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival transcription factor NF-κB. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase activity is essential for the induction of necroptosis.
Experimental Protocols
ADP-Glo™ Kinase Assay for RIPK1 Inhibition
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and serial dilutions of this compound in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.
Methodology:
-
Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and seed them into 96-well plates.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM), and optionally a SMAC mimetic (e.g., 1 µM LCL161).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of protection conferred by the inhibitor. Determine the EC50 value from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for assessing its inhibitory activity and cellular efficacy. Further investigation into the pharmacokinetic properties and in vivo efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully elucidate their therapeutic potential.
References
The Crossroads of Cellular Fate: A Technical Guide to RIPK1 Kinase in Necroptosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-and-death decisions, standing at the intersection of inflammation, apoptosis, and a regulated form of necrosis known as necroptosis. Its dual function as both a signaling scaffold and an active kinase positions it as a key mediator in numerous physiological and pathological processes. Dysregulation of RIPK1 activity is implicated in a host of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] Consequently, RIPK1 has become a prime therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms governed by RIPK1, focusing on its kinase-dependent role in orchestrating necroptosis and inflammation. It offers a summary of quantitative data on therapeutic inhibitors, detailed experimental protocols for studying RIPK1 function, and visual diagrams of the core signaling pathways.
The Dual Role of RIPK1: Scaffold vs. Kinase
RIPK1 is a multi-domain protein consisting of an N-terminal kinase domain, an intermediate domain containing a RIP Homotypic Interaction Motif (RHIM), and a C-terminal death domain (DD).[2] This structure allows it to function in two distinct manners:
-
Scaffold Function (Kinase-Independent): In its most common role, particularly following Tumor Necrosis Factor Receptor 1 (TNFR1) stimulation, RIPK1 acts as a scaffold.[3] Within the TNFR1-associated Complex I, RIPK1 is heavily ubiquitinated, which prevents its kinase activation and facilitates the recruitment of downstream signaling complexes.[2][4] This scaffolding function is essential for the activation of the NF-κB pathway, promoting the transcription of pro-survival and inflammatory genes.[3][5] Mice lacking RIPK1 entirely die shortly after birth due to widespread inflammation and cell death, highlighting the essential pro-survival role of its scaffold function.[6]
-
Kinase Function (Kinase-Dependent): Under conditions where components of Complex I are inhibited or degraded, RIPK1 transitions to a pro-death role mediated by its kinase activity.[2] De-ubiquitination of RIPK1 allows it to dissociate from the receptor complex and form cytosolic death-inducing platforms.[3] The activation of its kinase domain, marked by autophosphorylation at sites like Serine 166, is the critical trigger for initiating either RIPK1-dependent apoptosis (in Complex IIa with FADD and Caspase-8) or necroptosis (in Complex IIb, the "necrosome," with RIPK3).[3][4]
The Necroptosis Signaling Pathway
Necroptosis is a lytic, pro-inflammatory form of regulated cell death. The kinase activity of RIPK1 is indispensable for its initiation in response to stimuli like TNFα, especially when apoptosis is blocked (e.g., by caspase inhibitors like zVAD-fmk).[1][6]
The canonical TNF-induced necroptosis pathway proceeds as follows:
-
TNFR1 Activation: TNFα binding to TNFR1 triggers the recruitment of Complex I components, including TRADD, TRAF2, cIAPs, and RIPK1.[5]
-
Complex I Formation & Pro-Survival Signaling: In this complex, cIAPs mediate K63-linked and M1-linked (linear) ubiquitination of RIPK1. This serves as a docking platform for IKK and TAK1 complexes, leading to NF-κB activation and cell survival.[2][4]
-
Transition to Complex IIb (Necrosome): When cIAPs are inhibited or degraded (e.g., by SMAC mimetics) and caspases are inactive, RIPK1 is de-ubiquitinated by enzymes like CYLD. This allows RIPK1 to dissociate and engage RIPK3 through their respective RHIM domains, forming the core of the necrosome.[7][8]
-
Necrosome Activation: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[8]
-
MLKL Recruitment and Execution: Activated RIPK3 phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[9] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[1] The MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[1]
RIPK1 Kinase in Inflammation
The kinase activity of RIPK1 contributes to inflammation not only through the DAMPs released during necroptotic cell death but also through direct, cell-autonomous mechanisms.[1][10] Studies have shown that activated RIPK1 can promote the production of pro-inflammatory cytokines.[1] This occurs in part because the necrosome can serve as a secondary signaling platform for sustained NF-κB and MAPK activation.[1] Furthermore, there is evidence that activated RIPK1 can translocate to the nucleus and interact with chromatin remodeling complexes to directly mediate the transcription of inflammatory genes.[2] This kinase-dependent, death-independent inflammatory signaling underscores the multifaceted role of RIPK1 in disease pathogenesis.
Quantitative Data on RIPK1 Modulation
The therapeutic potential of targeting RIPK1 kinase has led to the development of numerous small molecule inhibitors. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) in cellular or biochemical assays.
| Inhibitor | Target(s) | Assay Type | Cell Line / System | IC50 Value | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis | Jurkat | 490 nM | [11] |
| RIPK1 | Necroptosis | L929 | 1 µM | [12] | |
| RIPK1 | Necroptosis | U937 | 2 µM | [12] | |
| Necrostatin-1s (Nec-1s) | RIPK1 | Necroptosis | FADD-deficient Jurkat | 50 nM | [13] |
| GSK'963 | RIPK1 | Necroptosis | L929 (murine) | 1 nM | [12] |
| RIPK1 | Necroptosis | U937 (human) | 4 nM | [12] | |
| RIPK1 | Necroptosis | Primary human neutrophils | 0.9 nM | [12] | |
| GSK2982772 | RIPK1 | Kinase Activity | Human RIPK1 | 16 nM | [11] |
| RIPK1 | Kinase Activity | Monkey RIPK1 | 20 nM | [11] | |
| GSK'872 | RIPK3 | Kinase Activity | Cell-free | 1.3 nM | [14][15] |
| RIPK3 | Kinase Binding | Cell-free | 1.8 nM | [14][15] | |
| GNE684 | RIPK1 | Kinase Activity | Human RIPK1 | 21 nM (Ki app) | [11] |
| RIPK1 | Kinase Activity | Mouse RIPK1 | 189 nM (Ki app) | [11] |
Table 1: Potency of selected RIPK kinase inhibitors.
Genetic inhibition of RIPK1 kinase activity also has profound effects on gene expression during inflammatory responses. RNA-sequencing of lung tissue from mice with a kinase-dead RIPK1 mutation (Ripk1S25D/S25D) exposed to cigarette smoke revealed significant changes in inflammatory and cell death pathways compared to wild-type mice.[16]
| Gene | Condition | Log2 Fold Change (Kinase-Dead vs. Wild-Type) | Adjusted p-value |
| Cxcl1 | Cigarette Smoke | -1.5 | <0.05 |
| Il6 | Cigarette Smoke | -1.2 | <0.05 |
| Ccl2 | Cigarette Smoke | -1.1 | <0.05 |
| Tnf | Cigarette Smoke | -0.9 | <0.05 |
Table 2: Example of differentially expressed inflammatory genes in the lungs of RIPK1 kinase-dead mice vs. wild-type mice following cigarette smoke exposure. Data is illustrative of trends reported in the literature.[16]
Experimental Protocols
Investigating the role of RIPK1 requires a combination of techniques to assess its kinase activity, its interaction with other proteins, and the downstream cellular consequences.
Protocol: Measuring Necroptosis via Lactate Dehydrogenase (LDH) Release
This assay quantifies plasma membrane rupture by measuring the activity of the cytosolic enzyme LDH released into the cell culture supernatant.[17][18][19]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells of interest (e.g., L929, HT-29)
-
Culture medium
-
Necroptosis-inducing stimuli (e.g., TNFα, zVAD-fmk, SMAC mimetic)
-
RIPK1 inhibitor (e.g., Necrostatin-1s)
-
Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, stop solution)
-
10X Lysis Buffer (for positive control)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells (1x10⁴ - 5x10⁴ cells/well) in a 96-well plate in 100 µL of culture medium. Prepare triplicate wells for each condition: (a) Untreated Control, (b) Stimulus Only, (c) Stimulus + Inhibitor, (d) Maximum LDH Release (Positive Control). Incubate overnight.[17][18]
-
Treatment: Pre-treat designated wells with the RIPK1 inhibitor for 30-60 minutes. Then, add the necroptotic stimuli to the "Stimulus Only" and "Stimulus + Inhibitor" wells.
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the positive control wells. This lyses all cells to establish the 100% release value.[17]
-
Incubation: Incubate the plate for the desired time (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant. Mix gently by tapping.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[19]
-
Measurement: Measure the absorbance at 490 nm (and a reference wavelength of ~680 nm) using a microplate reader.[19]
-
Calculation:
-
Subtract the 680 nm background absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Untreated Control) / (Maximum Release - Untreated Control)] * 100[20]
-
Protocol: Immunoprecipitation (IP) of the RIPK1-Containing Necrosome
This protocol describes the isolation of RIPK1 and its interacting partners (like RIPK3 in the necrosome) from cell lysates for subsequent analysis by Western Blot.[21][22][23]
Materials:
-
Cultured cells (e.g., MEFs, Jurkat)
-
PBS, ice-cold
-
IP Lysis Buffer (e.g., 0.5% Nonidet P-40 buffer with protease and phosphatase inhibitors)[23]
-
Primary antibody for IP (e.g., anti-RIPK1 or anti-RIPK3)[22][23]
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (same as lysis buffer or a less stringent version)
-
SDS-PAGE sample buffer (e.g., 3X Laemmli buffer)
-
Primary antibodies for Western Blot (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-MLKL)
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Culture and Treatment: Grow cells to ~90% confluency. Treat with necroptotic stimuli (e.g., TNFα/SMAC/zVAD-fmk) for the desired time to induce necrosome formation.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.[24]
-
Add ice-cold IP Lysis Buffer and incubate on ice for 5-10 minutes.[21]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[21]
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration.
-
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of protein A/G bead slurry to ~500 µg of lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[21]
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold IP Lysis Buffer. After the final wash, remove all supernatant.[21]
-
-
Elution:
-
Resuspend the bead pellet in 20-30 µL of 3X SDS sample buffer.[21]
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis: Perform standard SDS-PAGE and Western blotting to detect RIPK1 and co-precipitated proteins like RIPK3 and MLKL.
Protocol: In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified RIPK1 by detecting the phosphorylation of a substrate.[13][25][26]
Materials:
-
Purified recombinant RIPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)[25]
-
5X Kinase Assay Buffer (e.g., containing HEPES, MgCl₂, DTT)[13]
-
ATP solution
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (or similar, for detecting ATP consumption)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare 1X Kinase Assay Buffer. Dilute the RIPK1 enzyme and substrate to their working concentrations in 1X Kinase Assay Buffer.[25]
-
Inhibitor Plating: Add test inhibitors at various concentrations to the wells of a 96-well plate. Include "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.
-
Master Mixture: Prepare a master mixture containing 1X Kinase Assay Buffer, ATP, and the MBP substrate. Add this mixture to all wells except the blank.[25]
-
Initiate Reaction: Add the diluted RIPK1 enzyme to the "Positive Control" and inhibitor-containing wells to start the reaction. For "Blank" wells, add an equal volume of 1X Kinase Assay Buffer.[25]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[13]
-
Detect Kinase Activity:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 45 minutes at room temperature.[25]
-
Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for another 45 minutes at room temperature.[25]
-
-
Measurement: Measure luminescence using a microplate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Conclusion and Future Directions
RIPK1 kinase is a master regulator of cell death and inflammation, playing a central, kinase-dependent role in the execution of necroptosis and the promotion of inflammatory signaling. Its position as a critical node in these pathways makes it an attractive therapeutic target for a wide array of human diseases. The development of potent and specific small molecule inhibitors has provided invaluable tools for dissecting its function and has shown promise in preclinical models. Future research will likely focus on further elucidating the cell-type and context-specific regulation of RIPK1's kinase activity, understanding the complex interplay between its scaffold and kinase functions, and advancing RIPK1 inhibitors through clinical trials to validate their therapeutic potential in patients.
References
- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Coordinated ubiquitination and phosphorylation of RIP1 regulates necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive and Negative Phosphorylation Regulates RIP1 and RIP3-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 gene variants associate with obesity in humans and can be therapeutically silenced to reduce obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. ulab360.com [ulab360.com]
- 22. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. google.com [google.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
The Specificity and Selectivity of RIP1 Kinase Inhibitor 4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of the Receptor-Interacting Protein 1 (RIP1) kinase inhibitor, commonly known as RIPK1-IN-4 or compound 8. As a critical mediator of cellular necroptosis and inflammation, RIPK1 is a prime therapeutic target for a range of autoimmune and inflammatory diseases. Understanding the precise interaction of inhibitors with RIPK1 and their off-target profiles is paramount for the development of safe and effective therapeutics.
Core Concepts: RIPK1 Inhibition
RIPK1 kinase inhibitors are broadly classified based on their binding mode to the kinase domain. RIPK1-IN-4 is characterized as a potent and selective Type II inhibitor. This classification signifies that it binds to the "DFG-out" inactive conformation of the kinase, a feature that often contributes to higher selectivity compared to ATP-competitive Type I inhibitors.[1][2]
Quantitative Analysis of RIPK1-IN-4 Potency
RIPK1-IN-4 has demonstrated significant potency in biochemical assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.
| Target | Assay | IC50 (nM) | Reference |
| RIPK1 | Biochemical Kinase Assay | 16 | [3] |
| RIPK1 | ADP-Glo Kinase Assay | 10 | [3] |
Note: While RIPK1-IN-4 is described as "selective," comprehensive quantitative data from broad-panel kinase screening against a diverse set of kinases is not publicly available. To illustrate the concept of high selectivity for a RIPK1 inhibitor, data for GSK2982772, a well-characterized clinical candidate, is provided below as a comparative example.
Illustrative Selectivity Profile: GSK2982772
GSK2982772 is a highly selective RIPK1 inhibitor that has been extensively profiled. At a concentration of 10 µM, it showed no significant inhibition of 318 kinases in a P33 radiolabeled assay and 456 kinases in a KINOMEscan competition binding assay, demonstrating an exceptional selectivity profile.[4]
Signaling Pathway Context: RIPK1 in TNF-Induced Necroptosis
RIPK1 is a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the receptor complex and its subsequent ubiquitination or deubiquitination determines the cellular outcome, leading to either cell survival, apoptosis, or necroptosis.[4][5] RIPK1 kinase activity is essential for the induction of necroptosis.
Caption: TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis, and the inhibitory action of RIPK1 kinase inhibitors on the necroptotic pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of RIPK1 kinase inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays.
ADP-Glo™ Kinase Assay (for IC50 Determination)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
RIPK1-IN-4 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of RIPK1-IN-4 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the RIPK1 kinase and the kinase substrate in the appropriate kinase reaction buffer.
-
Add the diluted RIPK1-IN-4 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
KINOMEscan® Selectivity Profiling (General Workflow)
KINOMEscan® is a competition-based binding assay used to quantify the interactions of a test compound with a large panel of kinases.
Caption: A generalized workflow for determining kinase inhibitor selectivity using the KINOMEscan® platform.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol Overview:
-
Assay Setup: A mixture of the test compound, a specific DNA-tagged kinase, and the immobilized ligand is prepared in assay wells.
-
Competition Binding: The mixture is incubated to allow for competitive binding to the kinase active site.
-
Capture and Washing: The immobilized ligand with any bound kinase is captured, and unbound components are washed away.
-
Quantification: The amount of captured kinase is determined by qPCR of the DNA tag.
-
Data Interpretation: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. For potent inhibitors, a dissociation constant (Kd) can be determined from a dose-response curve.
Conclusion
RIPK1-IN-4 is a potent Type II inhibitor of RIPK1 kinase. While it is reported to be selective, a detailed public dataset of its kinome-wide selectivity is currently unavailable. The methodologies described in this guide provide a framework for the robust evaluation of the potency, specificity, and selectivity of RIPK1 inhibitors, which is essential for advancing these promising therapeutic agents towards clinical applications. The use of well-characterized inhibitors like GSK2982772 as benchmarks can provide valuable context for the interpretation of new inhibitor profiles.
References
The Dawn of a New Therapeutic Avenue: Benzoxazepinone Derivatives as Potent and Selective RIP1 Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The discovery of Receptor-Interacting Protein 1 (RIP1) kinase as a critical mediator of programmed cell death and inflammation has opened a new frontier in the quest for novel therapeutics for a range of debilitating diseases. This technical whitepaper delves into the discovery and development of a promising class of RIP1 inhibitors: benzoxazepinone derivatives. Born from the innovative application of DNA-encoded library technology, these compounds have demonstrated remarkable potency, selectivity, and favorable drug-like properties, heralding a new era in the treatment of inflammatory disorders and other RIP1-mediated pathologies.
This guide provides an in-depth overview of the core scientific data, experimental methodologies, and underlying biological pathways associated with the development of these pioneering inhibitors, with a focus on the seminal work that led to the identification of key compounds such as GSK'481 and the clinical candidate GSK2982772.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of representative benzoxazepinone RIP1 inhibitors.
Table 1: In Vitro Potency of Benzoxazepinone Derivatives Against RIP1 Kinase
| Compound | RIP1 FP Binding IC50 (nM) | RIP1 ADP-Glo IC50 (nM) | U937 Cellular Necroptosis IC50 (nM) | Human Whole Blood MIP-1β IC50 (nM) |
| GSK'481 (4) | 10[1] | 1.3[2] | 10[2][3] | - |
| GSK2982772 (5) | 1.0[1] | 16 (human), 20 (monkey)[4] | 6.3[5] | 5[5] |
| Compound 19 | - | - | 1.7 | - |
| Compound o1 | - | - | 16.17 | - |
Table 2: Pharmacokinetic Properties of Key Benzoxazepinone RIP1 Inhibitors in Rats
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) at 2 mg/kg | Tmax (h) at 2 mg/kg | AUC (µg·h/mL) at 2 mg/kg | Clearance (mL/min/kg) |
| GSK'481 (4) | Low | - | - | 0.38[5] | 69[5] |
| GSK2982772 (5) | Moderate | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of benzoxazepinone RIP1 inhibitors.
RIP1 Kinase Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding affinity of inhibitors to the RIP1 kinase domain by measuring the displacement of a fluorescently labeled tracer molecule.
Materials:
-
Recombinant human RIP1 kinase domain (e.g., amino acids 1-375)
-
Fluorescently labeled tracer competitive with ATP
-
Test compounds (benzoxazepinone derivatives)
-
Assay buffer (e.g., HEPES-based buffer with BSA and DTT)
-
384-well, low-volume, black microplates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 10 µL of 4 nM fluorescent tracer and 10 µL of 12 nM RIP1 kinase domain per well.
-
Add 10 µL of assay buffer.
-
Add 10 µL of the diluted test compound to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
RIP1 Kinase ADP-Glo™ Assay
This luminescent assay measures the kinase activity of RIP1 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIP1 kinase domain
-
ATP
-
Myelin Basic Protein (MBP) as a substrate (optional, for measuring substrate phosphorylation)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Kinase reaction buffer
-
White, opaque 384-well microplates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Set up the kinase reaction in a 384-well plate by adding the RIP1 enzyme, substrate (if applicable), and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for RIP1.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values from the dose-response curves.
Cellular Necroptosis Assay in U937 Cells
This cell-based assay assesses the ability of inhibitors to protect human monocytic U937 cells from necroptosis induced by TNF-α in the presence of a caspase inhibitor.
Materials:
-
U937 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)
-
SMAC mimetic (e.g., BV6) - optional, to enhance necroptosis
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well microplates
Protocol:
-
Seed U937 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 30 minutes.
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-fmk). A SMAC mimetic can also be included to further sensitize the cells.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Determine the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: RIP1 Signaling Pathway in Response to TNF-α.
Caption: Fluorescence Polarization Assay Principle.
Caption: Cellular Necroptosis Assay Workflow.
References
An In-depth Technical Guide to RIP1 Kinase Inhibitor 4 for the Study of Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine whether a cell survives, undergoes apoptosis, or succumbs to a pro-inflammatory form of programmed necrosis known as necroptosis. The kinase activity of RIPK1 is a key driver of necroptosis, making it a compelling therapeutic target for a range of inflammatory diseases and conditions characterized by excessive cell death. This technical guide focuses on RIP1 Kinase Inhibitor 4, a potent and selective tool compound for interrogating the role of RIPK1 in programmed cell death. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
This compound: A Potent and Selective Tool
This compound, also referred to as RIPK1-IN-4 and compound 8, is a potent and selective, type II inhibitor of RIPK1 kinase. As a type II inhibitor, it binds to the inactive "DLG-out" conformation of the kinase, offering a high degree of selectivity. This selectivity is crucial for accurately dissecting the specific roles of RIPK1 kinase activity in complex cellular processes, distinguishing them from its kinase-independent scaffolding functions.
Data Presentation: Quantitative Analysis of RIP1 Inhibitor Activity
The following tables summarize the in vitro and cellular potency of this compound and provide a comparative analysis with other well-characterized RIPK1 inhibitors, GSK2982772 and Necrostatin-1.
Table 1: Biochemical Potency of RIP1 Kinase Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | ADP-Glo | Human RIPK1 | 10 | |
| This compound | Kinase Assay | Human RIPK1 | 16 | |
| GSK2982772 | ADP-Glo | Human RIPK1 | 6.3 | |
| GSK2982772 | Fluorescence Polarization | Human RIPK1 | <10 | |
| Necrostatin-1 | Kinase Assay | Human RIPK1 | 182 |
Table 2: Cellular Potency of RIP1 Kinase Inhibitors in Necroptosis Assays
| Compound | Cell Line | Assay Conditions | IC50/EC50 (nM) | Reference |
| This compound | L929 (mouse fibrosarcoma) | TNFα + zVAD-fmk | 400 | |
| GSK2982772 | U937 (human monocytic) | TNFα + Smac mimetic + zVAD-fmk | 1.6 (Cell Viability) | |
| GSK2982772 | U937 (human monocytic) | TNFα + Smac mimetic + zVAD-fmk | 0.5 (LDH Release) | |
| Necrostatin-1 | Jurkat (human T lymphocyte) | TNFα (FADD-deficient) | 494 | |
| Necrostatin-1 | 293T (human embryonic kidney) | TNFα-induced necroptosis | 490 |
Signaling Pathways
The decision between cell survival, apoptosis, and necroptosis is tightly regulated by a series of protein-protein interactions and post-translational modifications centered around RIPK1. The following diagrams illustrate these critical pathways.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflows
A systematic approach is required to characterize the activity and mechanism of a novel RIPK1 inhibitor. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for characterizing a novel RIPK1 kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are detailed protocols for key assays used to study RIP1 kinase inhibitors.
Protocol 1: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™)
This protocol measures the activity of recombinant RIPK1 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT (0.1 M)
-
ATP
-
This compound (or other test compounds)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing Kinase Reaction Buffer, DTT, and MBP substrate.
-
Enzyme Preparation: Dilute the recombinant RIPK1 enzyme in Kinase Reaction Buffer to the desired concentration.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase reaction mixture to each well.
-
To initiate the reaction, add 5 µL of the diluted RIPK1 enzyme to each well.
-
To determine the background, add 5 µL of Kinase Reaction Buffer without the enzyme to control wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Necroptosis Assay in U937 Cells
This protocol assesses the ability of a compound to inhibit TNFα-induced necroptosis in the human monocytic cell line U937.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations of the compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C.
-
Induction of Necroptosis: Prepare a stimulation cocktail containing TNFα (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM). Add 10 µL of this cocktail to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measurement of Cell Death:
-
Cell Viability (CellTiter-Glo®): Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
LDH Release: Collect the supernatant and measure LDH release using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the data to the vehicle-treated control (0% inhibition) and the TNFα/Smac mimetic/z-VAD-fmk-treated control (100% cell death). Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Immunoprecipitation of RIPK1 to Detect Necrosome Formation
This protocol is used to confirm that the inhibitor blocks the formation of the necrosome, a key step in the necroptosis pathway.
Materials:
-
L929 or U937 cells
-
TNFα
-
z-VAD-fmk
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RIPK1 antibody
-
Anti-RIPK3 antibody
-
Anti-MLKL antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Seed cells and treat with the RIPK1 inhibitor, followed by stimulation with TNFα and z-VAD-fmk as described in the cellular necroptosis assay protocol.
-
Cell Lysis: After the desired incubation time (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Wash the beads three times with ice-cold Lysis Buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RIPK1, RIPK3, and MLKL to detect the components of the necrosome.
Conclusion
This compound is a valuable chemical probe for elucidating the intricate roles of RIPK1 in programmed cell death. Its high potency and selectivity enable researchers to specifically target the kinase-dependent functions of RIPK1, thereby advancing our understanding of necroptosis and its implications in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this and similar inhibitors in the ongoing exploration of programmed cell death pathways and the development of novel therapeutics.
An In-depth Technical Guide to Exploratory Studies on RIPK1 Kinase Inhibitor 4 in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, pathways increasingly implicated in the pathogenesis of a range of neurodegenerative diseases.[1][2][3] The kinase activity of RIPK1 is a key signaling node that can trigger necroptosis, a form of regulated necrosis, and drive neuroinflammatory responses.[4][5][6] Consequently, inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[7][8][9][10] This technical guide focuses on "RIPK1 Kinase Inhibitor 4," a potent and selective type II kinase inhibitor, providing a comprehensive overview of its mechanism of action, experimental evaluation, and therapeutic potential in the context of neurodegenerative disorders. This document details key experimental protocols and presents quantitative data to facilitate further research and development in this area.
Introduction to RIPK1 and Necroptosis in Neurodegeneration
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammatory gene expression. However, its kinase activity is a critical driver of inflammatory cell death pathways, including necroptosis and RIPK1-dependent apoptosis.[4][11] Necroptosis is a form of programmed cell death characterized by cellular swelling and lysis, leading to the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation.[1][5] This pathway is initiated by the activation of RIPK1, which then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[12][13] RIPK3, in turn, phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing its disruption.[5][14][15]
Growing evidence suggests that the RIPK1-mediated necroptosis pathway is aberrantly activated in various neurodegenerative diseases, contributing to neuronal loss and chronic neuroinflammation.[1][2][5][10] Elevated levels of RIPK1 have been observed in post-mortem brain tissues of patients with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[1] Preclinical studies using genetic and pharmacological inhibition of RIPK1 have demonstrated neuroprotective effects in various animal models of these diseases.[7][16][17]
RIPK1 Kinase Inhibitor 4: A Potent and Selective Modulator
RIPK1 Kinase Inhibitor 4 is a potent and selective type II kinase inhibitor that binds to the DLG-out (inactive) conformation of RIPK1.[18][19] This mode of inhibition offers high selectivity for RIPK1 over other kinases. The inhibitory activity of RIPK1 Kinase Inhibitor 4 has been characterized in various assays, demonstrating its potential for therapeutic intervention.
Quantitative Data Summary
The following table summarizes the available quantitative data for RIPK1 Kinase Inhibitor 4 and other relevant RIPK1 inhibitors for comparison.
| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/Model | Reference |
| RIPK1-IN-4 | RIPK1 | ADP-Glo Kinase Assay | IC50: 10 nM | Recombinant Human RIPK1 | [18][19] |
| RIPK1-IN-4 | RIPK1 | Kinase Assay | IC50: 16 nM | Recombinant Human RIPK1 | [18][19] |
| Necrostatin-1 (Nec-1) | RIPK1 | TNF-induced Necroptosis | EC50: 494 nM | Human Jurkat T-cells | [20] |
| Necrostatin-1s (Nec-1s) | RIPK1 | TNF-induced Necroptosis | EC50: ~20-30 µM (effective concentration) | Mouse Embryonic Fibroblasts | [8] |
| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | IC50: 6.3 nM | Recombinant Human RIPK1 | [10] |
| GSK2982772 | RIPK1 | TNF-induced Necroptosis | IC50: 2.0 nM | Human HT-29 cells | [10] |
| SAR443820 (DNL788) | RIPK1 | Phase 1 Clinical Trial | Well-tolerated up to 40 mg single dose and 20 mg b.i.d. repeated dose | Healthy Adult Participants | [21] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of RIPK1 kinase inhibitors in the context of neurodegenerative diseases.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
5x Kinase assay buffer
-
RIPK1 Kinase Inhibitor 4 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Protocol:
-
Prepare the Master Mixture: For each 96-well plate, prepare a master mixture containing 5x Kinase assay buffer, ATP (final concentration typically 10-100 µM), and MBP substrate.
-
Inhibitor Preparation: Prepare serial dilutions of RIPK1 Kinase Inhibitor 4 in the appropriate vehicle (e.g., DMSO), ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add 12.5 µL of the master mixture to each well.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 10 µL of 1x Kinase assay buffer to the "Blank" wells.
-
-
Enzyme Addition and Incubation:
-
Thaw the RIPK1 enzyme on ice and dilute it to the desired concentration (e.g., 10 ng/µL) in 1x Kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to all wells except the "Blank" wells.
-
Mix the plate gently and incubate at 30°C for 50 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
After the incubation, add 25 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.[5][6][22][23]
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by a combination of TNF-α and a pan-caspase inhibitor.
Materials:
-
Human colon adenocarcinoma HT-29 cells or mouse fibroblast L929 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
RIPK1 Kinase Inhibitor 4 (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom black plates
Protocol:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of RIPK1 Kinase Inhibitor 4 or vehicle control for 30 minutes.
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 20-100 ng/mL) and zVAD-fmk (e.g., 20 µM) to the wells.[4][16]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10-30 minutes) to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader. The EC50 values are calculated based on the dose-response curve of the inhibitor's protective effect.[16]
In Vivo Murine Model of Parkinson's Disease (MPTP Model)
This protocol describes a sub-acute MPTP regimen to induce dopaminergic neurodegeneration in mice, which can be used to evaluate the neuroprotective effects of RIPK1 inhibitors.[8]
Materials:
-
C57BL/6 mice (12-14 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
RIPK1 Kinase Inhibitor 4 (or other test compounds) formulated for intraperitoneal (i.p.) injection
-
Saline solution
-
Behavioral testing apparatus (e.g., open field)
-
Equipment for tissue processing and analysis (HPLC for dopamine measurement, immunohistochemistry for TH staining)
Protocol:
-
MPTP Administration: Administer a single intraperitoneal (i.p.) injection of MPTP (e.g., 40 mg/kg) or vehicle (saline) to the mice.[8]
-
Inhibitor Treatment: One hour after the MPTP injection, administer the first dose of RIPK1 Kinase Inhibitor 4 (e.g., 10 mg/kg, i.p.) or vehicle. Continue daily administration of the inhibitor for a specified period (e.g., 7-30 days).[8]
-
Behavioral Assessment: Conduct behavioral tests, such as the open field test, to assess motor function at baseline and at the end of the treatment period.[9]
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the brains.
-
Biochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.[2][9]
-
Histological Analysis: Process the other brain hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[9]
-
Quantification of Aβ Plaques in APP/PS1 Mouse Model of Alzheimer's Disease
This protocol outlines the procedure for quantifying amyloid-beta (Aβ) plaque burden in the brains of APP/PS1 transgenic mice treated with a RIPK1 inhibitor.
Materials:
-
APP/PS1 transgenic mice
-
RIPK1 Kinase Inhibitor 4 (or other test compounds) formulated for oral or i.p. administration
-
Paraformaldehyde (PFA) for perfusion and fixation
-
Cryostat or vibratome for brain sectioning
-
Primary antibody against Aβ (e.g., 6E10)
-
Fluorescently labeled secondary antibody
-
Thioflavin S for staining dense-core plaques
-
Microscope with fluorescence and digital imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Treatment: Administer RIPK1 Kinase Inhibitor 4 or vehicle to APP/PS1 mice for a defined period (e.g., 3-6 months), starting before or after the typical onset of plaque pathology.
-
Tissue Preparation:
-
At the end of the treatment period, perfuse the mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brains (e.g., 30-40 µm thickness) using a cryostat or vibratome.[24]
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Aβ using a specific primary antibody (e.g., 6E10) followed by a fluorescently labeled secondary antibody.
-
Alternatively, or in conjunction, stain sections with Thioflavin S to visualize dense-core plaques.[24]
-
-
Image Acquisition: Capture images of the stained brain sections from specific regions of interest (e.g., hippocampus and cortex) using a fluorescence microscope.
-
Image Analysis and Quantification:
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and the experimental workflow for evaluating RIPK1 inhibitors.
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: RIPK1 signaling downstream of TNFR1, leading to either survival, apoptosis, or necroptosis.
Experimental Workflow for RIPK1 Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical evaluation of RIPK1 inhibitors for neurodegenerative diseases.
Conclusion and Future Directions
RIPK1 Kinase Inhibitor 4 represents a promising therapeutic candidate for the treatment of neurodegenerative diseases. Its potent and selective inhibition of RIPK1 kinase activity can effectively block the necroptotic cell death pathway and associated neuroinflammation. The experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical development.
Future studies should focus on comprehensive in vivo efficacy studies in a broader range of neurodegenerative disease models, detailed pharmacokinetic and pharmacodynamic profiling to establish optimal dosing regimens, and long-term safety assessments. Furthermore, the identification and validation of translatable biomarkers will be crucial for monitoring target engagement and therapeutic response in clinical trials. The continued exploration of RIPK1 inhibitors like RIPK1 Kinase Inhibitor 4 holds significant promise for delivering novel and effective treatments for patients suffering from these devastating neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. modelorg.com [modelorg.com]
- 3. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ulab360.com [ulab360.com]
- 7. Denali Moving Forward with Sanofi-Partnered ALS Candidate - BioSpace [biospace.com]
- 8. Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]
- 21. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RIPK1 Kinase Enzyme System [promega.jp]
- 23. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Unveiling RIPK1 Inhibitor 4: A Technical Guide to Initial Screening and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and data associated with the initial screening and identification of RIP1 kinase inhibitor 4. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in programmed cell death pathways, including necroptosis and apoptosis, as well as in inflammatory signaling.[1][2] Its inhibition presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][3] This document details the experimental protocols, quantitative data, and underlying biological pathways integral to the discovery of potent and selective RIPK1 inhibitors.
Quantitative Data Summary
The initial screening and subsequent optimization of RIP1 kinase inhibitors have yielded several potent compounds. The following tables summarize the key quantitative data for representative inhibitors, including a notable benzoxazepinone compound identified from a DNA-encoded library screen, referred to herein as "Inhibitor 4" (GSK'481).[4][5]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Inhibitor 4 (GSK'481) | Human RIPK1 | Fluorescence Polarization (FP) | 10 | [6] |
| Inhibitor 4 (GSK'481) | Human RIPK1 | ADP-Glo Kinase Assay | 1.6 | [6] |
| Necrostatin-1 (Nec-1) | Human RIPK1 | - | 180 | |
| GSK'963 | Human RIPK1 | ADP-Glo Kinase Assay | 1.6 | [4] |
| GSK2982772 (Compound 5) | Human RIPK1 | ADP-Glo Kinase Assay | 6.3 | [4] |
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Inhibitor 4 (GSK'481) | U937 | TNF-induced Necroptosis Inhibition | <100 | [7] |
| Nec-1 | Jurkat | TNF-α and zVAD.fmk induced Necroptosis | 494 | [8] |
| RIPA-56 | L929 | TZS-induced Necroptosis | 27 | [8] |
| PK6 | U937 | TNF-induced Necrosis | 1330 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the screening and characterization of this compound are provided below.
High-Throughput Screening (HTS) via DNA-Encoded Library Technology
The initial identification of the benzoxazepinone scaffold of Inhibitor 4 was accomplished through the screening of a vast DNA-encoded library (DEL).[5][10][11] This technology enables the rapid screening of billions of compounds.
Experimental Workflow:
Protocol:
-
Target Immobilization: The purified kinase domain of human RIPK1 is immobilized on a solid support (e.g., magnetic beads).
-
Library Incubation: The pooled DNA-encoded library, containing billions of unique small molecules each tagged with a unique DNA barcode, is incubated with the immobilized RIPK1 target.
-
Washing: A series of stringent wash steps are performed to remove non-specifically bound compounds.
-
Elution: Specifically bound molecules are eluted from the target protein.
-
Hit Identification: The DNA barcodes of the eluted compounds are amplified via PCR and identified by high-throughput sequencing.
-
Data Analysis: Sequencing data is analyzed to identify the chemical structures that were enriched through binding to the RIPK1 target.
-
Off-DNA Synthesis and Validation: The identified hit compounds are synthesized without the DNA tag and their activity is confirmed through biochemical and cellular assays.[6]
Biochemical Assays for Potency Determination
This assay directly measures the binding of an inhibitor to the RIPK1 kinase domain.[7][12]
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger RIPK1 protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to RIPK1 will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified human RIPK1 kinase domain (e.g., amino acids 1-375).
-
Fluorescein-labeled tracer compound (a known RIPK1 ligand).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the RIPK1 kinase domain and the fluorescent tracer to the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is calculated by fitting the data to a four-parameter logistic equation.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.[13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Reagents:
-
Purified human RIPK1 kinase.[13]
-
Substrate (e.g., Myelin Basic Protein).
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the RIPK1 enzyme, substrate, ATP, and the test compound.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.
Cellular Assay for Necroptosis Inhibition
This assay assesses the ability of a compound to protect cells from necroptotic cell death induced by TNF-α.[16]
Principle: In certain cell lines, such as the human monocytic cell line U937, treatment with TNF-α in the presence of a pan-caspase inhibitor (like z-VAD-fmk) blocks apoptosis and induces necroptosis.[9][17] Cell viability is measured to determine the protective effect of the test compound.
Protocol:
-
Cell Culture: Culture U937 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Reagents:
-
Human TNF-α.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Test compounds serially diluted in media.
-
-
Procedure:
-
Plate U937 cells in a 96-well plate.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Induce necroptosis by adding TNF-α and the caspase inhibitor.
-
Incubate for 18-24 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
-
Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is calculated from the dose-response curve.
Signaling Pathways and Inhibitor Mechanism
RIPK1 is a key signaling node that can trigger distinct downstream pathways, including NF-κB activation, apoptosis, and necroptosis. The decision between these cellular fates is tightly regulated by post-translational modifications of RIPK1, including ubiquitination and phosphorylation.
In the presence of TNF-α, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it is ubiquitinated, leading to the activation of the NF-κB pathway and cell survival.[18] Deubiquitination of RIPK1 can lead to the formation of a secondary cytosolic complex. If caspase-8 is active, it cleaves RIPK1 and RIPK3, leading to apoptosis (Complex IIa).[19] However, when caspase-8 is inhibited, RIPK1's kinase activity becomes dominant.[19] Active RIPK1 autophosphorylates and then phosphorylates RIPK3, leading to the formation of the necrosome (Complex IIb).[8] RIPK3, in turn, phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores and causing necroptotic cell death.[3]
This compound acts by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway.[4] Some inhibitors, like the benzoxazepinone series, are classified as Type III inhibitors, binding to an allosteric pocket adjacent to the ATP-binding site, which confers high selectivity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DNA-Encoded Library Screening Identifies Benzo[b ][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIPK1 Kinase Enzyme System [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 15. promega.com [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential changes in sphingolipids between TNF-induced necroptosis and apoptosis in U937 cells and necroptosis-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIP1 Kinase Inhibitor 4 and its Effect on TNF-alpha Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. As a serine/threonine kinase, RIPK1 functions as a key molecular switch in the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade, capable of initiating pro-survival responses through NF-κB activation or programmed cell death pathways, namely apoptosis and necroptosis. The kinase activity of RIPK1 is intrinsically linked to the induction of necroptosis, a form of regulated necrosis that contributes to the pathophysiology of a wide range of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 kinase inhibitors has become a significant focus of therapeutic research.
This technical guide provides a comprehensive overview of a specific and potent RIPK1 inhibitor, designated as RIP1 kinase inhibitor 4 , also known as RIPK1-IN-4 and compound 8 . We will delve into its mechanism of action within the TNF-α signaling pathway, present its quantitative biochemical and cellular activity, and provide detailed experimental protocols for its characterization.
This compound: A Potent Type II Inhibitor
This compound is a potent and selective, type II kinase inhibitor that targets the DLG-out (Aspartate-Leucine-Glycine-out) inactive conformation of RIPK1. This mode of binding confers a high degree of selectivity for RIPK1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
| Biochemical Assays | IC50 (nM) | Assay Principle |
| RIPK1 Kinase Inhibition | 16 | Fluorescence Polarization (FP) based binding assay |
| ADP-Glo Kinase Assay | 10 | Luminescence-based assay measuring ADP production |
| Cellular Assays | EC50 | Cell Line | Assay Principle |
| Necroptosis Inhibition | < 100 nM | Human Monocytic U937 cells | Inhibition of TNF-α/zVAD.fmk-induced necrotic cell death |
Mechanism of Action in TNF-alpha Signaling
Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that can lead to distinct cellular outcomes. This compound specifically intervenes in the pathways that are dependent on the kinase activity of RIPK1.
Inhibition of Necroptosis
In the context of TNF-α signaling, when caspase-8 is inhibited (e.g., by viral proteins or experimental compounds like zVAD.fmk), RIPK1 kinase activity becomes a critical driver of necroptosis. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death. This compound, by binding to the inactive conformation of RIPK1, prevents its autophosphorylation and subsequent activation, thereby blocking the entire downstream necroptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
RIPK1 Biochemical Kinase Assay (ADP-Glo™)
This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white assay plate, add 5 µL of the inhibitor dilution or vehicle (DMSO control).
-
Add 10 µL of a solution containing RIPK1 and MBP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentration of ATP should be close to its Km for RIPK1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
zVAD.fmk (pan-caspase inhibitor)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells by adding the inhibitor dilutions or vehicle (DMSO control) to the wells. Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Induce necroptosis by adding a combination of TNF-α (final concentration ~20 ng/mL) and zVAD.fmk (final concentration ~20 µM).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, TNF-α/zVAD.fmk-stimulated control and determine the EC50 value.
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to directly assess the inhibition of RIPK1 autophosphorylation in a cellular context.
Materials:
-
U937 or other suitable cells
-
Human TNF-α
-
zVAD.fmk
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound as described in the cellular necroptosis assay.
-
Stimulate with TNF-α and zVAD.fmk for a shorter duration (e.g., 4-6 hours) to capture the peak of RIPK1 phosphorylation.
-
Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1 (Ser166) and total RIPK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane for a loading control like GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Conclusion
This compound is a potent and selective tool for the investigation of RIPK1-mediated signaling pathways. Its ability to specifically inhibit the kinase function of RIPK1 makes it an invaluable asset for dissecting the roles of necroptosis and inflammation in various disease models. The experimental protocols provided herein offer a robust framework for researchers to further characterize the effects of this inhibitor on TNF-α signaling and to explore its therapeutic potential. The continued study of such inhibitors will undoubtedly deepen our understanding of the intricate cellular processes governed by RIPK1 and may pave the way for novel treatments for a host of inflammatory and degenerative disorders.
An In-depth Technical Guide to the Core Principles of RIP1 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death decisions, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis.[1][2] Its dual functionality as both a kinase and a scaffold protein places it at the nexus of complex signaling networks, making it a compelling therapeutic target for a wide range of inflammatory and neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the fundamental principles of RIPK1 kinase inhibition, detailing its mechanism of action, key signaling pathways, experimental methodologies for its study, and a summary of the current landscape of inhibitory compounds.
The Dual Role of RIPK1 in Cellular Signaling
RIPK1 is a multifaceted protein with three key domains: an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[2] These domains allow RIPK1 to participate in distinct signaling complexes that dictate cell fate.
-
Scaffolding Function: In response to stimuli like tumor necrosis factor-alpha (TNFα), RIPK1 can act as a scaffold to assemble protein complexes that promote cell survival and inflammation through the activation of NF-κB and MAPK pathways.[1][2] This function is independent of its kinase activity.
-
Kinase Activity: The kinase activity of RIPK1 is essential for the induction of programmed cell death, namely apoptosis and necroptosis.[1] Upon specific cellular cues, such as the inhibition of caspases, RIPK1 kinase activity is unleashed, leading to the formation of death-inducing complexes.
Key Signaling Pathways Involving RIPK1
The decision between cell survival, apoptosis, and necroptosis is tightly regulated by a series of protein-protein interactions and post-translational modifications centered around RIPK1.
TNFα-Mediated Signaling: A Paradigm of RIPK1 Function
TNFα binding to its receptor, TNFR1, initiates the formation of Complex I at the plasma membrane. In this complex, RIPK1 is recruited and polyubiquitinated, which serves as a platform for the recruitment of downstream signaling molecules that activate NF-κB and promote cell survival.[2]
However, under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can transition to form cytosolic death-inducing complexes:
-
Complex IIa (Apoptosome): Composed of RIPK1, FADD, and pro-caspase-8, this complex leads to the activation of caspase-8 and subsequent apoptosis.
-
Complex IIb (Necrosome): In the absence of active caspase-8, RIPK1 interacts with RIPK3 via their RHIM domains to form the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptosis.[4] Activated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[4]
Principles of RIPK1 Kinase Inhibition
The kinase activity of RIPK1 is a prime target for therapeutic intervention. Small molecule inhibitors have been developed to specifically block this function, thereby preventing the initiation of necroptosis and kinase-dependent apoptosis. These inhibitors can be broadly classified based on their binding mode to the kinase domain.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often exhibiting greater selectivity.
-
Type III (Allosteric) Inhibitors: These bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. Necrostatin-1 (Nec-1) and its analogs are classic examples of Type III RIPK1 inhibitors.[3]
Quantitative Data on RIPK1 Inhibitors
The development of potent and selective RIPK1 inhibitors is an active area of research. The following table summarizes the in vitro potencies of several key RIPK1 inhibitors.
| Inhibitor | Type | Target | Assay | IC50 / EC50 | Reference |
| Necrostatin-1 (Nec-1) | III | RIPK1 | Cellular Necroptosis (U937) | ~500 nM | [5] |
| Necrostatin-1s (7-Cl-O-Nec-1) | III | RIPK1 | Cellular Necroptosis (U937) | ~200 nM | [6] |
| GSK'963 | II | RIPK1 | Cellular Necroptosis (L929) | 1 nM | [5] |
| GSK2982772 | III | RIPK1 | Cellular Necroptosis (human) | 0.8 nM | [7] |
| Compound 70 | N/A | RIPK1 | Cellular Necroptosis (HT-29) | 17 nM | [8][9] |
| GSK'872 | II | RIPK3 | Biochemical (ADP-Glo) | 1.3 nM | [5] |
| RIPA-56 | N/A | RIPK1 | Cellular Necroptosis (HT-29) | 28 nM | [5] |
| Compound [I] | Dual (Allosteric & ATP) | RIPK1 | Biochemical | 15 nM | [10] |
Experimental Protocols
Accurate assessment of RIPK1 kinase inhibition requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Biochemical RIPK1 Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (RIPK1 inhibitors)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Assay Buffer, ATP, and MBP substrate.
-
Assay Plate Setup:
-
Add the master mixture to all wells.
-
Add the test compounds to the appropriate wells.
-
Add 1x Kinase Assay Buffer to the "blank" and "positive control" wells.
-
-
Enzyme Addition: Dilute the RIPK1 enzyme in 1x Kinase Assay Buffer and add it to all wells except the "blank".
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by a specific stimulus.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29, mouse L929)
-
Cell culture medium and supplements
-
TNFα (human or mouse, as appropriate)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Smac mimetic (optional, to enhance necroptosis)
-
Test compounds (RIPK1 inhibitors)
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Induction of Necroptosis: Add the necroptotic stimulus to the wells. A common combination is TNFα and z-VAD-FMK.[11][12] The optimal concentrations and incubation time should be determined empirically for each cell line.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a chosen method:
-
ATP Measurement (e.g., CellTiter-Glo®): This method measures the amount of ATP present, which is indicative of the number of viable cells.
-
LDH Release Assay: This method measures the amount of lactate dehydrogenase released from damaged cells into the culture medium.
-
-
Data Analysis: Calculate the percent protection for each compound concentration and determine the EC50 value.
Experimental and Logical Workflows
The discovery and development of RIPK1 inhibitors follow a structured workflow, from initial screening to in vivo validation.
Conclusion
RIPK1 kinase stands as a validated and promising therapeutic target for a multitude of diseases driven by inflammation and cell death. The principles of its inhibition are rooted in the intricate signaling pathways it governs. A thorough understanding of these pathways, coupled with robust experimental methodologies, is crucial for the successful development of novel RIPK1-targeted therapies. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of RIPK1 biology and pharmacology, with the ultimate goal of translating this knowledge into clinically effective treatments.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. spandidos-publications.com [spandidos-publications.com]
RIP1 Kinase Inhibitor 4: A Potent and Selective Chemical Probe for Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. It is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. A key mediator of necroptosis is Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical initiating event in the necroptotic signaling cascade, making it a prime therapeutic target. Small molecule inhibitors of RIPK1 are invaluable tools for dissecting the molecular mechanisms of necroptosis and for the development of novel therapeutics. This technical guide focuses on RIP1 Kinase Inhibitor 4 (RIPK1-IN-4), a potent and selective chemical probe for studying necroptosis.
This compound: Mechanism of Action and Properties
RIPK1-IN-4 is a type II kinase inhibitor that specifically targets the DLG-out (Asp-Phe-Gly-out) inactive conformation of RIPK1.[1][2][3] This binding mode confers high selectivity for RIPK1 over other kinases. By locking RIPK1 in an inactive state, RIPK1-IN-4 effectively blocks the downstream signaling events that lead to necroptotic cell death.
Key Properties of RIPK1-IN-4:
-
Potency: Demonstrates low nanomolar efficacy in biochemical and cellular assays.[1][2][3]
-
Selectivity: Exhibits high selectivity for RIPK1.
-
Mechanism: Acts as a type II kinase inhibitor, binding to an inactive conformation of the enzyme.[1][2][3]
-
Application: Serves as a chemical probe to investigate the role of RIPK1 kinase activity in necroptosis and other cellular processes.
Quantitative Data for RIPK1 Inhibitors
The potency of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or a biological process by 50%. The Ki value is an indicator of the binding affinity of an inhibitor to its target enzyme. A lower IC50 or Ki value signifies a more potent inhibitor.
Below is a summary of reported quantitative data for RIPK1-IN-4 and the widely used RIPK1 inhibitor, Necrostatin-1.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| RIPK1-IN-4 | Biochemical (RIP1 Kinase) | Recombinant Human RIPK1 | 16 nM | [1][2][3] |
| Biochemical (ADP-Glo) | Kinase Assay | 10 nM | [1][2][3] | |
| Cellular (Necroptosis) | Human U937 cells | <100 nM | [4][5] | |
| Necrostatin-1 | Cellular (Necroptosis) | Human Jurkat cells | 490 nM | [6] |
| Cellular (Necroptosis) | Human U937 cells | Not specified | ||
| Biochemical (RIPK1 Kinase) | Recombinant Human RIPK1 | 182 nM | [6] | |
| Necrostatin-1s | Cellular (Necroptosis) | Mouse L929 cells | Not specified | [7] |
Necroptosis Signaling Pathway
The best-characterized pathway for necroptosis induction is initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. This triggers the formation of a membrane-bound protein complex known as Complex I, which can initiate pro-survival signaling. However, under conditions where caspase-8 is inhibited, a cytosolic complex called the necrosome (or Complex IIb) forms. The core of the necrosome consists of RIPK1 and RIPK3, which become activated through auto- and trans-phosphorylation. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the most downstream effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.
Experimental Protocols
Induction of Necroptosis in Cell Culture
A common method to induce necroptosis in vitro involves treating cells with a combination of TNFα and a pan-caspase inhibitor, such as z-VAD-FMK. The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis. In some cell lines, a SMAC mimetic is also included to antagonize cIAP proteins and promote necrosome formation.
Materials:
-
Cell line of interest (e.g., HT-29, L929, U937)
-
Complete cell culture medium
-
Recombinant human or mouse TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
SMAC mimetic (optional, e.g., Birinapant)
-
This compound (or other inhibitors for comparison)
-
Assay reagent for measuring cell viability (e.g., CellTiter-Glo®, Sytox Green)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for the specific cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. A typical cocktail consists of:
-
20-100 ng/mL TNFα
-
20-50 µM z-VAD-FMK
-
(Optional) 100 nM - 1 µM SMAC mimetic
-
-
Incubation: Incubate the plate for a period determined by the cell line's response time, typically ranging from 6 to 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
Western Blot Analysis of Necroptotic Markers
To confirm the mechanism of action of RIPK1-IN-4, western blotting can be used to assess the phosphorylation status of key necroptotic proteins.
Protocol:
-
Treat cells as described in the necroptosis induction protocol.
-
Lyse the cells at different time points post-induction.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
A loading control (e.g., GAPDH, β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands. Inhibition of RIPK1, RIPK3, and MLKL phosphorylation in the presence of RIPK1-IN-4 would confirm its on-target activity.
Experimental Workflow for Evaluating Necroptosis Inhibitors
The following diagram illustrates a typical workflow for the screening and validation of novel necroptosis inhibitors.
Conclusion
This compound is a valuable chemical probe for investigating the role of RIPK1-mediated necroptosis in health and disease. Its high potency and selectivity make it a superior tool compared to less specific, first-generation inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize RIPK1-IN-4 and other similar compounds to advance our understanding of necroptosis and to accelerate the development of novel therapeutics targeting this critical cell death pathway.
References
The Therapeutic Potential of RIP1 Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a host of autoimmune, inflammatory, and neurodegenerative diseases. The kinase activity of RIPK1 is a key signaling node in the necroptosis pathway, a form of regulated necrosis, and also plays a role in inflammatory signaling. Consequently, the development of small molecule inhibitors of RIPK1 kinase has garnered significant interest. This guide provides a detailed overview of the early-stage research surrounding a class of molecules referred to as "RIP1 kinase inhibitor 4," with a focus on their biochemical and cellular activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.
It is important to note that the designation "this compound" has been used to describe at least three distinct chemical entities in scientific literature and patent filings. This guide will distinguish between these molecules to provide a clear and accurate summary of their properties. The compounds discussed herein are:
-
RIPK1-IN-4 (also known as compound 8): A potent and selective preclinical tool compound.
-
GSK'481 (also known as benzoxazepinone 4): A highly potent lead compound from GlaxoSmithKline that informed the development of the clinical candidate GSK2982772.
-
This compound (Example 3 from patent WO2023040870): A brain-penetrable inhibitor with potential for treating neurological disorders.
Data Presentation
The following tables summarize the available quantitative data for each of the identified "this compound" molecules. This structured format allows for easy comparison of their in vitro potency and other reported characteristics.
In Vitro Potency
| Compound | Assay Type | Target | IC50/EC50 (nM) | Reference(s) |
| RIPK1-IN-4 (compound 8) | Biochemical Kinase Assay | RIPK1 | 16 | [1] |
| ADP-Glo Kinase Assay | RIPK1 | 10 | [1] | |
| GSK'481 (benzoxazepinone 4) | Biochemical Kinase Assay | RIPK1 | 1.3 | [2] |
| U937 Cellular Necroptosis | RIPK1 | 10 | [2] | |
| Ser166 Phosphorylation | human RIPK1 | 2.8 | [3] | |
| Ser166 Phosphorylation | mouse RIPK1 | 18-110 | [2] | |
| This compound (WO2023040870) | Cellular Assay | RIPK1 | < 100 | [4] |
Pharmacokinetic and In Vivo Efficacy Data
Comprehensive pharmacokinetic and in vivo efficacy data for these specific early-stage compounds are limited in the public domain. The available information suggests that while highly potent, some of these molecules, like GSK'481, possess suboptimal pharmacokinetic properties which led to further optimization efforts.[3]
| Compound | Species | Route of Administration | Dosing | Outcome | Reference(s) |
| RIPK1-IN-4 (compound 8) | Data not available | Data not available | Data not available | Data not available | |
| GSK'481 (benzoxazepinone 4) | Mouse | Oral | 2.0 mg/kg | Showed oral exposure, but was noted to have a suboptimal pharmacokinetic profile.[3] | [3] |
| This compound (WO2023040870) | Data not available | Data not available | Data not available | Described as blood-brain barrier penetrable, suggesting potential for in vivo CNS activity.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. Below are detailed protocols for key experiments cited in the characterization of RIP1 kinase inhibitors.
RIPK1 Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., BPS Bioscience, Cat. No. 40371)
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat. No. 78514)
-
5x Kinase assay buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl2, 0.5mg/ml BSA)
-
ATP solution (e.g., 500 µM)
-
Test inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V6930)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase assay buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (for positive and negative controls) to the appropriate wells of the assay plate.
-
Prepare a master mix containing 1x Kinase assay buffer, ATP, and MBP substrate.
-
Add 12.5 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Dilute the recombinant RIPK1 enzyme to the desired concentration in 1x Kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the diluted RIPK1 enzyme to the wells containing the inhibitor and master mix. For the "blank" or no-enzyme control, add 10 µL of 1x Kinase assay buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 50 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme with vehicle).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
RIPK1 Binding Assay (Fluorescence Polarization)
This competition assay measures the ability of a test compound to displace a fluorescently labeled tracer from the RIPK1 kinase domain.
Materials:
-
Recombinant GST-tagged RIPK1 kinase domain
-
Fluorescently labeled RIPK1 inhibitor (tracer)
-
Test inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol)
-
Kinase buffer (e.g., 100 mM HEPES pH 7.3, 50 mM MgCl2, 50 mM MnCl2)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare working solutions of the GST-RIPK1 kinase domain and the fluorescent tracer in the assay buffer.
-
-
Assay Plate Setup:
-
To each well, add the GST-RIPK1 kinase domain and the fluorescent tracer.
-
Add a small volume (e.g., 1 µL) of the diluted test inhibitor or DMSO (for controls).
-
-
Binding and Measurement:
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent tracer by the test inhibitor will result in a decrease in the fluorescence polarization signal.
-
Calculate the percent displacement for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cellular Necroptosis Assay in U937 Cells
This cell-based assay measures the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNF-α and a pan-caspase inhibitor.
Materials:
-
Human monocytic U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitor compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Pre-treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
-
Induction of Necroptosis:
-
Add a combination of TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells to induce necroptosis.
-
Include control wells with cells only, cells with vehicle, and cells with the inducing agents but no inhibitor.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period sufficient to induce cell death (e.g., 6-24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% protection).
-
Calculate the percent protection for each inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the research and development of RIP1 kinase inhibitors.
RIPK1 Signaling Pathway in Necroptosis and Inflammation
Caption: TNF-α signaling pathway leading to inflammation, apoptosis, or necroptosis, with the point of intervention by this compound.
Experimental Workflow for RIPK1 Inhibitor Discovery
Caption: General experimental workflow for the discovery and preclinical development of a novel RIPK1 kinase inhibitor.
Conclusion
The early-stage research on compounds designated as "this compound" highlights the significant therapeutic potential of targeting RIPK1 kinase. Molecules such as RIPK1-IN-4 and GSK'481 have demonstrated high potency in biochemical and cellular assays, serving as valuable tools for elucidating the role of RIPK1 in disease and as starting points for drug discovery programs. The development of brain-penetrable inhibitors, as suggested by recent patent literature, opens up new avenues for the treatment of neuroinflammatory and neurodegenerative disorders. The methodologies outlined in this guide provide a framework for the continued investigation and optimization of RIPK1 inhibitors. Further research, particularly in the areas of in vivo efficacy and pharmacokinetics, will be critical in advancing these promising therapeutic candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RIP1 Kinase Inhibitor 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RIP1 Kinase Inhibitor 4, a potent and selective, blood-brain barrier (BBB) penetrable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. With an EC50 of less than 100 nM, this inhibitor is a valuable tool for studying necroptosis, apoptosis, and inflammatory signaling pathways in cell culture models.[1][2][3]
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, acting as a key signaling node in pathways leading to inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[4][5] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This compound offers a highly selective means to probe the function of RIPK1 kinase activity in various cellular contexts.
Mechanism of Action
This compound potently and selectively inhibits the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of downstream effectors in both apoptotic and necroptotic pathways. By blocking RIPK1 kinase function, the inhibitor can protect cells from necroptotic cell death and modulate inflammatory responses.
Data Presentation
Due to the limited availability of specific published quantitative data for this compound in cellular assays, the following tables present representative data from studies using other potent and selective RIPK1 kinase inhibitors. This data is intended to be illustrative of the expected outcomes when using a high-quality RIPK1 inhibitor.
Table 1: Inhibition of Necroptotic Cell Death
| Cell Line | Inducing Agent(s) | Inhibitor | EC50 |
| Human U937 | TNF-α + SMAC mimetic + zVAD-fmk | PK68 | ~14-22 nM |
| Mouse L929 | TNF-α + SMAC mimetic + zVAD-fmk | PK68 | ~14-22 nM |
| Human HT-29 | TNF-α + SMAC mimetic + zVAD-fmk | Nec-1s | ~13 nM |
Data is representative from studies on potent RIPK1 inhibitors like PK68 and Nec-1s.[6]
Table 2: Inhibition of Apoptosis (Caspase-3/7 Activity)
| Cell Line | Inducing Agent(s) | Inhibitor | Expected Outcome |
| Jurkat | TNF-α | RIPK1 Inhibitor | Reduction in Caspase-3/7 activity |
| U937 | TNF-α + Cycloheximide | RIPK1 Inhibitor | Reduction in Caspase-3/7 activity |
This table illustrates the expected qualitative outcome, as specific IC50 values for RIPK1 inhibitors on apoptosis are context-dependent.
Table 3: Reduction of Pro-inflammatory Cytokine Production
| Cell Line | Stimulus | Cytokine Measured | Inhibitor | Expected Outcome |
| BMDMs | LPS + zVAD-fmk | TNF-α | Nec-1s | Significant Reduction |
| BMDMs | LPS + zVAD-fmk | IL-6 | Nec-1s | Significant Reduction |
| Human Whole Blood | LPS | TNF-α | Potent RIPK1 Inhibitor | Dose-dependent reduction |
Data is representative from studies on the RIPK1 inhibitor Nec-1s and other potent inhibitors.[4][7]
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathways
The following diagram illustrates the central role of RIPK1 in mediating necroptosis, apoptosis, and inflammation upon TNF-α stimulation.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow: Evaluating this compound
This workflow outlines the key steps to characterize the cellular activity of this compound.
Caption: General workflow for testing this compound in cell-based assays.
Experimental Protocols
Necroptosis Inhibition Assay
This protocol is designed to measure the ability of this compound to protect cells from induced necroptosis. Human monocytic U937 cells are a commonly used model.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
SMAC mimetic (e.g., LCL161 or Birinapant)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed U937 cells in 96-well plates at a density of 2 x 10^4 cells/well in 50 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: Prepare a 4X induction cocktail containing TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 100 nM), and zVAD-fmk (final concentration 20 µM) in culture medium.
-
Incubation: Add 25 µL of the induction cocktail to the wells. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Viability Measurement: After incubation, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the EC50 value of this compound.
Apoptosis Inhibition Assay (Caspase-3/7 Activity)
This protocol measures the effect of this compound on caspase-dependent apoptosis.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
Cycloheximide (CHX)
-
This compound
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in 96-well opaque-walled plates at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Inhibitor Treatment: Add 25 µL of serially diluted this compound to the wells. Include a vehicle control.
-
Apoptosis Induction: Prepare a 4X induction cocktail containing TNF-α (final concentration 10 ng/mL) and cycloheximide (final concentration 1 µg/mL).
-
Incubation: Add 25 µL of the induction cocktail to the wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Caspase Activity Measurement: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Signal Stabilization and Reading: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. Measure luminescence.
-
Data Analysis: Calculate the percentage of caspase activity inhibition relative to the vehicle-treated, induced control. Determine the IC50 value.
Cytokine Production Inhibition Assay (ELISA)
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, from stimulated immune cells.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or a similar macrophage cell line
-
DMEM supplemented with 10% FBS and M-CSF
-
Lipopolysaccharide (LPS)
-
zVAD-fmk
-
This compound
-
24-well tissue culture plates
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (100 ng/mL) and zVAD-fmk (20 µM) for 6-8 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of TNF-α in each sample. Determine the IC50 of this compound for TNF-α production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NB-64-43266-50mg | this compound [2919836-00-1] Clinisciences [clinisciences.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIP1 Kinase Inhibitor 4 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, including apoptosis and necroptosis.[1] Its kinase activity is implicated in the pathogenesis of a variety of inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injuries.[2][3] Consequently, small molecule inhibitors of RIPK1 kinase are of significant interest for therapeutic development.
RIP1 kinase inhibitor 4 is a potent, brain-penetrable inhibitor of RIPK1 with an EC50 of less than 100 nM.[4] While specific in vivo protocols for this particular compound are not extensively published, this document provides detailed application notes and a generalized experimental protocol based on the known characteristics of this compound and established methodologies for other well-characterized RIPK1 inhibitors, such as GNE684, Necrostatin-1, and GSK'547.[5][6][7]
Application Notes
Therapeutic Potential in Inflammatory Disease Models:
Pharmacological inhibition of RIPK1 kinase has demonstrated efficacy in a range of preclinical mouse models of inflammatory diseases.[2] These findings suggest that this compound could be a valuable tool for investigating and potentially treating similar conditions. Key applications include:
-
Systemic Inflammatory Response Syndrome (SIRS): In mouse models of SIRS induced by TNF-α and a pan-caspase inhibitor (zVAD-fmk), RIPK1 inhibitors have been shown to prevent hypothermia, a key indicator of the inflammatory cascade.[5]
-
Inflammatory Bowel Disease (IBD): In models of colitis, such as dextran sulfate sodium (DSS)-induced colitis or in genetically engineered models with intestinal epithelial cell-specific NEMO deletion, RIPK1 inhibitors have been shown to reduce intestinal inflammation and tissue damage.[2][8]
-
Arthritis: In antibody-induced arthritis models, RIPK1 inhibition has been demonstrated to reduce joint inflammation and cartilage damage.[2]
-
Skin Inflammation: In mouse models of chronic proliferative dermatitis, RIPK1 inhibitors have been shown to ameliorate skin inflammation.[3][9]
-
Neuroinflammation: Given that this compound is brain-penetrable, it holds promise for studying and treating neurodegenerative diseases where neuroinflammation is a key component, such as Alzheimer's disease and Parkinson's disease.[4] Inhibition of RIPK1 has been shown to reduce inflammatory cytokine levels and memory deficits in a mouse model of Alzheimer's disease.[3]
-
Ischemia-Reperfusion Injury: RIPK1 kinase activity is implicated in the cell death and inflammation associated with ischemia-reperfusion injury in organs such as the kidney and brain.[10]
Mechanism of Action:
RIPK1 acts as a central node in cellular signaling downstream of death receptors like TNFR1. As a scaffold protein, it can promote cell survival and pro-inflammatory signaling through the NF-κB pathway. However, upon specific post-translational modifications, its kinase activity can trigger apoptosis or a regulated form of necrosis called necroptosis. RIPK1 kinase inhibitors block this catalytic activity, thereby preventing the initiation of these cell death pathways and associated inflammation.
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in cell survival and death pathways and the point of intervention for RIPK1 kinase inhibitors.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for the in vivo administration of a RIP1 kinase inhibitor in a mouse model of inflammatory disease. Note: This protocol should be optimized for the specific mouse model, disease severity, and the formulation of this compound.
1. Preparation of this compound Formulation
-
Solubilization: Due to the hydrophobic nature of many kinase inhibitors, a common formulation involves dissolving the compound in a vehicle suitable for in vivo administration. A frequently used vehicle is a mixture of DMSO and a carrier oil like corn oil or medium-chain triglycerides (MCT). For oral administration, a formulation of 10% DMSO in MCT is often used.[5] For intravenous or intraperitoneal injections, a formulation containing DMSO, PEG300, Tween 80, and saline is a common choice.
-
Example Formulation for Oral Gavage (adapted from GNE684 protocols): [5]
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
For the final dosing solution, dilute the DMSO stock in MCT to achieve the desired final concentration and a final DMSO concentration of 10% or less.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Prepare the vehicle control (e.g., 10% DMSO in MCT) in the same manner.
-
2. Animal Model and Experimental Design
-
Animal Selection: Use appropriate mouse strains for the disease model (e.g., C57BL/6 for DSS-induced colitis or TNF-induced SIRS).
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Disease Induction: Induce the disease model according to established protocols. For example, for DSS-induced colitis, provide DSS in the drinking water. For TNF-induced SIRS, administer murine TNF-α and zVAD-fmk intravenously.[5]
3. Administration of this compound
-
Dosage: The optimal dosage of this compound needs to be determined empirically. Based on studies with other potent RIPK1 inhibitors, a starting dose range of 5-50 mg/kg could be explored.[5][11]
-
Route of Administration: The route will depend on the inhibitor's properties and the experimental design. Oral gavage (PO) is common for multi-day dosing studies.[5] Intraperitoneal (IP) or intravenous (IV) injections are suitable for acute models.
-
Dosing Schedule: The frequency of administration will depend on the pharmacokinetic profile of the inhibitor. For compounds like GNE684, twice-daily (BID) oral administration has been effective.[11]
-
Procedure (Oral Gavage):
-
Calculate the volume of the formulation to be administered based on the mouse's body weight.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress.
-
4. Endpoint Analysis
-
Clinical Scoring: Monitor and score clinical signs of the disease throughout the experiment (e.g., body weight, stool consistency, and presence of blood for colitis; joint swelling for arthritis; body temperature for SIRS).
-
Histopathology: At the end of the study, euthanize the mice and collect relevant tissues (e.g., colon, joints, skin, brain). Fix the tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage and inflammation.
-
Biochemical Analysis:
-
Cytokine Levels: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in tissues as a marker of inflammation.
-
-
Western Blotting: Analyze protein expression and phosphorylation status of key signaling molecules in the RIPK1 pathway (e.g., p-RIPK1, p-MLKL) in tissue lysates to confirm target engagement.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a RIP1 kinase inhibitor in a mouse model.
Caption: A generalized workflow for conducting an in vivo study with this compound in a mouse model of disease.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various RIPK1 inhibitors used in mouse models, which can serve as a reference for designing studies with this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Reference |
| GNE684 | TNF-induced SIRS | 1, 5, 15, 50 mg/kg | Oral (PO) | [5] |
| GNE684 | NEMO-deficient colitis | 50 mg/kg, BID | Oral (PO) | [11] |
| Necrostatin-1 | DSS-induced colitis | 1.65 mg/kg/day | Intraperitoneal (IP) | [8] |
| Necrostatin-1 | LPS-induced acute lung injury | 5 mg/kg | Transtracheal | [6] |
| GSK'547 | Pancreatic cancer | ~100 mg/kg/day | In-feed | [7] |
Conclusion
This compound represents a promising research tool for investigating the role of RIPK1-mediated inflammation and cell death in various disease models. The provided application notes and generalized protocols, based on extensive research with other RIPK1 inhibitors, offer a solid foundation for designing and conducting in vivo studies in mice. Careful optimization of the formulation, dosage, and experimental endpoints will be crucial for obtaining robust and reproducible results.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing RIP1 Kinase Inhibitor 4 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Its kinase activity is implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and cancer.[2][4] Organoid culture systems, which are three-dimensional, self-organizing structures that recapitulate the architecture and function of native organs, have emerged as powerful tools for disease modeling and drug discovery.[5] The application of specific kinase inhibitors, such as RIP1 Kinase Inhibitor 4, in these advanced cellular models offers a unique opportunity to investigate disease mechanisms and screen for therapeutic candidates in a physiologically relevant context.
This document provides detailed application notes and protocols for the use of this compound in organoid culture systems, with a particular focus on intestinal organoids, a common model for studying inflammatory bowel disease (IBD) and other gastrointestinal disorders.
This compound: A Potent Tool for Research
This compound (also known as RIPK1-IN-4) is a potent and selective type II kinase inhibitor of RIP1. It binds to an inactive conformation of the kinase, effectively blocking its downstream signaling activities.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2919836-00-1 |
| Molecular Formula | C₂₃H₂₃N₅ |
| Molecular Weight | 369.46 g/mol |
| IC₅₀ (RIP1 Kinase) | 16 nM |
| IC₅₀ (ADP-Glo Kinase Assay) | 10 nM |
| EC₅₀ | <100 nM |
Data sourced from MedChemExpress and other suppliers.
Mechanism of Action: Inhibition of RIP1 Kinase-Mediated Cell Death
RIP1 kinase is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate two distinct cell death pathways: apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis and a specific form of apoptosis. This compound, by inhibiting the kinase function of RIPK1, can effectively block these cell death pathways, thereby protecting cells from inflammatory damage.[1][6]
Data Presentation: Efficacy of RIP1 Kinase Inhibitors in Organoid Systems
While specific data for "this compound" in organoid cultures is not yet widely published, the following tables summarize the quantitative effects of other potent and selective RIP1 kinase inhibitors in intestinal organoid models. This data provides a strong rationale for the expected efficacy of this compound.
Table 1: Effect of RIP1 Kinase Inhibitors on TNF-α-Induced Organoid Death
| Organoid Type | Treatment | Inhibitor | Concentration | % Dead Organoids (Mean ± SD) | Reference |
| Mouse Intestinal | TNF-α | Vehicle | - | 95.5 ± 5.4 | [1] |
| Mouse Intestinal | TNF-α | Nec-1s | 30 µM | 2.8 ± 3.3 | [1] |
| Mouse Intestinal | TNF-α | GSK'963 | 100 nM | 3.0 ± 3.5 | [1] |
| Human Intestinal | TNF-α + Smac mimetic + z-VAD | Vehicle | - | ~20% viability | [7] |
| Human Intestinal | TNF-α + Smac mimetic + z-VAD | Zharp1-211 | 100 nM | ~80% viability | [7] |
| Human Ileal | IFN-γ + TNF-α | Vehicle | - | ~40% viability | [8] |
| Human Ileal | IFN-γ + TNF-α | GNE684 | 0.1 µg/mL | ~100% viability | [8] |
Table 2: Effect of RIP1 Kinase Inhibitors on Apoptosis and Inflammatory Markers in Organoids
| Organoid/Cell Type | Treatment | Inhibitor | Endpoint | Result | Reference |
| Mouse Intestinal Crypts | LPS | Vehicle | Cleaved Caspase-3+ cells/crypt | 5.5 ± 0.3 | [1] |
| Mouse Intestinal Crypts | LPS | GSK'963 | Cleaved Caspase-3+ cells/crypt | 3.2 ± 0.6 | [1] |
| Mouse Intestinal Organoids | IFN-γ | Vehicle | Cxcl9, Cxcl10 expression | Markedly elevated | [7] |
| Mouse Intestinal Organoids | IFN-γ | Zharp1-211 (100 nM) | Cxcl9, Cxcl10 expression | Significantly reduced | [7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in organoid cultures.
Experimental Workflow
Protocol 1: Organoid Culture and Treatment
-
Organoid Culture: Culture intestinal organoids according to established protocols.[9] Briefly, embed intestinal crypts or organoid fragments in Matrigel® and culture in a complete growth medium such as IntestiCult™ Organoid Growth Medium.
-
Plating for Experiments: Passage organoids and plate them in a 24- or 48-well plate. Allow organoids to grow for 2-3 days before starting the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the organoid culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., 10 nM - 1 µM).
-
Pre-treatment: Carefully remove the culture medium from the organoid-containing wells and replace it with a medium containing the appropriate concentration of this compound or a vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Inflammatory Insult: After pre-treatment, add the inflammatory stimulus (e.g., TNF-α at 40-50 ng/mL, IFN-γ at 10-20 ng/mL) directly to the wells containing the inhibitor.
-
Incubation: Incubate the organoids for the desired period (e.g., 4-48 hours) depending on the downstream assay.
Protocol 2: MTT Assay for Organoid Viability
-
Prepare MTT Solution: Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.
-
Add MTT to Organoids: At the end of the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no organoids) and normalize the viability of treated groups to the vehicle-treated control group.
Protocol 3: Whole-Mount Immunofluorescence Staining
-
Fixation: Carefully remove the culture medium and wash the organoids twice with PBS. Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[10]
-
Permeabilization and Blocking: Wash the fixed organoids three times with PBS. Permeabilize and block the organoids in a blocking buffer (e.g., 5% normal serum, 0.3-0.5% Triton X-100 in PBS) for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-cleaved caspase-3, anti-p-MLKL) in the blocking buffer. Incubate the organoids with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids three times with wash buffer (e.g., 0.1% Triton X-100 in PBS). Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the organoids three times with wash buffer. Counterstain the nuclei with DAPI for 10-15 minutes.[11] Mount the stained organoids on a slide with an appropriate mounting medium.
-
Imaging: Visualize the stained organoids using a confocal microscope.
Protocol 4: Cytokine Secretion Assay (ELISA)
-
Collect Supernatant: At the end of the treatment period, carefully collect the culture supernatant from each well without disturbing the organoids.
-
Centrifuge: Centrifuge the supernatant at 300 x g for 10 minutes at 4°C to pellet any detached cells or debris.[12]
-
Perform ELISA: Use the clarified supernatant to measure the concentration of secreted cytokines (e.g., CXCL9, CXCL10) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Normalize the results to the total protein content of the corresponding organoid lysate if necessary.
Conclusion
This compound is a valuable research tool for investigating the role of RIP1 kinase-mediated cell death and inflammation in organoid-based disease models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By leveraging the power of organoid technology and targeted kinase inhibition, researchers can gain deeper insights into disease pathogenesis and accelerate the discovery of novel therapeutics.
References
- 1. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of organoids to study regenerative responses to intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. An intestinal organoid–based platform that recreates susceptibility to T-cell–mediated tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes: Detecting RIP1 Kinase Activity via Western Blotting of Ser166 Phosphorylation
Receptor-Interacting Protein Kinase 1 (RIPK1 or RIP1) is a critical regulator of cellular stress responses, mediating signals for inflammation, survival, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIP1 is a key determinant of its function, particularly in initiating necroptosis, a form of regulated necrosis.[2][3] Autophosphorylation of RIP1 at specific sites, such as Serine 166 (Ser166), is a hallmark of its activation.[4] Therefore, monitoring the phosphorylation status of RIP1 is a direct method for assessing its kinase activity and the efficacy of specific inhibitors.
This document provides a detailed protocol for detecting RIP1 Ser166 phosphorylation in cultured cells following treatment with RIP1 inhibitors, such as Necrostatin-1 (Nec-1).[2][3] The method is designed for researchers in drug development and cell signaling to reliably quantify changes in RIP1 activation.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the signaling cascade leading to RIP1 phosphorylation and the general workflow for its detection.
Caption: RIP1 signaling pathway leading to necroptosis.
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary
For optimal results, reagent concentrations and dilutions must be carefully optimized. The tables below provide recommended starting points based on manufacturer datasheets and literature.
Table 1: Reagents and Recommended Concentrations for Cell Treatment
| Reagent | Purpose | Cell Line Example | Typical Concentration | Incubation Time |
| TNF-α (human) | Induces RIP1 signaling | HT-29 | 20-100 ng/mL | 1-5 hours[5] |
| SM-164 | SMAC mimetic (IAP inhibitor) | HT-29, L-929 | 100-200 nM | 1-5 hours[1][5] |
| z-VAD-FMK | Pan-caspase inhibitor | HT-29, Jurkat | 20-50 µM | Pre-incubation (30 min) + co-incubation[1][2][5] |
| Necrostatin-1 (Nec-1) | RIP1 kinase inhibitor | L-929 | 10-50 µM | Pre-incubation (30-60 min) + co-incubation[1][6] |
Table 2: Antibodies for Western Blotting
| Antibody Target | Host/Type | Purpose | Recommended Dilution | Supplier Example |
| Phospho-RIP1 (Ser166) | Rabbit Polyclonal/Monoclonal | Detects activated RIP1 | 1:1000 | Cell Signaling Technology (#31122, #44590), Thermo Fisher (PA5-104645)[1][7][8] |
| Total RIP1 | Rabbit Polyclonal | Measures total RIP1 protein | 1 µg/mL | Novus Biologicals (NBP1-77077)[9] |
| β-Actin | Rabbit Monoclonal | Loading control | 1:1000 | Cell Signaling Technology (#8457)[1] |
| Goat anti-Rabbit IgG (H+L), HRP-conjugated | Goat | Secondary antibody | 1:2000 - 1:10000 | Various[5] |
Table 3: Recommended Lysis Buffer with Inhibitors
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.5-8.0 | 20-50 mM | Buffering agent[2] |
| NaCl | 150 mM | Salt concentration[1][2] |
| NP-40 or Triton X-100 | 1% | Non-ionic detergent for protein solubilization[2] |
| EDTA | 1 mM | Chelating agent[2] |
| Sodium Azide | 0.02-0.09% | Preservative[5][9] |
| Protease Inhibitor Cocktail | 1X (as recommended) | Prevents protein degradation[10] |
| Phosphatase Inhibitor Cocktail | 1X (as recommended) | Crucial for preserving phosphorylation [2] |
Experimental Protocol
This protocol is optimized for detecting RIP1 phosphorylation in adherent cells (e.g., HT-29) grown in a 6-well plate format.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentration of RIP1 inhibitor (e.g., 50 µM Necrostatin-1) or a vehicle control (DMSO). Incubate for 30-60 minutes.[1][6]
-
Necroptosis Induction: To the inhibitor-containing medium, add the necroptosis-inducing agents. A common combination is TNF-α (e.g., 50 ng/mL), SM-164 (e.g., 200 nM), and the caspase inhibitor z-VAD-FMK (e.g., 50 µM).[5] The caspase inhibitor is essential to shift the signaling from apoptosis towards necroptosis.
-
Incubation: Return the plate to the incubator for the desired time, typically 1 to 5 hours.[5]
Part 2: Sample Preparation and Protein Quantification
Note: Perform all subsequent steps on ice with pre-chilled buffers and reagents to minimize phosphatase and protease activity.[11]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with 1 mL of ice-cold PBS.[11][12]
-
Aspirate the PBS completely.
-
Add 100-200 µL of ice-cold lysis buffer (See Table 3) directly to the well.[12] Ensure the buffer contains freshly added protease and phosphatase inhibitors.[10]
-
Scrape the adherent cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Agitate the lysate for 30 minutes at 4°C.[11]
-
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[11]
-
Sample Normalization and Denaturation:
-
Based on the quantification, dilute each sample with lysis buffer to ensure equal protein concentration.
-
Add an equal volume of 2X Laemmli sample buffer to your normalized lysate (typically containing 20-30 µg of total protein).[10]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins. Samples can now be loaded onto a gel or stored at -20°C.
-
Part 3: Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.[10][14] Include a molecular weight marker in one lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol if required.[15]
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
Crucial: Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. Avoid using milk, as it contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-RIP1, anti-total RIP1, and anti-β-actin) in fresh blocking buffer (5% BSA in TBST) at their recommended dilutions (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[5]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[5]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturation.[5][16]
-
-
Analysis: Quantify band intensities using appropriate software. Normalize the phospho-RIP1 signal to the total RIP1 signal to account for any differences in total protein levels. Further normalize to the loading control (β-actin) to correct for loading variations.
References
- 1. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Positive and Negative Phosphorylation Regulates RIP1 and RIP3-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.abclonal.com [static.abclonal.com]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-RIP1 (Ser166) Polyclonal Antibody (PA5-104645) [thermofisher.com]
- 8. Phospho-RIP 1 Antibody (Ser166) (D8I3A) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. RIPK1/RIP1 Antibody - BSA Free (NBP1-77077): Novus Biologicals [novusbio.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing RIP1 Kinase Inhibitor 4 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways.[1][2] It plays a pivotal role in the signaling cascade of necroptosis, a form of regulated necrotic cell death, and is also involved in apoptosis and pro-inflammatory NF-κB signaling.[3][4] Dysregulation of RIPK1 activity is implicated in various inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[5][6]
These application notes provide a comprehensive guide to the in vitro assessment of a novel compound, "RIP1 Kinase Inhibitor 4," focusing on its potency, cellular efficacy, and direct target engagement. The following protocols detail biochemical and cell-based assays essential for characterizing the inhibitor's mechanism of action and effectiveness.
Biochemical Assay: Direct Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7]
Application Note: ADP-Glo™ RIPK1 Kinase Assay
This assay measures the ability of this compound to block the autophosphorylation of recombinant RIPK1 or the phosphorylation of a generic substrate like Myelin Basic Protein (MBP).[6][8] The amount of ADP generated is measured via a luciferase-based reaction, providing a sensitive readout of kinase inhibition. This allows for the determination of the inhibitor's IC50 value, a key measure of its potency.[7][9]
Protocol: ADP-Glo™ Kinase Assay for RIPK1
Materials:
-
Recombinant human RIPK1 enzyme (BPS Bioscience or similar)
-
Myelin Basic Protein (MBP) substrate (optional, for non-autophosphorylation assays)
-
This compound (serial dilutions)
-
ATP (at Km concentration for RIPK1)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add 5 µL of a 2X concentration of this compound dilutions in kinase buffer.
-
Add Enzyme: Add 2.5 µL of a 4X concentration of recombinant RIPK1 enzyme to each well.
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution (and substrate, if used) to initiate the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assays: Efficacy in a Biological Context
Cell-based assays are crucial for evaluating an inhibitor's efficacy in a physiological environment, accounting for cell permeability, off-target effects, and interaction with the cellular machinery.
Necroptosis Inhibition Assay
Application Note: This assay determines the ability of this compound to protect cells from necroptosis. Necroptosis is typically induced in susceptible cell lines (e.g., human HT-29 or murine L929) using a cocktail containing TNF-α (initiator), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis and push the cell towards necroptosis).[9][10] Cell death is quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised membrane integrity.[11][12]
Protocol: LDH Release Assay for Necroptosis
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Culture medium (e.g., IMDM supplemented with 10% FBS)
-
Human TNF-α (20 ng/mL final concentration)
-
SMAC mimetic (e.g., LCL161 at 1 µM or BV6 at 250 nM)[10]
-
Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM)
-
This compound (serial dilutions)
-
LDH Cytotoxicity Assay Kit (e.g., from Tiaris Biosciences, Thermo Fisher)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of this compound for 1-2 hours. Include "untreated" (spontaneous death), "maximum LDH release" (lysis buffer), and "vehicle control" (DMSO) wells.
-
Induce Necroptosis: Add the necroptosis-inducing cocktail (TNF-α + SMAC mimetic + z-VAD-FMK) to all wells except the "untreated" and "maximum LDH release" controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the EC50 value of the inhibitor.
Apoptosis Counter-Screen
Application Note: Since RIPK1 is also involved in apoptosis signaling, it is crucial to ensure that Inhibitor 4 does not inadvertently promote apoptosis while inhibiting necroptosis.[1] The Caspase-Glo® 8 Assay measures the activity of caspase-8, the initiator caspase in the extrinsic apoptosis pathway.[13][14] By inducing apoptosis (e.g., with TNF-α + Cycloheximide) and measuring caspase-8 activity in the presence of Inhibitor 4, its specificity for the necroptotic pathway can be confirmed.
Protocol: Caspase-Glo® 8 Assay
Materials:
-
Jurkat T cells or other apoptosis-sensitive cell line
-
Culture medium (e.g., RPMI-1640 + 10% FBS)
-
Apoptosis inducer (e.g., TNF-α + Cycloheximide)
-
This compound (at a fixed high concentration, e.g., 10x EC50 from necroptosis assay)
-
Caspase-Glo® 8 Assay System (Promega)
-
White-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Plate Jurkat cells at 1-2 x 10^4 cells/well in a 96-well plate.
-
Treatment: Add the apoptosis inducer with and without this compound.
-
Incubation: Incubate for 3-6 hours at 37°C.
-
Assay Reagent: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][15]
-
Add Reagent: Add 100 µL of Caspase-Glo® 8 Reagent directly to each 100 µL of cell culture.[14]
-
Incubation: Mix gently and incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the caspase-8 activity in cells treated with the apoptosis inducer alone versus those also treated with Inhibitor 4. A significant change may indicate off-target effects on the apoptotic pathway.
Target Engagement Assay
Application Note: Confirming that a compound binds to its intended target within a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement.[5][16] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating cell lysates or intact cells treated with Inhibitor 4 to various temperatures, the amount of soluble RIPK1 remaining can be quantified (e.g., by Western blot or ELISA), demonstrating direct binding.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
HT-29 cells or other cell line expressing RIPK1
-
This compound
-
PBS supplemented with protease and phosphatase inhibitors
-
Liquid nitrogen and a 37°C water bath for freeze-thaw lysis
-
PCR tubes and a thermal cycler
-
Microcentrifuge
-
Reagents for Western Blotting (SDS-PAGE gels, transfer buffer, membranes, anti-RIPK1 antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Treat cultured HT-29 cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant (soluble protein fraction).
-
Heat Challenge: Aliquot the soluble lysate from both vehicle and inhibitor-treated groups into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Separate Aggregates: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant from each tube, which contains the remaining soluble protein. Denature these samples for Western blotting.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against RIPK1.
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both vehicle and inhibitor-treated samples. Plot the percentage of soluble RIPK1 against temperature to generate a "melt curve." A rightward shift in the curve for the inhibitor-treated sample indicates target engagement and stabilization.[16]
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 8 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 8 Assay Systems [promega.sg]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Necroptosis in Cell Lines for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or inflammatory programmed cell death, that is implicated in a variety of human pathologies, including inflammatory diseases, neurodegeneration, and cancer.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1] The core signaling pathway of necroptosis is mediated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[2] This pathway offers multiple targets for therapeutic intervention, making the study of necroptosis inhibitors a critical area of research.
These application notes provide detailed protocols for inducing necroptosis in common cell lines and for evaluating the efficacy of potential inhibitors.
Necroptosis Signaling Pathway
The induction of necroptosis is a tightly regulated process initiated by various stimuli, such as tumor necrosis factor (TNF). The binding of TNFα to its receptor, TNFR1, can trigger the formation of Complex I, a pro-survival complex.[3] However, under conditions where caspase-8 is inhibited, a switch to a pro-death pathway occurs. RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[2] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3.[2] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[2]
Figure 1: Simplified necroptosis signaling pathway.
Experimental Workflow for Inhibitor Screening
A typical workflow for screening necroptosis inhibitors involves inducing necroptosis in a suitable cell line, treating the cells with the test compounds, and then assessing cell viability and key necroptotic markers.
Figure 2: General experimental workflow for necroptosis inhibitor screening.
Quantitative Data Summary
The following table summarizes typical concentrations of inducers and IC50 values for common necroptosis inhibitors in frequently used cell lines.
| Compound | Target | Cell Line | Inducer(s) | Concentration/IC50 | Reference |
| Inducers | |||||
| TNF-α | TNFR1 | HT-29 | - | 10-100 ng/mL | [4][5] |
| TNF-α | TNFR1 | L929 | - | 10 ng/mL | [6][7] |
| SMAC mimetic (e.g., LCL161) | cIAPs | HT-29 | TNF-α, zVAD-fmk | 100 nM - 1 µM | [6][8] |
| zVAD-fmk | Pan-caspase | HT-29, L929 | TNF-α, SMAC mimetic | 10-20 µM | [4][6] |
| Inhibitors | |||||
| Necrostatin-1 (Nec-1) | RIPK1 | L929 | TNF-α | EC50 = 494 nM | |
| Necrostatin-1s (Nec-1s) | RIPK1 | Jurkat | TNF-α | EC50 = 50 nM | [9] |
| GSK'872 | RIPK3 | 3T3-SA | TNF-α, zVAD-fmk | IC50 = 1.3 nM (biochemical) | [1][2] |
| Necrosulfonamide (NSA) | MLKL | HT-29 | TNF-α, SMAC mimetic, zVAD-fmk | IC50 = 124 nM | [10][11] |
| Necrosulfonamide (NSA) | MLKL | Jurkat | - | IC50 = 454 nM (necroptosis assay) | [12] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Human Colon Adenocarcinoma Cells
HT-29 cells are a well-established model for studying TNF-induced necroptosis, particularly when apoptosis is inhibited.[4]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM high glucose medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human TNF-α (PeproTech)
-
SMAC mimetic (e.g., LCL161, Selleckchem)
-
zVAD-fmk (InvivoGen)
-
Necroptosis inhibitors (e.g., Necrostatin-1, GSK'872, Necrosulfonamide)
-
96-well and 6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well for viability assays or in a 6-well plate at 5 x 10^5 cells/well for Western blotting. Allow cells to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the necroptosis inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a cocktail of inducers in culture medium. A common combination is TNF-α (20 ng/mL), a SMAC mimetic (e.g., 100 nM LCL161), and zVAD-fmk (20 µM).[8][13]
-
Add the inducer cocktail to the wells already containing the inhibitor.
-
Include appropriate controls: untreated cells, cells with inducer only, and cells with inhibitor only.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[4]
-
-
Detection and Analysis:
-
Cell Viability Assay (e.g., MTT or LDH): Follow the manufacturer's protocol for the chosen assay to quantify cell death.
-
Western Blot:
-
Lyse the cells from the 6-well plate in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated RIPK1 (Ser166), phosphorylated RIPK3 (Ser227), and phosphorylated MLKL (Ser358). Use antibodies against total RIPK1, RIPK3, MLKL, and a housekeeping protein (e.g., GAPDH) as controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Protocol 2: Induction of Necroptosis in L929 Murine Fibrosarcoma Cells
L929 cells are highly sensitive to TNF-α-induced necroptosis and are a classic model for its study.[6][14]
Materials:
-
L929 cells (ATCC CCL-1)
-
MEM medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Murine TNF-α (PeproTech)
-
zVAD-fmk (optional, to enhance necroptosis)
-
Necrostatin-1
-
96-well and 6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture L929 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells as described for HT-29 cells.
-
-
Inhibitor Pre-treatment:
-
Pre-treat with necroptosis inhibitors (e.g., Necrostatin-1 at 10-30 µM) for 30 minutes to 1 hour.[7]
-
-
Induction of Necroptosis:
-
Incubation:
-
Incubate for 3-24 hours. L929 cells often undergo necroptosis more rapidly than HT-29 cells.[6]
-
-
Detection and Analysis:
-
Perform cell viability assays and Western blotting as described in Protocol 1.
-
Cell Viability and Death Assays
-
MTT Assay: Measures the metabolic activity of viable cells. A decrease in signal indicates cell death.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity. An increase in LDH in the supernatant is indicative of necroptosis.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It stains the nucleus of dead cells and can be quantified by flow cytometry or fluorescence microscopy.[15]
Conclusion
The protocols and data presented provide a robust framework for inducing necroptosis in cell lines and for the preliminary evaluation of novel inhibitors. The choice of cell line, inducers, and detection methods should be tailored to the specific research question. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results in the study of this important cell death pathway.
References
- 1. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Necrosulfonamide ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. glpbio.com [glpbio.com]
- 13. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Blood-Brain Barrier Penetration of RIP1 Kinase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the blood-brain barrier (BBB) penetration of a novel Receptor-Interacting Protein 1 (RIP1) kinase inhibitor, designated as RIP1 Kinase Inhibitor 4. The following protocols cover both in vitro and in vivo methods to determine the compound's ability to cross the BBB, a critical step in the development of therapeutics for central nervous system (CNS) disorders.
Introduction to RIP1 Kinase and CNS Drug Delivery
Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of inflammation and cell death pathways, including apoptosis and necroptosis.[1][2][3][4] Its involvement in the pathophysiology of various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, makes it a promising therapeutic target.[5][6][7] The development of small molecule inhibitors of RIPK1 is an active area of research.[1][5] For these inhibitors to be effective in treating CNS diseases, they must be able to cross the highly selective blood-brain barrier (BBB). The BBB is a dynamic interface between the blood and the brain that tightly regulates the passage of substances, protecting the brain from harmful agents while allowing the transport of essential nutrients.[8][9] Therefore, a thorough assessment of the BBB penetration of any new RIP1 kinase inhibitor is essential.
Signaling Pathway of RIP1 Kinase
RIP1 kinase is a key signaling molecule downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1][2][3] Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB. Alternatively, under certain conditions, RIP1 kinase can be deubiquitinated and form a secondary cytosolic complex, known as the necrosome (Complex IIb), with RIPK3 and MLKL, leading to programmed necrosis or necroptosis.[2] RIP1 kinase activity is crucial for the induction of necroptosis.[2]
Experimental Workflow for BBB Penetration Assessment
A multi-tiered approach is recommended to assess the BBB penetration of this compound, starting with high-throughput in vitro assays and progressing to more complex in vivo studies.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the key quantitative data that should be collected to assess the BBB penetration of this compound.
Table 1: In Vitro BBB Permeability Data
| Assay | Parameter | This compound | Positive Control (e.g., Caffeine) | Negative Control (e.g., Atenolol) |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | [Insert Value] | > 4.0 | < 2.0 |
| Cell-Based Transwell | Papp (A-B) (10⁻⁶ cm/s) | [Insert Value] | [Insert Value] | [Insert Value] |
| Papp (B-A) (10⁻⁶ cm/s) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Efflux Ratio (Papp(B-A)/Papp(A-B)) | [Insert Value] | ~1 | > 2 |
Table 2: In Vivo Pharmacokinetic and BBB Penetration Data (Rodent Model)
| Parameter | Unit | Intravenous (IV) Administration | Oral (PO) Administration |
| Plasma Pharmacokinetics | |||
| Cmax | ng/mL | [Insert Value] | [Insert Value] |
| Tmax | h | [Insert Value] | [Insert Value] |
| AUC(0-t) | ngh/mL | [Insert Value] | [Insert Value] |
| Half-life (t½) | h | [Insert Value] | [Insert Value] |
| Bioavailability (F%) | % | N/A | [Insert Value] |
| Brain Penetration | |||
| Brain Cmax | ng/g | [Insert Value] | [Insert Value] |
| Brain AUC(0-t) | ngh/g | [Insert Value] | [Insert Value] |
| Kp (Brain/Plasma Ratio) | unitless | [Insert Value] | [Insert Value] |
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | unitless | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay assesses the passive permeability of a compound across an artificial membrane mimicking the BBB.[10][11]
Materials:
-
PAMPA plate (e.g., Corning Gentest™ PAMPA Plate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Brain lipid extract (e.g., porcine brain lipid in dodecane)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive and negative control compounds
-
96-well UV-Vis plate reader
Protocol:
-
Prepare the donor plate by adding 150 µL of PBS containing 1% DMSO and the test compound (final concentration, e.g., 10 µM) to each well.
-
Coat the filter of the acceptor plate with 5 µL of the brain lipid solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Place the acceptor plate onto the donor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * A * t)
-
Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
In Vitro Cell-Based Transwell Assay (hCMEC/D3)
This assay uses a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) to model the BBB and assess both passive and active transport.[9][10]
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., Endothelial Cell Growth Medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
Fluorometer or LC-MS/MS system
Protocol:
-
Seed hCMEC/D3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 30 Ω·cm²).
-
Wash the cell monolayer with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C, 5% CO₂ for a defined period (e.g., 1-2 hours), taking samples from the receiver chamber at different time points.
-
At the end of the experiment, determine the concentration of the compound in the collected samples by LC-MS/MS.
-
Assess monolayer integrity by measuring the permeability of Lucifer yellow.
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[12][13]
In Vivo Pharmacokinetic Study and Brain Penetration in Rodents
This study determines the pharmacokinetic profile and the extent of brain penetration of the compound in a living organism.[14]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., with EDTA)
-
Brain homogenization buffer
-
LC-MS/MS system
Protocol:
-
Administer this compound to rodents via IV and PO routes at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Separate plasma by centrifugation.
-
At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Extract the compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[15][16][17][18][19]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
To determine the unbound brain-to-unbound plasma ratio (Kp,uu), measure the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis. Then, Kp,uu = Kp * (fu,plasma / fu,brain).
In Vivo Brain Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).[20][21][22][23][24]
Materials:
-
Rodents (rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Protocol:
-
Surgically implant a guide cannula into the desired brain region (e.g., striatum or hippocampus) of an anesthetized rodent using a stereotaxic frame.
-
Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Administer this compound (IV or PO).
-
Continue collecting dialysate samples for several hours.
-
Analyze the concentration of the compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Determine the in vivo recovery of the probe to calculate the absolute unbound concentration in the brain ECF.
-
Correlate the unbound brain concentrations with the unbound plasma concentrations obtained from a parallel satellite group of animals.
Conclusion
The comprehensive assessment of BBB penetration using this multi-tiered approach will provide crucial data on the potential of this compound as a CNS therapeutic agent. A favorable profile would be characterized by high passive permeability, low active efflux, and significant unbound concentrations in the brain after systemic administration. These findings will be instrumental in guiding the further development and clinical translation of this novel compound.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Determines Switch between Necroptosis and RIPK1 Kinase-dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 17. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 22. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for RIP1 Kinase Inhibitors in Ischemic Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammatory and cell death pathways, making it a promising therapeutic target for a variety of human diseases, including acute ischemic injuries.[1][2][3] Ischemic events, such as stroke or myocardial infarction, trigger a cascade of cellular stress responses, including the activation of RIPK1. This activation can lead to two key pathological outcomes: necroptosis, a form of regulated necrotic cell death, and inflammation.[3][4][5] Both processes contribute significantly to the tissue damage observed following the restoration of blood flow (ischemia-reperfusion injury).[3][6]
The kinase activity of RIPK1 is essential for the formation of the "necrosome," a signaling complex with RIPK3 that ultimately activates the pseudokinase MLKL, the executioner of necroptosis.[3][6][7] Pharmacological inhibition of RIPK1 kinase activity has been shown to be neuroprotective and tissue-protective in various preclinical models of ischemic injury by blocking this cell death pathway.[1][6]
This document provides detailed application notes and protocols for the use of representative RIPK1 kinase inhibitors in common preclinical models of ischemic injury. As "RIP1 kinase inhibitor 4" is not a standard nomenclature, this guide focuses on principles and data derived from widely studied inhibitors like Necrostatin-1s (Nec-1s) and other specific small molecules.
Data Presentation: Efficacy of RIPK1 Inhibitors in Preclinical Ischemic Models
The following tables summarize quantitative data from key studies, demonstrating the therapeutic potential of RIPK1 kinase inhibition across different models of ischemic injury.
Table 1: Cerebral Ischemia (Stroke) Models
| Ischemic Model | RIPK1 Inhibitor | Species | Dose and Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| tMCAO (90 min) | Necrostatin-1 (Nec-1) | Rat | 1.65 mg/kg, IV post-ischemia | - Reduced infarct volume in a dose-dependent manner.[2] | [2][8] |
| MCAO/R | RIPK1 Kinase-Dead (KD) | Mouse | Genetic Inactivation | - Reduced infarct size and improved neurological function.[6] | [6] |
| tMCAO | RIPK1 Kinase-Dead (KD) | Rat | Genetic Inactivation | - Significantly reduced brain lesion and accumulation of plasma neurofilament light chain (NfL).[9] | [9] |
| tMCAO | Compound 23a | Rat | 10 mg/kg, IV | - Markedly reduced cerebral infarction volume and improved neurological function scores.[10] | [10] |
| Hypoxia/Ischemia | Necrostatin-1 (Nec-1) | Rat (P7) | 5 mg/kg, IP | - Reduced tissue structure disruption and diffuse edema.[11] |[11] |
Table 2: Renal Ischemia-Reperfusion Injury (IRI) Models
| Ischemic Model | RIPK1 Inhibitor | Species | Dose and Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Unilateral IRI | Necrostatin-1s (Nec-1s) | Mouse | 1.8 mg/kg, IP (prophylactic) | - Significantly reduced serum creatinine (P=0.0045) and tubular injury score (P=0.0056) at 24 hr.[12] | [12] |
| Unilateral IRI | Necrostatin-1s (Nec-1s) | Mouse | 1.8 mg/kg, IP (therapeutic, days 3-9) | - Reduced the degree of kidney fibrosis at day 28.[12] | [12] |
| Bilateral IRI | Necrostatin-1 (Nec-1) | Mouse | 1.8 mg/kg, IP post-reperfusion | - Reduced organ damage, renal failure, and improved survival.[13] |[13] |
Table 3: Myocardial Ischemia Models
| Ischemic Model | RIPK1 Inhibitor | Species | Dose and Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| LAD Ligation | Necrostatin-1 (Nec-1) | Mouse | 30 µM (systemic) | - Significantly reduced infarct size.[4] | [4] |
| Ischemia-Reperfusion | RIPK1 Inhibition | Rat | N/A | - Reduced myocardial infarction size and inflammatory response.[6][14] |[6][14] |
Signaling Pathways and Experimental Visualizations
Diagrams created using Graphviz illustrate key pathways and workflows relevant to the application of RIPK1 inhibitors.
Caption: RIPK1-mediated necroptosis pathway in ischemic injury.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia, a standard model for stroke research.[8][9]
Materials:
-
Male Sprague Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silicone-coated nylon monofilament
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary micro-clip on the ICA to prevent bleeding.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the silicone-coated monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm from the carotid bifurcation). If using a laser Doppler, a sharp drop (>80%) in cerebral blood flow confirms occlusion.
-
Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia. The occlusion period is typically 60-90 minutes.
-
Reperfusion: Re-anesthetize the animal and carefully withdraw the monofilament to restore blood flow to the MCA.
-
Wound Closure: Remove the vessel clips, ligate the ECA stump, and close the cervical incision with sutures.
-
Post-operative Care: Administer saline for hydration and monitor the animal closely during recovery.
Caption: General experimental workflow for testing RIPK1 inhibitors.
Protocol 2: Administration of RIPK1 Kinase Inhibitor
The timing and route of administration are critical for evaluating therapeutic efficacy.
Materials:
-
RIPK1 kinase inhibitor (e.g., Nec-1s)
-
Vehicle solution (e.g., DMSO, saline, cyclodextrin)
-
Syringes and needles for injection (e.g., 27-gauge)
Procedure (Therapeutic Administration Example):
-
Preparation: Dissolve the RIPK1 inhibitor in the appropriate vehicle to the desired final concentration. The specific vehicle will depend on the inhibitor's solubility characteristics.
-
Timing: For a therapeutic paradigm, administration should occur after the onset of ischemia or at the beginning of reperfusion. For example, inject the inhibitor immediately after withdrawing the occluding filament in the tMCAO model.[12][13]
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common.
-
IP Injection: Gently restrain the animal. Insert the needle into the lower left abdominal quadrant, avoiding the midline to prevent damage to the bladder. Inject the prepared solution.
-
IV Injection: Typically administered via the tail vein. This route provides more rapid systemic distribution.
-
-
Dosage: The effective dose must be determined empirically or from prior studies. For Nec-1s in mice, a dose of 1.8 mg/kg has been shown to be effective in renal IRI.[12]
-
Control Group: A control group receiving only the vehicle solution must be included in the experimental design.
Protocol 3: Assessment of Cerebral Infarct Volume and Neurological Deficit
A. Infarct Volume Measurement using TTC Staining:
-
Euthanasia and Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-tMCAO), deeply anesthetize the animal and perfuse transcardially with cold saline. Carefully extract the brain.
-
Brain Slicing: Place the brain in a rodent brain matrix and cut into 2 mm coronal sections.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes in the dark. Viable tissue, containing active mitochondrial dehydrogenases, will stain red, while the infarcted (necrotic) tissue remains unstained (white).
-
Imaging and Analysis: Scan or photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculation: Calculate the infarct volume, often corrected for edema, using the following formula: Corrected Infarct Volume = [Total Infarct Volume] - ([Ipsilateral Hemisphere Volume] - [Contralateral Hemisphere Volume]).
B. Neurological Deficit Scoring: A simple scoring system is used to evaluate sensorimotor deficits post-stroke. A common scale is:
-
0: No observable deficit.
-
1: Forelimb flexion (animal consistently flexes the contralateral forelimb when lifted by the tail).
-
2: Circling (animal circles towards the paretic side).
-
3: Leaning (animal leans or falls to one side).
-
4: No spontaneous motor activity.
Caption: Logic diagram of RIPK1 inhibition in ischemic injury.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dynamics of necroptosis in kidney ischemia-reperfusion injury [frontiersin.org]
- 8. The Key Regulator of Necroptosis, RIP1 Kinase, Contributes to the Formation of Astrogliosis and Glial Scar in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 11. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rip1 (receptor-interacting protein kinase 1) mediates necroptosis and contributes to renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Application Notes and Protocols for Measuring Cytokine Production Following RIPK1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, cell death, and immune signaling.[1][2][3] RIPK1 functions as a molecular scaffold to promote pro-survival signaling through pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines.[1][2] Additionally, its kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis, which can further amplify inflammation.[2][4]
Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[4][5] Consequently, accurately measuring the downstream effects of RIPK1 inhibitors on cytokine production is paramount for basic research and preclinical drug development. These application notes provide an overview of the key signaling pathways and detailed protocols for quantifying cytokine modulation following RIPK1 inhibition.
RIPK1 Signaling Pathways in Cytokine Production
RIPK1's role in cytokine production is context-dependent, primarily involving its scaffold function and kinase activity in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[1][2][3]
-
Scaffold Function: Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I. In this complex, RIPK1 acts as a scaffold, becoming ubiquitinated, which leads to the activation of the NF-κB and MAPK pathways.[2][3] This initial phase of signaling is generally independent of RIPK1's kinase activity and results in a transient wave of pro-inflammatory cytokine transcription.[1][2]
-
Kinase-Dependent Function: Under conditions where components of Complex I are dysregulated or when caspase activity is inhibited, RIPK1 can dissociate to form secondary cytosolic complexes.[1][2] The activation of RIPK1's kinase function in these complexes can lead to a more sustained and robust inflammatory response, including a second, stronger wave of cytokine production.[2] Pharmacological inhibition of RIPK1 kinase activity with inhibitors like Necrostatin-1s (Nec-1s) specifically blocks this second phase of cytokine induction.[1][6]
Key Measurement Techniques and Protocols
The choice of method for measuring cytokine production depends on the specific research question, including whether the goal is to quantify a single analyte, measure multiple cytokines simultaneously, or identify the specific cell types responsible for their production.
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a sensitive and widely used plate-based immunoassay for quantifying a single cytokine in biological fluids, such as cell culture supernatants or plasma.[7][8] It is considered a gold standard for validating changes in the secretion of specific, key cytokines like TNF-α or IL-6 following treatment with a RIPK1 inhibitor.[9][10] The sandwich ELISA format offers high specificity and a broad dynamic range. While highly quantitative, it analyzes only one analyte per assay.[8]
Protocol: ELISA for TNF-α in Culture Supernatants
This protocol is a general guideline; always refer to the specific manufacturer's instructions for the ELISA kit being used.[11][12][13]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as per the kit manual. Reconstitute the lyophilized TNF-α standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., 0-1000 pg/mL).[13]
-
Plate Coating (if not pre-coated): Coat a 96-well microplate with capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT). Wash the plate.
-
Sample Incubation: Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Cover and incubate for 2 hours at RT.
-
Wash: Aspirate the contents and wash each well 3-4 times with 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of diluted biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at RT.
-
Wash: Repeat the wash step (Step 5).
-
Enzyme Conjugate: Add 100 µL of diluted Streptavidin-HRP to each well. Cover and incubate for 30 minutes at RT in the dark.
-
Wash: Repeat the wash step (Step 5).
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at RT in the dark until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use this curve to calculate the TNF-α concentration in the experimental samples.
Cytometric Bead Array (CBA)
Application Note: CBA is a flow cytometry-based immunoassay that allows for the simultaneous measurement of multiple cytokines from a single small-volume sample.[14][15] This technique is highly efficient for profiling cytokine signatures and understanding the broader inflammatory impact of RIPK1 inhibition.[14] It utilizes a series of beads with distinct fluorescence intensities, each coated with a capture antibody for a specific cytokine.[16][17] The amount of each cytokine is quantified by the fluorescence intensity of a secondary detection antibody.[15][17]
References
- 1. rupress.org [rupress.org]
- 2. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-α-Mediated RIPK1 Pathway Participates in the Development of Trigeminal Neuropathic Pain in Rats [mdpi.com]
- 10. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cytometric Bead Array (CBA) for Measuring Cytokine Levels in Chagas Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pufei.com [pufei.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. ulab360.com [ulab360.com]
In Vivo Dosing and Administration of RIP1 Kinase Inhibitor 4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its inhibition is a promising therapeutic strategy for a range of conditions, from inflammatory diseases to neurodegeneration. The designation "RIP1 kinase inhibitor 4" is not standardized and may refer to different chemical entities across various research publications and patents. This document aims to provide a comprehensive guide to the in vivo dosing and administration of RIPK1 inhibitors, using publicly available data for compounds that may be designated as "inhibitor 4," alongside protocols for other well-characterized RIPK1 inhibitors to serve as a practical reference for researchers.
This guide will cover the essential aspects of designing and executing in vivo studies with RIPK1 inhibitors, including administration routes, dosage, and formulation. It also provides detailed experimental protocols and a summary of quantitative data to facilitate study replication and adaptation.
RIPK1 Signaling Pathway
RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold protein and an active kinase. Its function is tightly regulated and determines cell fate in response to stimuli such as Tumor Necrosis Factor alpha (TNFα). The following diagram illustrates the central role of RIPK1 in cell survival and death pathways.
Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
Quantitative Data Presentation
The following tables summarize in vivo dosing information for various RIPK1 inhibitors from preclinical and clinical studies.
Table 1: In Vivo Dosing of "this compound" and Analogs
| Compound Name | Animal Model | Disease Model | Dose | Administration Route | Dosing Frequency | Reference |
| Compound 4-155 | Mouse (C57/BL6) | TNF-induced SIRS | 6 mg/kg | Oral (p.o.) | Single dose | [1] |
| RIPK1-IN-4 (Compound 8) | Not specified in vivo | N/A | N/A | N/A | N/A | N/A |
Table 2: In Vivo Dosing of Other Characterized RIPK1 Inhibitors
| Compound Name | Animal Model | Disease Model | Dose | Administration Route | Dosing Frequency | Reference |
| Necrostatin-1s (Nec-1s) | Mouse | TNF-induced SIRS | 0.6 mg/kg | Intravenous (i.v.) | Single dose | [2] |
| Necrostatin-1s (Nec-1s) | Mouse | LPS-induced inflammation | 30 mg/kg | Intravenous (i.v.) | Single dose | [3] |
| Necrostatin-1 | Mouse | Trauma-induced Osteoarthritis | 0.0468 mg/kg | Not specified | Not specified | [4] |
| Necrostatin-1 | Mouse | Total Body Irradiation | 1.65 mg/kg | Intravenous (i.v.) | Single dose | [5] |
| GSK547 | Mouse (ApoE SA/SA) | Atherosclerosis | 10 mg/kg/day | Oral (in diet) | Daily | [6] |
| GDC-8264 | Human | Healthy Volunteers | 5-225 mg | Oral (p.o.) | Single dose | [7][8] |
| GDC-8264 | Human | Healthy Volunteers | 50-100 mg | Oral (p.o.) | Once daily for 14 days | [7][8] |
| GNE684 | Mouse | GVHD | Not specified | Intraperitoneal (i.p.) | Daily for 14 days | [9] |
| GNE684 | Mouse | Colitis/Ileitis | 50 mg/kg | Oral (p.o.) | Twice daily | [10] |
| PK68 | Mouse | Not specified | 5 and 25 mg/kg | Oral (p.o.) | Daily for 14 days | N/A |
| RIPA-56 | Mouse (db/db) | Diabetic Nephropathy | 300 mg/kg | Oral (in chow) | Daily | [11] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments involving RIPK1 inhibitors. These protocols are generalized and should be adapted based on the specific inhibitor, animal model, and research question.
Protocol 1: General Preparation and Administration of RIPK1 Inhibitors
Objective: To provide a standardized procedure for the formulation and administration of RIPK1 inhibitors for in vivo studies.
Materials:
-
RIPK1 inhibitor compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal gavage needles (for oral administration)
-
Syringes and needles (for injection)
-
Appropriate animal model (e.g., mice, rats)
Procedure:
-
Formulation Preparation:
-
Refer to the manufacturer's instructions or relevant literature for the appropriate vehicle for your specific RIPK1 inhibitor. A common formulation for oral administration is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.
-
Weigh the required amount of the inhibitor and dissolve it in the appropriate volume of the vehicle.
-
Vortex and sonicate the mixture until the inhibitor is fully dissolved. Prepare the formulation fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the study.
-
Calculate the dose of the inhibitor based on the animal's body weight.
-
For oral administration (p.o.), use a gavage needle to deliver the formulation directly into the stomach.
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, use an appropriate syringe and needle size.
-
Administer a vehicle control to a separate group of animals.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects, such as changes in behavior, weight loss, or signs of distress.
-
Follow the experimental timeline for tissue collection or endpoint analysis.
-
Caption: A typical experimental workflow for in vivo studies of RIP1 kinase inhibitors.
Protocol 2: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
Objective: To evaluate the efficacy of a RIPK1 inhibitor in a mouse model of TNF-induced SIRS.
Materials:
-
RIPK1 inhibitor
-
Recombinant murine TNFα
-
Z-VAD-FMK (pan-caspase inhibitor, optional, to enhance necroptosis)
-
C57BL/6 mice (8-10 weeks old)
-
Rectal thermometer
-
Blood collection supplies
Procedure:
-
Inhibitor Administration:
-
Administer the RIPK1 inhibitor or vehicle to the mice at the desired dose and route (e.g., 6 mg/kg of Compound 4-155 orally, 1 hour before TNFα injection)[1].
-
-
SIRS Induction:
-
Inject Z-VAD-FMK (e.g., 200 μg per mouse, i.p.) 15 minutes before TNFα injection to sensitize the animals to necroptosis.
-
Inject murine TNFα (e.g., 350 μg/kg, i.v.) to induce SIRS.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the survival of the mice over a 24-48 hour period.
-
Measure core body temperature at regular intervals using a rectal thermometer.
-
At a designated time point, collect blood via cardiac puncture for cytokine analysis (e.g., TNFα, IL-6) using ELISA.
-
Collect tissues (e.g., liver, kidney) for histological analysis to assess tissue damage.
-
Conclusion
The in vivo evaluation of RIPK1 kinase inhibitors is crucial for their development as therapeutic agents. Due to the lack of a standardized nomenclature for "this compound," researchers should carefully identify the specific compound of interest. The protocols and data provided in this document offer a foundational resource for designing and conducting in vivo studies with various RIPK1 inhibitors. Successful in vivo studies will depend on careful consideration of the inhibitor's properties, appropriate animal models, and well-defined experimental endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 5. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for RIP1 Kinase Activity Assays with RIP1 Kinase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and the inhibitory effects of RIP1 Kinase Inhibitor 4. The protocols outlined below are designed for researchers in academia and industry engaged in drug discovery and the study of inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2][3] Its kinase activity is a key driver in the assembly of the necrosome, a protein complex that initiates programmed necrotic cell death.[4][5] Given its central role in these processes, RIPK1 has emerged as a significant therapeutic target for a range of diseases.[6][7][8] this compound is a potent and selective, type II kinase inhibitor that binds to an inactive conformation of RIPK1.[9]
Key Signaling Pathways Involving RIPK1
RIPK1 is a serine/threonine kinase that functions as a central node in various signaling pathways, most notably those initiated by tumor necrosis factor receptor 1 (TNFR1).[3][4] Upon TNF-α binding to TNFR1, a membrane-bound complex (Complex I) is formed, where RIPK1 is recruited and polyubiquitinated, leading to the activation of pro-survival signals through NF-κB.[1][4] However, under certain conditions, RIPK1 can transition to form cytosolic complexes that trigger cell death. Deubiquitination of RIPK1 can lead to the formation of a pro-apoptotic complex (Complex IIa) with FADD and Caspase-8.[4] Alternatively, when Caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), leading to necroptosis.[4][5] The kinase activity of RIPK1 is essential for the induction of necroptosis.[10][11]
Data Presentation: this compound Activity
The following table summarizes the inhibitory activity of this compound against RIPK1. This data is crucial for determining the appropriate concentration range for in vitro and cellular assays.
| Inhibitor Name | Target Kinase | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound | RIPK1 | Biochemical (ADP-Glo) | 10 | <100 | [9][12] |
| This compound | RIPK1 | Biochemical | 16 | - | [9] |
Experimental Protocols
Biochemical Kinase Activity Assay (In Vitro)
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound. The assay measures the phosphorylation of a generic substrate, Myelin Basic Protein (MBP), by recombinant human RIPK1. The amount of ADP produced is quantified using a luminescence-based assay like ADP-Glo™.[13]
Materials:
-
Recombinant Human RIPK1 (active)
-
Myelin Basic Protein (MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The concentration range should bracket the expected IC50 value (e.g., from 1 µM down to 0.01 nM). Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Add 10 µL of a solution containing recombinant RIPK1 enzyme in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing ATP and MBP in kinase assay buffer. The final concentrations in a 25 µL reaction volume should be optimized, but a starting point is 10 µM ATP and 0.2 µg/µL MBP.
-
Add 10 µL of the ATP/MBP master mix to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for RIPK1 Kinase Activity
This protocol describes a method to assess the ability of this compound to protect cells from necroptosis, a process dependent on RIPK1 kinase activity. Human HT-29 cells are a suitable model as they undergo necroptosis upon stimulation with TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, opaque-walled plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 90 µL of fresh medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a 10x stock of the necroptosis-inducing cocktail containing TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 1 µM), and z-VAD-FMK (final concentration 20 µM) in cell culture medium.
-
Add 10 µL of the 10x cocktail to each well.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with the untreated control representing 100% viability and the vehicle-treated, necroptosis-induced control representing 0% protection.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided protocols offer robust methods for evaluating the biochemical and cellular activity of this compound. Adherence to these detailed procedures will enable researchers to generate high-quality, reproducible data essential for advancing drug discovery programs targeting RIPK1. Proper optimization of assay conditions, such as enzyme/substrate concentrations and incubation times, is recommended to ensure optimal performance.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Employing RIP1 Kinase Inhibitor 4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death, particularly necroptosis, and inflammatory signaling pathways.[1][2][3][4] Dysregulation of RIPK1 activity is implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5] As such, RIPK1 has become a key therapeutic target for the development of novel inhibitors. This document provides detailed application notes and protocols for the utilization of RIP1 Kinase Inhibitor 4, a potent and selective inhibitor of RIPK1, in high-throughput screening (HTS) assays designed to identify and characterize modulators of the necroptosis pathway.
This compound is a potent and selective type II kinase inhibitor that binds to the DLG-out inactive conformation of RIP1.[6][7] Its high affinity and specificity make it an excellent tool for interrogating the role of RIPK1 in cellular processes and for identifying new therapeutic agents.
Signaling Pathways
The signaling pathways involving RIPK1 are complex and context-dependent. Under normal physiological conditions, RIPK1 acts as a scaffold protein, promoting cell survival and NF-κB activation.[1][3] However, upon specific stimuli, such as TNF-α signaling in the presence of caspase inhibition, RIPK1 kinase activity is triggered, leading to the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[2][8][9] This cascade ultimately results in necroptotic cell death, characterized by plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[1]
Data Presentation
The following table summarizes the quantitative data for this compound and related compounds in various assays. This data is essential for assay design and for comparing the potency of different inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | RIPK1 | ADP-Glo Kinase Assay | - | 10 | [6] |
| This compound | RIPK1 | Biochemical Assay | - | 16 | [7] |
| This compound | Necroptosis | Cell-based | U937 | <100 | [10] |
| Necrostatin-1 | RIPK1 | Cell-based | Jurkat | 494 | [11] |
| GSK'963 | RIPK1 | Cell-based | L929 | 1.0 | [12] |
| GSK'963 | RIPK1 | Cell-based | U937 | 4.0 | [11] |
| RIPA-56 | RIPK1 | Biochemical Assay | - | 13 | [11] |
| RIPA-56 | Necroptosis | Cell-based | L929 | 27 | [11] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Necroptosis using a Cell Viability Assay
This protocol describes a cell-based HTS assay to identify compounds that inhibit TNF-α-induced necroptosis in a human monocytic cell line (e.g., U937 or HT-29). Cell viability is used as the primary readout.
Materials:
-
U937 or HT-29 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS, penicillin/streptomycin
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
SMAC mimetic (e.g., Birinapant)
-
This compound (as a positive control)
-
Test compound library
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture U937 or HT-29 cells to 70-80% confluency.
-
Harvest and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow cells to attach (for adherent cells like HT-29).
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and this compound in assay medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 5 µL of the compound solutions to the respective wells.
-
For control wells, add 5 µL of medium with DMSO (negative control) or a known concentration of this compound (positive control).
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α (final concentration 20 ng/mL), z-VAD-FMK (final concentration 20 µM), and a SMAC mimetic (e.g., 100 nM Birinapant) in assay medium.
-
Add 20 µL of this induction cocktail to all wells except for the untreated control wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][14][15][16]
-
Identify hits as compounds that significantly increase cell viability compared to the vehicle-treated, necroptosis-induced controls.
-
Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p = mean of the positive control (e.g., this compound)
-
σ_p = standard deviation of the positive control
-
µ_n = mean of the negative control (vehicle)
-
σ_n = standard deviation of the negative control
Protocol 2: Biochemical ADP-Glo™ Kinase Assay for RIPK1 Activity
This protocol describes a biochemical assay to directly measure the kinase activity of recombinant RIPK1 and assess the inhibitory potential of compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.
Materials:
-
Recombinant human RIPK1 (active)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
Test compound library
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the test compounds and this compound in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each compound dilution.
-
Add 2.5 µL of a solution containing RIPK1 and substrate (e.g., 5 ng/µL RIPK1 and 1 µg/µL MBP) in kinase buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (e.g., 10 µM) in kinase buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for the active compounds by fitting the data to a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively employ this compound in high-throughput screening campaigns. By utilizing the detailed methodologies for both cell-based and biochemical assays, scientists can identify and characterize novel inhibitors of RIPK1-mediated necroptosis. The inclusion of data presentation standards and workflow visualizations aims to facilitate robust and reproducible experimental outcomes, ultimately accelerating the discovery of new therapeutics for a range of inflammatory and degenerative diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rna.uzh.ch [rna.uzh.ch]
Practical Guide to Using RIP1 Kinase Inhibitor 4 in Pancreatic Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing RIP1 Kinase Inhibitor 4 (and related compounds) in the context of pancreatic cancer research. The information presented is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of targeting the RIP1 kinase signaling pathway in this challenging disease.
Introduction
Pancreatic ductal adenocarcinoma (PDA) is a highly aggressive malignancy with a dismal prognosis, largely due to its dense desmoplastic stroma and immunosuppressive tumor microenvironment.[1][2] Recent research has identified Receptor-Interacting Protein Kinase 1 (RIP1) as a critical regulator of inflammation, cell death, and immune responses within the pancreatic tumor microenvironment.[3][4] RIP1 kinase activity, particularly within tumor-associated macrophages (TAMs), has been shown to promote an immune-tolerant state, thereby facilitating tumor progression.[3][4]
Inhibition of RIP1 kinase has emerged as a promising therapeutic strategy to reprogram the tumor microenvironment, enhance anti-tumor immunity, and improve the efficacy of other cancer therapies, such as checkpoint inhibitors.[3][5][6] This document outlines the key signaling pathways, presents quantitative data on the effects of RIP1 inhibition, and provides detailed protocols for essential in vitro and in vivo experiments.
Signaling Pathways
The role of RIP1 kinase in pancreatic cancer is multifaceted, primarily revolving around the regulation of necroptosis and inflammatory signaling pathways.
RIP1-Mediated Signaling in Pancreatic Cancer
RIP1 kinase is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, RIP1 can initiate two distinct downstream cascades: a pro-survival pathway mediated by NF-κB and a cell death pathway. In the context of pancreatic cancer, the kinase activity of RIP1 in TAMs drives an immunosuppressive phenotype.[3][4]
Caption: RIP1 Signaling Pathway in Pancreatic Cancer.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of RIP1 kinase inhibitors in pancreatic cancer models.
Table 1: In Vitro Efficacy of RIP1 Kinase Inhibitors
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Murine PDA Cells | GSK'547 | 1 µM | Reprogrammed TAMs to MHCIIhiTNFα+IFNγ+ phenotype | [3] |
| Human PDA Organoids | GSK3145095 | Not Specified | Promoted a tumor-suppressive T cell phenotype | [5][7] |
| PANC-1, BxPC-3, AsPC-1 | TSZ (TNFα, Smac mimetic, z-VAD-fmk) | Various | Induced necroptosis, upregulated p-MLKL | [8] |
Table 2: In Vivo Efficacy of RIP1 Kinase Inhibitors in Pancreatic Cancer Models
| Animal Model | Inhibitor | Dosage & Route | Key Findings | Reference |
| Orthotopic PDA Mouse Model | RIP1i | Not Specified | Reduced tumor burden and extended survival | [3] |
| Orthotopic PDA Mouse Model | GSK'547 | Not Specified | Reduced tumor size and activated immune cell response | [9] |
| Pdx1-Cre;KrasG12D;Trp53R172H (KPC) Mice | RIP1i | Not Specified | Delayed development of pancreatic dysplasia, reduced tumor weight, extended survival | [3] |
| Orthotopic PDA Mouse Model | GSK'547 + anti-PD-1/ICOS | Not Specified | Synergistic reduction in tumor size | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of RIP1 kinase inhibitors on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other inhibitors)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the RIP1 kinase inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for Cell Viability Assay.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status of key signaling molecules in the RIP1 pathway.
Materials:
-
Treated pancreatic cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIP1, anti-p-RIP1, anti-MLKL, anti-p-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Caption: Workflow for Western Blot Analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions within the necrosome complex (e.g., RIP1-RIP3 interaction).
Materials:
-
Treated pancreatic cancer cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-RIP1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein interactions.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[13]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (or isotype control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[14]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-RIP3).
-
Caption: Workflow for Co-Immunoprecipitation.
Protocol 4: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic mouse model of pancreatic cancer to evaluate the in vivo efficacy of RIP1 kinase inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Pancreatic cancer cells (e.g., AsPC-1, PANC-1)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
This compound (or other inhibitors)
-
Vehicle control
-
Calipers for tumor measurement
-
In vivo imaging system (if using fluorescently labeled cells)
Procedure:
-
Cell Preparation:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently inject 20-50 µL of the cell suspension into the tail of the pancreas.[15]
-
Suture the abdominal wall and skin.
-
-
Treatment:
-
Allow tumors to establish for 7-14 days.
-
Randomize mice into treatment and control groups.
-
Administer the RIP1 kinase inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Tumor Monitoring and Endpoint:
Caption: Workflow for Orthotopic Xenograft Model.
Conclusion
The targeting of RIP1 kinase represents a novel and promising therapeutic avenue for pancreatic cancer. By modulating the tumor microenvironment and overcoming immune suppression, RIP1 kinase inhibitors have the potential to significantly improve patient outcomes, particularly in combination with existing immunotherapies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the role of RIP1 signaling in pancreatic cancer and to accelerate the development of new therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Necroptosis in pancreatic cancer promotes cancer cell migration and invasion by release of CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 15. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
troubleshooting RIP1 kinase inhibitor 4 experimental variability
Welcome to the technical support center for RIP1 Kinase Inhibitor 4. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, type II kinase inhibitor that targets the Receptor-Interacting Protein 1 (RIPK1) kinase.[1] It binds to an inactive conformation of RIPK1, preventing the autophosphorylation required for its activation.[1][2] This inhibition blocks the downstream signaling cascade that leads to programmed necrotic cell death, or necroptosis.[2] Specifically, by inhibiting RIPK1, the inhibitor prevents the recruitment and phosphorylation of RIPK3 and the subsequent activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2]
Q2: What are the primary research applications for this inhibitor?
This inhibitor is primarily used in studies of necroptosis and inflammation.[3][4] RIPK1 kinase activity is a key driver in various inflammatory and degenerative diseases.[4][5][6] Therefore, this compound is a valuable tool for investigating pathological processes in conditions such as psoriasis, rheumatoid arthritis, ulcerative colitis, neurodegenerative diseases like Alzheimer's and ALS, and ischemic injury.[2][4][7] It is often used in cell-based assays to protect against necroptotic stimuli.
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the inhibitor's activity. For the solid compound, store at 4°C, sealed and protected from moisture and light.[8] For stock solutions prepared in a solvent like DMSO, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1]
Q4: Is this compound suitable for in vivo studies?
Yes, this compound is reported to be a blood-brain barrier (BBB) penetrable compound, making it suitable for research into central nervous system (CNS) pathologies.[3] However, as with any in vivo experiment, appropriate formulation, dosage, and pharmacokinetic/pharmacodynamic (PK/PD) studies are necessary to ensure efficacy and minimize potential toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Inhibitor Potency and Selectivity
| Parameter | Value | Notes |
| RIPK1 IC₅₀ | 16 nM[1] | Potency in biochemical ADP-Glo kinase assay. |
| Cellular Necroptosis IC₅₀ | <100 nM[3] | Effective concentration in cell-based assays. |
| Kinase Selectivity | High | Shows high specificity for RIPK1 over other kinases when profiled in broad kinase panels.[5] |
Table 2: Physicochemical and Storage Properties
| Parameter | Value / Recommendation | Source |
| Recommended Solvent | DMSO | [8] |
| Stock Solution Storage | -80°C (2 years); -20°C (1 year) | [1] |
| Solid Compound Storage | 4°C, sealed, away from light/moisture | [8] |
| BBB Penetration | Yes | [3] |
Signaling Pathway and Workflow Diagrams
Caption: RIPK1 signaling pathways downstream of TNFR1 activation.
Caption: A typical experimental workflow for a necroptosis inhibition assay.
Troubleshooting Guide
Q1: I am not observing any inhibition of cell death. What could be the problem?
This is a common issue that can arise from several factors. Consider the following possibilities:
-
Incorrect Cell Death Pathway: Ensure the stimulus you are using induces RIPK1 kinase-dependent necroptosis. Some stimuli may cause apoptosis, which is often RIPK1 kinase-independent.[9] A standard method is to co-treat with a pan-caspase inhibitor (like z-VAD-fmk) and TNFα to specifically drive the necroptotic pathway.[2]
-
Inhibitor Concentration: The IC₅₀ can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and conditions.
-
Inhibitor Inactivity: Improper storage or multiple freeze-thaw cycles can degrade the inhibitor.[1] Use a fresh aliquot or a newly prepared solution to rule out this possibility. Confirm the solubility of the inhibitor in your final culture medium; precipitation will reduce its effective concentration.
-
Cell Line Resistance: Some cell lines may lack key components of the necroptotic pathway, such as RIPK3 or MLKL, rendering them resistant to necroptosis. Verify the expression of these key proteins in your cell line.
Q2: I am seeing high variability between my replicate experiments. How can I improve consistency?
Experimental variability can be frustrating. Here are key areas to focus on for improved reproducibility:
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at a consistent density for every experiment. Over-confluent or stressed cells can respond differently to stimuli.
-
Reagent Preparation: Prepare fresh dilutions of the inhibitor and stimuli for each experiment from a validated, single-use stock aliquot. Hygroscopic DMSO can impact the solubility of the compound, so use newly opened solvent for stock preparation.[8]
-
Incubation Times: Standardize all incubation times precisely, including the pre-treatment with the inhibitor and the stimulation period.
-
Environmental Factors: Subtle changes in the experimental environment can affect results. Recent studies have shown that acidic pH can impair RIPK1 kinase activation and subsequent cell death.[10] Ensure your media is properly buffered and that incubator CO₂ levels are stable.
Caption: A logical troubleshooting guide for common experimental issues.
Detailed Experimental Protocol
Protocol: In Vitro Necroptosis Inhibition Assay using HT-29 Cells
This protocol provides a method for quantifying the inhibitory effect of this compound on TNFα-induced necroptosis in the human colorectal adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (high glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Human TNFα (recombinant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
White, 96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Create 10 µL single-use aliquots and store at -80°C.
-
Prepare 20 µM z-VAD-fmk and 10 µg/mL TNFα stock solutions in sterile PBS or culture medium and store according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Culture HT-29 cells until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium from your 10 mM stock. A common final concentration range to test is 1 nM to 10 µM. Remember to include a vehicle control (DMSO only) at the same final concentration as your highest inhibitor dose.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the desired inhibitor concentration or vehicle.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Induction of Necroptosis:
-
Prepare a stimulation cocktail in culture medium containing TNFα (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM).
-
Add the appropriate volume of the stimulation cocktail to each well. For example, if adding 20 µL of a 6x cocktail to 100 µL of medium already in the well.
-
Include the following controls on your plate:
-
Untreated cells (medium only)
-
Vehicle + Stimuli (maximum necroptosis)
-
Inhibitor only (to test for toxicity)
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Measurement of Cell Viability:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data: Set the "Untreated" wells as 100% viability and the "Vehicle + Stimuli" wells as 0% viability.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIP1 Kinase Inhibitor 4 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RIP1 Kinase Inhibitor 4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] It functions by binding to an inactive conformation of RIP1, specifically the DLG-out form, thereby preventing the kinase from becoming active.[1] The kinase activity of RIP1 is essential for mediating necroptosis, a form of programmed cell death.[3][4][5] By inhibiting RIP1 kinase, this inhibitor blocks the signaling pathway that leads to necroptosis.[3][4]
Q2: What is the role of RIP1 kinase in cellular pathways?
A2: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in cellular signaling pathways that regulate inflammation, cell survival, and cell death, including apoptosis and necroptosis.[3][4][6] It acts as a signaling hub, integrating signals from various receptors like tumor necrosis factor (TNF) receptors and Toll-like receptors (TLRs).[4] Depending on the cellular context, activated RIPK1 can either promote cell survival and inflammation or trigger programmed cell death.[4]
Q3: What are the recommended starting concentrations for this compound in a cell-based assay?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a good starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. Based on available data for various RIPK1 inhibitors, a range of 10 nM to 1 µM is often a reasonable starting point for initial experiments. For instance, RIPK1-IN-4 has an IC50 of 16 nM and 10 nM for RIP1 and ADP-Glo kinase, respectively.[1] Another inhibitor, PK68, shows an EC50 of around 14–22 nM in human and mouse cells for inhibiting RIPK1-dependent necroptosis.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For example, a stock solution can be prepared by dissolving the compound in DMSO.[1] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can inactivate the product.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
Q5: I am observing high background or off-target effects in my assay. What could be the cause?
A5: High background or off-target effects can arise from several factors:
-
Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to non-specific binding and inhibition of other kinases. It is essential to perform a careful dose-response analysis to identify the optimal concentration that inhibits RIPK1 without causing significant off-target effects.
-
Cell Health: Unhealthy or stressed cells can exhibit higher background signals. Ensure that your cells are healthy and growing optimally before starting the experiment.
-
Assay Conditions: The assay conditions, such as incubation time and temperature, may need optimization.
Q6: The potency of the inhibitor appears low in my cell-based assay compared to the reported IC50 values. What should I do?
A6: Discrepancies between biochemical IC50 values and cellular potency (EC50) are common. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: Cells may actively pump out the inhibitor through efflux pumps.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to RIPK1 within the cells. A target engagement assay can be valuable for this purpose.[8][9]
-
Assay Sensitivity: The sensitivity of your cell-based assay may not be sufficient to detect the inhibitor's effect at lower concentrations.
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure that all experimental steps, including cell seeding density, inhibitor preparation, and incubation times, are consistent across experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Reagent Quality: Use high-quality reagents and ensure that the inhibitor stock solution has not degraded.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For necroptosis assays, a common positive control is treatment with TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (zVAD-fmk).[7] A negative control could be a vehicle-treated group (e.g., DMSO).
Quantitative Data Summary
The following table summarizes the in vitro and cellular potencies of various RIP1 kinase inhibitors. This data can serve as a reference for designing your experiments.
| Inhibitor Name | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| RIPK1-IN-4 | RIP1 | ADP-Glo Kinase | 10 nM | - | [1] |
| RIPK1-IN-4 | RIP1 | Kinase Assay | 16 nM | - | [1] |
| This compound | RIP1 | Cell-based | <100 nM | - | [2] |
| Necrostatin-1 (Nec-1) | RIP1 | Necroptosis | 182 nM | Jurkat | [10] |
| RIPA-56 | RIPK1 | Kinase Activity | 13 nM | - | [11] |
| RIPA-56 | RIPK1 | Necroptosis | 27 nM | L929 | [11] |
| PK68 | RIPK1 | Kinase Activity | ~90 nM | - | [7] |
| PK68 | RIPK1 | Necroptosis | 14-22 nM | Human and Mouse cells | [7] |
| GSK'481 | RIP1 | Kinase Assay | 1.3 nM | - | [12] |
| GSK'481 | RIP1 | Cellular Assay | 10 nM | U937 | [12] |
| GSK3145095 | RIP1 | ADP-Glo | 6.3 nM | - | [13] |
Experimental Protocols
Protocol: Induction and Inhibition of Necroptosis
This protocol describes a general method for inducing necroptosis in cell culture and assessing the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., HT-29, L929, U937)
-
Cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and zVAD-fmk) in cell culture medium. Add this cocktail to the wells containing the cells and inhibitor. The final concentrations of the inducing agents need to be optimized for each cell line (e.g., for HT-29 cells: 40 ng/ml TNF-α, 100 nM SMAC mimetic, and 20 µM zVAD-fmk).[7]
-
Incubation: Incubate the plate for a duration determined by the specific cell line and assay (typically 8-24 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the EC50 value of the inhibitor.
Visualizations
Caption: RIP1 signaling pathway leading to necroptosis and its inhibition.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with RIP1 Kinase Inhibitor 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RIP1 kinase inhibitors, focusing on overcoming solubility challenges in aqueous solutions.
Disclaimer: The following information is intended for research use only and does not constitute medical advice. Always refer to the manufacturer's product datasheet for the most accurate and up-to-date information.
There are at least two distinct compounds sometimes referred to as "RIP1 kinase inhibitor 4". This guide primarily focuses on the more extensively characterized RIPK1-IN-4 (CAS: 1481641-08-0) due to the availability of experimental data. Information regarding This compound (CAS: 2919836-00-1) is limited, and users of this compound should proceed with caution and perform their own solubility and stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is RIPK1-IN-4 and why is its solubility a concern?
A1: RIPK1-IN-4 is a potent and selective Type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of cellular necroptosis and inflammation.[1][2] Like many kinase inhibitors, RIPK1-IN-4 is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in aqueous-based biological assays, such as cell culture experiments and enzymatic assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the known solubility properties of RIPK1-IN-4?
| Solvent | Solubility | Notes |
| DMSO | ≥ 200 mg/mL[1] | Sonication may be required for complete dissolution.[2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Q3: How should I prepare a stock solution of RIPK1-IN-4?
A3: It is highly recommended to prepare a high-concentration stock solution in 100% DMSO.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of RIPK1-IN-4 powder (Molecular Weight: 401.46 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.40146 mg of RIPK1-IN-4 in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A4: This is a common issue with poorly soluble compounds. The DMSO concentration in the final working solution should be kept as low as possible (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. However, a significant drop in DMSO concentration upon dilution into an aqueous buffer or medium can cause the compound to precipitate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | The compound's solubility limit in the final aqueous solution has been exceeded. | - Increase the final DMSO concentration: If your experimental system allows, you can try slightly increasing the final DMSO concentration (e.g., to 0.2% or 0.5%), but be mindful of potential solvent toxicity. - Use a pre-warmed medium: Diluting the stock solution into a pre-warmed (37°C) medium can sometimes help to keep the compound in solution. - Rapid mixing: Add the DMSO stock solution to the aqueous medium while vortexing or vigorously mixing to promote rapid dispersion. - Serial dilutions: Instead of a single large dilution, perform serial dilutions. |
| Inconsistent experimental results | Inaccurate concentration of the inhibitor due to precipitation or adsorption to plasticware. | - Prepare fresh working solutions: Prepare working solutions fresh for each experiment from the DMSO stock. - Visually inspect solutions: Before adding to your experiment, visually inspect the working solution for any signs of precipitation. - Use low-protein binding plasticware: This can help to minimize the loss of the compound due to adsorption. |
| Need for higher aqueous concentration | The required experimental concentration exceeds the aqueous solubility of the compound. | - Use of solubilizing agents: Consider the use of excipients such as cyclodextrins (e.g., β-cyclodextrin) to enhance aqueous solubility.[4][5] - Formulation with co-solvents and surfactants: For in vivo or certain in vitro applications, formulation with co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can be effective.[3] |
Advanced Solubilization Strategies
For experiments requiring higher concentrations of RIPK1-IN-4 in aqueous solutions, the use of solubilizing excipients may be necessary.
Experimental Protocol: Formulation with SBE-β-CD
This protocol is adapted from a formulation for in vivo use but can be adapted for in vitro applications where the components are tolerated.[3]
-
Prepare a 20% SBE-β-CD solution in saline: Dissolve 2 g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Ensure complete dissolution.
-
Prepare a high-concentration DMSO stock of RIPK1-IN-4: For example, prepare a 20.8 mg/mL stock solution in DMSO.
-
Dilution: Add 100 µL of the RIPK1-IN-4 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix thoroughly to obtain a clear solution. This will result in a final concentration of 2.08 mg/mL of RIPK1-IN-4 in 10% DMSO and 18% SBE-β-CD.
Note: The compatibility of SBE-β-CD with your specific cell line or assay should be determined empirically.
RIP1 Signaling Pathway and Experimental Workflow
Understanding the cellular context in which RIP1 kinase functions is crucial for designing experiments. RIP1 is a central node in the signaling pathways that regulate inflammation, apoptosis, and necroptosis.
Caption: Simplified RIP1 signaling pathway leading to cell survival, apoptosis, or necroptosis.
The following workflow outlines a general procedure for testing the efficacy of RIPK1-IN-4 in a cell-based necroptosis assay.
Caption: General experimental workflow for a cell-based necroptosis assay using RIPK1-IN-4.
References
- 1. abmole.com [abmole.com]
- 2. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of RIP1 kinase inhibitor 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using RIP1 Kinase Inhibitor 4. Our goal is to help you identify and mitigate potential off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, type II kinase inhibitor that targets the DLG-out inactive conformation of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] Its primary mechanism is the inhibition of RIP1 kinase activity, which is a critical regulator of cellular pathways involved in inflammation, apoptosis, and necroptosis.[3][4][5] By blocking RIP1 kinase, this inhibitor can prevent the downstream signaling that leads to these cellular events.[5]
Q2: What are the recommended starting concentrations for cell-based assays?
For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A common starting point for potent inhibitors like this compound is in the low nanomolar to micromolar range. Published data indicates an IC50 of 16 nM for RIP1 and 10 nM in an ADP-Glo kinase assay.[1][2] A typical starting range for cell-based assays could be from 10 nM to 1 µM.
Q3: How should I prepare and store this compound?
It is crucial to refer to the manufacturer's specific instructions for solubility and storage. Generally, the inhibitor is dissolved in a solvent like DMSO to create a stock solution.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of RIP1 kinase activity | 1. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Calculation error or ineffective final concentration. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. 4. Assay interference: Components of the assay buffer may interfere with the inhibitor. | 1. Use a fresh aliquot of the inhibitor. Ensure proper storage conditions are maintained. 2. Verify calculations and perform a dose-response experiment to determine the optimal concentration. 3. Increase incubation time or use a different cell line. Confirm cell permeability with a target engagement assay. 4. Review the assay protocol and consult the manufacturer's recommendations. |
| Unexpected cell toxicity or off-target effects | 1. High inhibitor concentration: Using a concentration that is too high can lead to off-target kinase inhibition. 2. Known or unknown off-target effects: The inhibitor may be affecting other kinases or cellular proteins. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the inhibitor concentration to the lowest effective dose determined from your dose-response curve. 2. Refer to the "Identifying and Mitigating Off-Target Effects" section below. Consider using a structurally different RIPK1 inhibitor as a control. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Variability between experiments | 1. Inconsistent cell culture conditions: Differences in cell passage number, confluency, or media. 2. Inconsistent inhibitor preparation: Variations in dissolving and diluting the inhibitor. 3. Timing of treatment: Inconsistent pre-incubation or treatment times. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare a large batch of stock solution and aliquot for single use. 3. Standardize all incubation and treatment times in your experimental protocol. |
Identifying and Mitigating Off-Target Effects
While this compound is reported to be selective, like most kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations.
Potential Off-Target Kinases
Kinome scan data for compounds structurally related to this compound have identified potential off-target kinases. While specific data for this compound is not publicly available, the following kinases have been shown to be inhibited by similar compounds and should be considered as potential off-targets:
| Potential Off-Target Kinase | Reported Inhibition | Potential Biological Implication |
| TRKA (NTRK1) | >50% inhibition by a similar compound (PK68) at 1 µM[6] | Regulation of cell survival, proliferation, and differentiation in the nervous system. |
| TRKB (NTRK2) | >50% inhibition by a similar compound (PK68) at 1 µM[6] | Neuronal survival, synaptic plasticity, and memory. |
| TRKC (NTRK3) | >50% inhibition by a similar compound (PK68) at 1 µM[6] | Proprioception and neuronal development. |
| TNIK | >50% inhibition by a similar compound (PK68) at 1 µM[6] | Wnt signaling pathway activation and cytoskeletal organization. |
| LIMK2 | >50% inhibition by a similar compound (PK68) at 1 µM[6] | Cytoskeletal regulation through actin dynamics. |
Note: This data is for a structurally related compound and should be used as a guide for potential off-target investigation.
Experimental Protocols for Off-Target Effect Identification
1. Kinome Profiling
-
Objective: To broadly assess the selectivity of this compound against a large panel of kinases.
-
Methodology:
-
Outsource kinome scanning services from a reputable contract research organization (e.g., Reaction Biology, DiscoverX).
-
Provide the service with this compound at a specified concentration (e.g., 1 µM) for screening against their kinase panel.
-
The service will perform binding or activity assays to determine the percentage of inhibition for each kinase.
-
Analyze the results to identify any kinases that are significantly inhibited besides RIPK1.
-
2. Cellular Target Engagement Assay
-
Objective: To confirm that this compound is binding to RIPK1 in a cellular context and to determine the concentration-dependent engagement.
-
Methodology (based on TEAR1 assay principle): [7][8]
-
Culture cells (e.g., HT29) to a suitable confluency.
-
Treat cells with a range of concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Perform two parallel immunoassays (e.g., ELISA or Western blot):
-
Total RIPK1: Use an antibody that binds to a region of RIPK1 unaffected by the inhibitor.
-
Free (unbound) RIPK1: Use an antibody whose epitope is masked upon inhibitor binding.
-
-
Quantify the levels of total and free RIPK1. The decrease in free RIPK1 relative to total RIPK1 indicates target engagement.
-
3. Western Blot for Downstream Signaling
-
Objective: To assess the effect of the inhibitor on the phosphorylation of known off-target substrates or pathways.
-
Methodology:
-
Based on kinome profiling results, select a suspected off-target kinase.
-
Treat cells with this compound at various concentrations.
-
Stimulate the cells if necessary to activate the suspected off-target pathway.
-
Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated and total forms of a known substrate of the off-target kinase.
-
A decrease in the phosphorylation of the substrate would suggest an off-target effect.
-
Strategies for Mitigating Off-Target Effects
-
Use the Lowest Effective Concentration: Perform careful dose-response studies to identify the lowest concentration of this compound that effectively inhibits RIPK1 without significantly affecting off-targets.
-
Use a Structurally Unrelated Inhibitor: Confirm key findings using a different, structurally unrelated RIPK1 inhibitor to ensure the observed phenotype is due to RIPK1 inhibition and not an off-target effect of the initial compound.
-
Genetic Approaches: Use genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout RIPK1. The phenotype should be consistent with the results obtained from the inhibitor.
-
Rescue Experiments: If an off-target effect is suspected, overexpressing a resistant mutant of the off-target kinase (if available) should rescue the off-target phenotype but not the on-target RIPK1-mediated phenotype.
Visualizations
RIP1 Signaling Pathways
References
- 1. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with inconsistent results in RIP1 kinase inhibitor 4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP1 Kinase Inhibitor 4. Our aim is to help you address common challenges and inconsistencies encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter.
Q1: Why am I observing inconsistent IC50 values for this compound across different experimental batches?
A1: Inconsistent IC50 values can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inhibitor Stock and Working Solutions:
-
Solubility: this compound has specific solubility characteristics. Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions.[1] Incomplete dissolution is a common source of variability.
-
Storage and Stability: The stability of the inhibitor in solution is critical. Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[2] Aliquot the stock solution upon initial preparation.
-
Concentration Verification: If inconsistencies persist, consider verifying the concentration of your inhibitor stock solution using analytical methods such as HPLC.
-
-
Cell-Based Assay Conditions:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Variations in cell number can affect the effective inhibitor concentration per cell.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors.
-
Serum and Media Components: Variations in serum batches or media supplements can influence experimental outcomes. Use a consistent source and lot of serum and other critical media components.
-
-
Experimental Protocol:
-
Incubation Times: Adhere strictly to the optimized incubation times for the inhibitor and any stimulating agents (e.g., TNF-α, zVAD).
-
Reagent Addition: Ensure accurate and consistent addition of all reagents, including the inhibitor, stimuli, and detection reagents. Use calibrated pipettes.
-
Q2: I'm using this compound to block necroptosis, but I'm still observing significant cell death. What could be the reason?
A2: While this compound is a potent inhibitor of RIPK1-mediated necroptosis, the observation of continued cell death could be due to the activation of alternative cell death pathways.[3][4]
-
Activation of Apoptosis: RIPK1 is a key regulator of multiple signaling pathways, including both necroptosis and apoptosis.[3][5] In certain cellular contexts, inhibiting the kinase activity of RIPK1 can shunt the signaling towards apoptosis, particularly if caspase-8 is active.[6][7]
-
Troubleshooting:
-
Assess Apoptosis Markers: Check for signs of apoptosis, such as caspase-3/7 activation, PARP cleavage, or annexin V staining.
-
Co-treatment with Caspase Inhibitors: If apoptosis is suspected, consider co-treatment with a pan-caspase inhibitor like z-VAD-FMK to see if it rescues the cell death phenotype.
-
-
-
Incomplete Inhibition of Necroptosis:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may not be sufficient to fully inhibit RIPK1 kinase activity in your specific cell system. Perform a dose-response experiment to determine the optimal concentration.
-
Stimulus Strength: A very strong necroptotic stimulus might overwhelm the inhibitory capacity of the compound. Consider titrating the concentration of your stimulus (e.g., TNF-α).
-
Q3: My results with this compound are not consistent with published data. Why might this be?
A3: Discrepancies between your results and published findings can be attributed to several factors related to the specific experimental setup.
-
Cell Line Differences: Different cell lines can have varying expression levels of key necroptosis pathway proteins (RIPK1, RIPK3, MLKL) and endogenous inhibitors (e.g., cIAPs), leading to different sensitivities to RIP1 inhibition.[8]
-
Stimulus Context: The type and combination of stimuli used to induce necroptosis are critical. For example, TNF-α-induced necroptosis often requires the co-treatment with a caspase inhibitor (like zVAD-FMK) and sometimes a protein synthesis inhibitor (like cycloheximide).[4] Ensure your experimental conditions match those in the literature you are comparing to.
-
Inhibitor Specificity: While this compound is reported to be selective, off-target effects are a possibility, especially at high concentrations.[2] These could lead to unexpected phenotypes. Consider using a second, structurally distinct RIPK1 inhibitor to confirm that the observed effects are on-target.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various RIP1 kinase inhibitors.
| Inhibitor | Target(s) | IC50 / EC50 | Assay Type | Reference |
| RIPK1-IN-4 | RIPK1 | 16 nM | RIP1 Kinase Assay | [2] |
| RIPK1-IN-4 | RIPK1 | 10 nM | ADP-Glo Kinase Assay | [2] |
| Necrostatin-1s (Nec-1s) | RIPK1 | ~1 µM (effective concentration) | Cellular Necroptosis Assay | [9] |
| GSK'074 | RIPK1, RIPK3 | 10 nM (effective concentration) | Cellular Necroptosis Assay | [9][10] |
| GDC-8264 | RIPK1 | 0.58 ng/mL | CCL4 Release Assay (PD) | [5] |
| RI-962 | RIPK1 | 35.0 nM | 33P-labeled ATP assay | [11] |
| RI-962 | RIPK1 | 5.9 nM | ADP-Glo assay | [11] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29 and assessing the inhibitory effect of this compound.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a stock solution of the necroptosis-inducing cocktail, typically containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM). Add the inducing cocktail to the wells already containing the inhibitor.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or by staining with propidium iodide and analysis by flow cytometry or high-content imaging.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Western Blotting for Phosphorylated RIPK1
This protocol allows for the direct assessment of RIP1 kinase activation and its inhibition.
-
Experiment Setup: Seed cells in a 6-well plate and treat with this compound and the necroptotic stimulus as described in Protocol 1.
-
Cell Lysis: After the desired incubation time (typically shorter, e.g., 4-8 hours, to capture peak phosphorylation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-pRIPK1 Ser166). Also, probe for total RIPK1 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for RIP1 kinase inhibitor 4 in western blotting
This guide provides troubleshooting advice and detailed protocols for researchers using RIP1 Kinase Inhibitor 4 in Western blotting experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the detection of RIP1 kinase and the validation of its inhibition via Western blotting.
Q1: I treated my cells with this compound and now I see no signal for phosphorylated RIPK1 (p-RIPK1). Is my experiment failing?
A: This is likely the expected and desired outcome. This compound is a potent inhibitor designed to block the kinase activity of RIPK1.[1][2] A key indicator of RIPK1 activation, particularly in the necroptosis pathway, is its autophosphorylation at sites like Serine 166.[3][4] Therefore, successful inhibition by the compound should lead to a significant reduction or complete absence of the p-RIPK1 signal compared to a stimulated positive control. Your total RIPK1 levels should remain unchanged.
Q2: I am not getting any signal for total RIPK1 in any of my lanes, including my controls.
A: If both the loading control (e.g., GAPDH, β-actin) and the target protein are absent, the issue may lie in the overall workflow. Consider the following:
-
Protein Transfer: Verify a successful transfer from the gel to the membrane using a reversible stain like Ponceau S. If the transfer is inefficient, especially for larger proteins like RIPK1 (~75 kDa), adjust the transfer time or voltage.[5][6]
-
Antibody Compatibility: Ensure your secondary antibody is specific to the species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[7]
-
Reagent Activity: Confirm that your detection reagents (e.g., ECL substrate) have not expired and are active. Sodium azide, a common preservative, inhibits Horse Radish Peroxidase (HRP), so ensure your buffers are free of it if using an HRP-conjugated secondary antibody.[8][9]
-
Sufficient Antigen: Ensure you have loaded an adequate amount of protein; 20-30 µg of total cell lysate per lane is a standard starting point.[7]
Q3: My Western blot has very high background, making the bands difficult to interpret.
A: High background can obscure results and is often caused by non-specific antibody binding. To resolve this:
-
Optimize Blocking: Insufficient blocking is a common cause. Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, switching from non-fat milk to 5% Bovine Serum Albumin (BSA) is often recommended, as milk contains phosphoproteins that can cause non-specific binding.[10]
-
Adjust Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to high background. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[8]
-
Increase Washing: Extend the duration or number of your wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[11]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the process, as this can cause irreversible background signal.[10]
Q4: I am seeing multiple bands in addition to the expected ~75 kDa band for RIPK1.
A: The presence of unexpected bands can be due to several factors:
-
Non-Specific Antibody: The primary antibody may be cross-reacting with other proteins. To verify specificity, it is ideal to test the antibody in a RIPK1 knockout or knockdown cell line where the target band should disappear.
-
Protein Degradation: If you see bands at a lower molecular weight, your samples may have degraded. Always prepare cell lysates with a fresh cocktail of protease and phosphatase inhibitors and keep samples on ice.[6]
-
High Antibody Concentration: A primary antibody concentration that is too high can lead to the detection of low-affinity, non-specific targets. Try reducing the antibody concentration.[7]
-
Protein Multimers: Inadequately denatured samples can result in protein aggregates appearing as higher molecular weight bands. Ensure complete denaturation by boiling the samples in Laemmli buffer for at least 5-10 minutes.[7]
Visualizing the Mechanism and Troubleshooting Process
RIPK1 Signaling and Inhibition
The diagram below illustrates the central role of RIPK1 in TNF-α-mediated signaling pathways for survival, apoptosis, and necroptosis. This compound specifically blocks the kinase activity required for the necroptotic pathway.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during Western blotting.
Caption: A workflow diagram for troubleshooting common Western blot issues.
Experimental Protocol and Data Tables
Detailed Western Blot Protocol for RIPK1 Inhibition Assay
This protocol provides a standard methodology for assessing the efficacy of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29 human colon cancer cells) and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1 hour.
-
Induce necroptosis. A common method is treatment with TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-fmk (Z). For example: treat cells for 4-6 hours with T/S/Z.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto an 8% or 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is typically effective for a ~75 kDa protein like RIPK1.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or film.
-
Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH).
-
Data Presentation Tables
Table 1: Recommended Antibody Dilutions
| Antibody Target | Host Species | Supplier Example | Recommended Starting Dilution |
| Phospho-RIPK1 (Ser166) | Rabbit | Cell Signaling Tech | 1:1000 |
| Total RIPK1 | Rabbit/Mouse | Novus, R&D Systems | 1:1000 |
| GAPDH (Loading Control) | Mouse | Santa Cruz Biotech | 1:5000 |
| Anti-Rabbit IgG, HRP-linked | Goat | Various | 1:2000 - 1:5000 |
| Anti-Mouse IgG, HRP-linked | Goat | Various | 1:2000 - 1:5000 |
Table 2: Sample Experimental Layout and Expected Results
| Lane | Treatment Group | p-RIPK1 Signal | Total RIPK1 Signal |
| 1 | Untreated Control | Baseline / None | Present |
| 2 | Stimulant (T/S/Z) | Strong Signal | Present |
| 3 | Inhibitor 4 + Stimulant | Absent / Very Weak | Present |
| 4 | Inhibitor 4 Only | Baseline / None | Present |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. RIPK1/RIP1 Antibody - BSA Free (NBP1-77077): Novus Biologicals [novusbio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 12. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Toxicity of RIP1 Kinase Inhibitor 4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular toxicity observed at high concentrations of RIP1 Kinase Inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective type II kinase inhibitor that targets the Receptor-Interacting Protein 1 (RIP1) kinase.[1] It binds to an inactive conformation of RIP1, preventing its phosphorylation and subsequent activation.[1] RIP1 kinase is a critical regulator of cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[2][3] By inhibiting RIP1 kinase activity, this inhibitor can block the signaling cascade that leads to these cell death pathways.
Q2: Why am I observing high cellular toxicity at elevated concentrations of this compound?
High concentrations of kinase inhibitors can often lead to off-target effects, where the inhibitor binds to and affects proteins other than its intended target.[4][5] This lack of specificity can disrupt normal cellular processes and lead to toxicity.[4] Additionally, even on-target inhibition, if excessively potent, can interfere with the basal physiological functions of RIP1 kinase, which can also contribute to cellular stress and death. It is also possible that at high concentrations, the inhibitor triggers a switch from necroptosis inhibition to apoptosis induction.
Q3: How can I determine if the observed cell death is due to apoptosis or necroptosis?
Distinguishing between apoptosis and necroptosis is crucial for understanding the mechanism of toxicity. This can be achieved by performing a Caspase-3/7 activity assay. Caspases, particularly caspase-3 and caspase-7, are key executioner enzymes in the apoptotic pathway.[6][7][8][9][10]
-
Increased Caspase-3/7 activity suggests the inhibitor is inducing apoptosis.
-
No significant change in Caspase-3/7 activity while observing cell death (e.g., through an LDH assay) suggests a non-apoptotic mechanism, likely necroptosis or another form of regulated cell death.
Q4: What are some general strategies to minimize off-target effects of kinase inhibitors?
Minimizing off-target effects is key to reducing non-specific toxicity. Some strategies include:
-
Rational Drug Design: Designing inhibitors with high specificity for the target kinase.[11]
-
High-Throughput Screening: Screening compound libraries to identify molecules with the highest selectivity.[11]
-
Dose Optimization: Using the lowest effective concentration of the inhibitor to minimize off-target binding.
-
Use of More Specific Inhibitors: If available, using inhibitors with a better-characterized and narrower kinase inhibition profile.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating cellular toxicity associated with high concentrations of this compound.
Problem: Excessive cell death observed at high concentrations of the inhibitor.
Table 1: Troubleshooting High Cellular Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations and narrow down to the lowest concentration that achieves the desired on-target effect with minimal toxicity. | Identification of an optimal concentration range with high efficacy and low toxicity. |
| Induction of apoptosis at high concentrations. | Conduct a Caspase-3/7 assay in parallel with a cytotoxicity assay (e.g., LDH or MTT). | Determine if the observed cell death is caspase-dependent (apoptosis) or independent (necroptosis). |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used for the highest inhibitor concentration. | No significant cell death in the vehicle control group indicates the toxicity is from the inhibitor. |
| Extended incubation time. | Perform a time-course experiment to determine the optimal incubation period. | Shorter incubation times may be sufficient for on-target effects while minimizing toxicity. |
| Cell line sensitivity. | Test the inhibitor on a different cell line to see if the toxicity is cell-type specific. | Different cell lines may have varying sensitivities to the inhibitor. |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 2: Differentiating Apoptosis from Necroptosis using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspase-3 and -7 to determine if cell death is occurring through apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound, including a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: RIP1 Kinase Signaling Pathways.
Caption: Workflow for troubleshooting inhibitor toxicity.
Caption: Decision tree for troubleshooting toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of RIP1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is RIP1 kinase and what is its role in disease?
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular pathways involved in inflammation and cell death.[1][2] It functions as a key signaling protein downstream of death receptors like TNFR1, as well as Toll-like receptors (TLRs).[3][4] RIPK1 can mediate both cell survival pathways, such as NF-κB and MAPK activation, and cell death pathways, including apoptosis and a programmed form of necrosis called necroptosis.[1][5][6] Dysregulation of RIPK1 kinase activity is linked to the pathogenesis of various human inflammatory and neurodegenerative diseases, such as psoriasis, rheumatoid arthritis, ulcerative colitis, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[6][7][8] This makes RIPK1 a promising therapeutic target for these conditions.[8]
Q2: Why is achieving good oral bioavailability crucial for RIP1 kinase inhibitors?
Oral administration is the most common and convenient route for drug delivery.[9] For RIP1 kinase inhibitors intended to treat chronic inflammatory or neurodegenerative diseases, good oral bioavailability is essential for patient compliance and therapeutic efficacy. It ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its pharmacological effect.[10] Poor oral bioavailability can lead to high interindividual variability in drug exposure, potential for sub-therapeutic dosing, and increased risk of side effects due to the need for higher doses.[10]
Q3: What are the common challenges that limit the oral bioavailability of kinase inhibitors?
Many kinase inhibitors, including those targeting RIPK1, face several challenges that limit their oral bioavailability:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic molecules, a characteristic that is often important for binding to the ATP pocket of the target kinase. This lipophilicity frequently results in low aqueous solubility.[11][12]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Extensive metabolism by enzymes in the gut wall and liver (primarily Cytochrome P450 enzymes like CYP3A4) can significantly reduce the amount of active drug reaching the bloodstream.[10]
-
Efflux by Transporters: Active transporters, such as P-glycoprotein (P-gp), located in the intestinal epithelium can pump the drug back into the gut lumen, limiting its net absorption.
-
Metabolic Instability: The chemical structure of the inhibitor may be prone to rapid breakdown by metabolic enzymes, leading to poor pharmacokinetic properties.[13]
Q4: What key in vitro and in vivo parameters are used to evaluate oral bioavailability?
Evaluating oral bioavailability involves a series of in vitro and in vivo experiments:
-
In Vitro Assays: These are used early in drug discovery to predict in vivo performance.[9][14] Key assays include:
-
Solubility Assays: Determining the solubility in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Permeability Assays: Using cell-based models like Caco-2 or PAMPA to predict intestinal permeability.[15][16]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to estimate the rate of metabolic clearance.[15]
-
-
In Vivo Studies: These are conducted in animal models (e.g., mice, rats) to determine the pharmacokinetic profile.[17] Key parameters measured from plasma concentration-time curves include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.[18]
-
Absolute Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous (IV) dose.
-
Troubleshooting Guides
Problem 1: My RIP1 kinase inhibitor exhibits poor aqueous solubility.
-
Possible Causes: High lipophilicity (LogP), high crystallinity (high melting point), or unfavorable solid-state properties.
-
Solutions: The goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.
| Strategy | Description | Advantages | Disadvantages |
| Salt Formation | Convert the parent molecule into a salt form with improved solubility and dissolution characteristics. | Simple, well-established, can significantly improve dissolution. | Only applicable to ionizable compounds; risk of conversion back to the less soluble free form. |
| Amorphous Solid Dispersions (ASDs) | Disperse the drug in a polymeric carrier in an amorphous state. This prevents crystallization and maintains the drug in a higher energy state, improving solubility. | Broadly applicable, can lead to substantial increases in solubility and bioavailability. | Physically unstable (risk of recrystallization over time), may require specialized manufacturing processes (e.g., spray drying). |
| Lipid-Based Formulations | Dissolve the drug in a mixture of lipids, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[19] These formulations form fine emulsions or micellar solutions in the gut, facilitating drug solubilization and absorption. | Enhances absorption of lipophilic drugs, can bypass first-pass metabolism via lymphatic uptake, protects the drug from degradation.[19] | Can be complex to formulate and manufacture; potential for drug precipitation upon dilution in the GI tract. |
| Nanonization | Reduce the particle size of the drug to the nanometer range (nanosuspensions). This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Increases dissolution velocity, applicable to poorly soluble drugs. | Can be challenging to prevent particle aggregation; requires specialized equipment for milling or precipitation. |
| Lipophilic Salts | Form a salt of the kinase inhibitor with a lipophilic counter-ion (e.g., docusate). This can enhance solubility in lipid-based formulations.[19] | Improves compatibility and loading capacity in lipid-based systems.[19] | Requires specific chemistry and may not be universally applicable. |
Problem 2: My inhibitor shows high clearance and evidence of significant first-pass metabolism.
-
Possible Causes: The compound is likely a substrate for metabolic enzymes, particularly CYP3A4, which is highly expressed in the gut and liver.[10]
-
Solutions:
-
Structural Modification:
-
Metabolic Soft Spot Analysis: Use computational tools or in vitro metabolite identification studies to pinpoint the specific sites on the molecule that are most susceptible to metabolism.
-
Site-Blocking: Modify the chemical structure at these "soft spots" to make them less accessible to metabolic enzymes. For example, introducing a fluorine atom or replacing a labile group with a more stable one.
-
-
Prodrug Approach:
-
Chemically modify the inhibitor to create an inactive prodrug that is absorbed more efficiently. The prodrug is then converted to the active inhibitor in the body. This can be used to mask metabolically labile functional groups.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Certain lipid formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Problem 3: The inhibitor has good in vitro permeability (e.g., high Caco-2 Papp) but low in vivo absorption.
-
Possible Causes:
-
Efflux Transporter Activity: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of intestinal cells.
-
Poor In Vivo Dissolution: The in vitro permeability assay is performed with the drug already in solution. In vivo, the drug may not be dissolving quickly or completely enough in the gut to be absorbed.
-
-
Solutions:
-
Confirm Efflux Substrate Activity:
-
Run the Caco-2 permeability assay in the presence and absence of known P-gp or BCRP inhibitors (e.g., verapamil, elacridar). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
-
Address Efflux:
-
Structural Modification: Alter the molecule to reduce its affinity for efflux transporters. This is often a challenging aspect of lead optimization.
-
Use of Excipients: Some formulation excipients (e.g., certain surfactants like Tween 80) can inhibit efflux transporters, thereby increasing drug absorption.
-
-
Improve In Vivo Dissolution:
-
Refer to the solutions for Problem 1 . Strategies like amorphous solid dispersions or lipid-based formulations are highly effective at ensuring the drug remains in a dissolved state within the GI tract, allowing it to be absorbed.[20]
-
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
-
Efflux Ratio (ER) Calculation:
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of permeation
-
A: Surface area of the filter
-
C0: Initial concentration
-
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
-
(Optional) Efflux Inhibition: Repeat the bidirectional assay in the presence of a known efflux pump inhibitor to confirm substrate activity.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine key pharmacokinetic parameters, including oral bioavailability.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice. Acclimatize the animals and fast them overnight before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the compound, formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the compound, dissolved in a solubilizing vehicle (e.g., saline with DMSO/Solutol), via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into heparinized tubes at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both PO and IV groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC).
-
Calculate Absolute Oral Bioavailability (%F):
-
%F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
-
Visualizations
Caption: TNFR1 signaling pathway showing RIPK1's central role.
Caption: Workflow for assessing and improving oral bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Determines Switch between Necroptosis and RIPK1 Kinase-dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. biorxiv.org [biorxiv.org]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
troubleshooting RIP1 kinase inhibitor 4 delivery in animal models
Welcome to the technical support center for the use of RIPK1 Kinase Inhibitor 4 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental execution and to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is RIPK1 Kinase Inhibitor 4 and what is its mechanism of action?
A1: RIPK1 Kinase Inhibitor 4 is a potent and selective, type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It binds to an inactive form of the RIPK1 kinase domain. RIPK1 is a key signaling protein that regulates inflammation and programmed cell death pathways, including necroptosis and apoptosis. By inhibiting the kinase activity of RIPK1, this compound can block these signaling cascades, which has therapeutic potential in a variety of inflammatory and neurodegenerative diseases.
Q2: What are the common routes of administration for RIPK1 inhibitors in animal models?
A2: Based on preclinical studies with various RIPK1 inhibitors, common routes of administration in animal models, particularly mice, include oral gavage, intraperitoneal (IP) injection, and administration in feed. The choice of administration route will depend on the experimental design, the required dosing frequency, and the formulation of the inhibitor.
Q3: Are there known species-specific differences in the activity of RIPK1 inhibitors?
A3: Yes, some RIPK1 inhibitors have shown differential activity between human and rodent cells. For instance, GSK2982772 has been noted to be selective for human cells over rodent cells, which can limit its assessment in preclinical models. It is crucial to verify the activity of RIPK1 Kinase Inhibitor 4 in the specific animal model being used.
Q4: What are the potential adverse effects of RIPK1 inhibitors observed in animal studies?
A4: While specific adverse event data for RIPK1 Kinase Inhibitor 4 is not extensively published, general observations from other RIPK1 inhibitors in preclinical and clinical studies can provide some guidance. In preclinical models, high doses of some kinase inhibitors have been associated with off-target effects. Clinical trials with other RIPK1 inhibitors have reported adverse events such as headache, gastrointestinal issues, and elevated liver enzymes. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of RIPK1 Kinase Inhibitor 4 | The compound may have low aqueous solubility, a common issue with small molecule kinase inhibitors. | - Vehicle Optimization: Test a panel of biocompatible solvents and vehicles. Common choices include DMSO, PEG400, Tween 80, and carboxymethylcellulose (CMC). Start with a small amount of DMSO to dissolve the compound and then dilute with other vehicles. - Formulation Strategies: Consider lipid-based formulations or the creation of lipophilic salts to enhance solubility and absorption. - Sonication: Gentle sonication can aid in dissolving the compound in the chosen vehicle. |
| Low Bioavailability/Efficacy In Vivo | - Inadequate absorption from the administration site. - Rapid metabolism (first-pass effect). - The inhibitor is a substrate for efflux pumps (e.g., P-gp) in the blood-brain barrier, limiting CNS penetration. | - Route of Administration: If oral bioavailability is low, consider intraperitoneal or intravenous administration to bypass first-pass metabolism. - Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing regimen. - Formulation Enhancement: Utilize nanoparticle encapsulation or other drug delivery technologies to improve circulation time and target tissue accumulation. |
| Inconsistent Results Between Animals | - Inaccurate dosing. - Variability in animal handling and stress levels. - Inconsistent timing of administration and sample collection. | - Accurate Dosing: Ensure precise calculation of doses based on the most recent body weight of each animal. Use calibrated equipment for administration. - Standardized Procedures: Standardize all experimental procedures, including animal handling, injection/gavage technique, and timing of all interventions. - Acclimatization: Allow sufficient time for animals to acclimatize to the facility and handling procedures before the start of the experiment. |
| Observed Toxicity or Adverse Events | - The dose may be too high. - Off-target effects of the inhibitor. - Vehicle toxicity. | - Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Vehicle Control: Always include a vehicle-only control group to assess any effects of the delivery vehicle itself. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). If signs of distress are observed, consider reducing the dose or humanely euthanizing the animal. |
Data Summary
In Vitro Potency of Selected RIPK1 Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Reference |
| RIPK1-IN-4 | RIPK1 | Biochemical | 16 nM | |
| RIPK1-IN-4 | ADP-Glo kinase | Biochemical | 10 nM | |
| Necrostatin-1 | Necroptosis | Cell-based (Jurkat) | 490 nM | |
| GSK2982772 | RIPK1 | Biochemical | 6.2 nM | |
| PK68 | Necroptosis | Cell-based (HT-29) | ~20 nM | |
| RIPA-56 | RIPK1 | Biochemical | 13 nM |
Preclinical Pharmacokinetic Parameters of Selected RIPK1 Inhibitors
| Compound | Species | Dose & Route | Cmax | AUC | Reference |
| Compound 27 | Mouse | 2.0 mg/kg (oral) | 1,100 ng/mL | 14 ± 7 µgh/mL | |
| GSK2982772 | Human | 120 mg (oral) | - | - | |
| Compound 7a (PLK-1 Inhibitor) | Rat | 5 mg/kg (oral) | - | 517 hnmol/L | |
| Compound 7a (PLK-1 Inhibitor) | Rat | 30 mg/kg (oral) | - | 3192 h*nmol/L |
Note: Pharmacokinetic data for RIPK1 Kinase Inhibitor 4 is not publicly available. The data for other inhibitors are provided for comparative purposes.
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
-
Preparation of Formulation:
-
On the day of dosing, weigh the required amount of RIPK1 Kinase Inhibitor 4.
-
Prepare the desired vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
If the inhibitor is not readily soluble, first dissolve it in a minimal amount of a suitable solvent like DMSO, and then add the vehicle. Ensure the final concentration of the initial solvent is low (e.g., <5% DMSO) and well-tolerated by the animals.
-
Vortex or sonicate the formulation until a homogenous suspension or solution is achieved.
-
-
Animal Handling and Dosing:
-
Record the body weight of each mouse before dosing.
-
Calculate the required volume of the formulation for each mouse based on its body weight and the target dose (e.g., in mg/kg).
-
Gently restrain the mouse and administer the formulation using a proper-sized oral gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.
-
Administer the formulation slowly to prevent regurgitation.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals regularly throughout the study for changes in health and behavior.
-
Visualizations
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathways leading to cell survival or cell death.
Experimental Workflow for In Vivo Delivery of RIPK1 Kinase Inhibitor 4
strategies to minimize variability in necroptosis induction assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in necroptosis induction assays.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular players and hallmark features of necroptosis?
A1: Necroptosis is a form of regulated necrosis that is typically initiated when apoptosis is blocked. The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Key events include the formation of a functional heterodimeric amyloid structure called the necrosome, composed of activated RIPK1 and RIPK3.[1] This complex then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, which it permeabilizes, causing cell death.[1][3] Hallmark features include cellular swelling, organelle swelling, and rupture of the plasma membrane, leading to the release of cellular contents and subsequent inflammation.[3][4]
Q2: How can I reliably induce necroptosis in my cell line?
A2: A common and well-established method is to treat cells with Tumor Necrosis Factor-alpha (TNF-α) in combination with a pan-caspase inhibitor, such as zVAD-FMK.[5][6] The caspase inhibitor is crucial because it blocks the apoptotic pathway, shunting the cellular response towards necroptosis.[7] The optimal concentrations of TNF-α and zVAD-FMK are cell-type dependent and should be determined empirically, but a common starting point is 10-100 ng/mL for TNF-α and 20-50 µM for zVAD-FMK.[6] Some cell lines may also require the addition of a SMAC mimetic (e.g., LCL161) to antagonize cIAP proteins and promote necrosome formation.[8]
Q3: What are the most reliable markers for detecting necroptosis?
A3: While assays detecting loss of plasma membrane integrity (e.g., PI staining, LDH release) are indicative of necrotic cell death, they are not specific to necroptosis. The most reliable and specific markers for necroptosis are the immunochemical detection of the phosphorylated, active forms of the core signaling proteins.[9] Specifically, detecting phosphorylated RIPK1 (pRIPK1), phosphorylated RIPK3 (pRIPK3), and phosphorylated MLKL (pMLKL) via Western blotting is considered a gold standard for confirming necroptosis.[1][9] The phosphorylation of MLKL is a particularly robust indicator of necroptosis execution.[10][11]
Q4: How can I distinguish necroptosis from apoptosis and secondary necrosis?
A4: Distinguishing between these forms of cell death is a key challenge. A multi-assay approach is recommended. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) can help differentiate populations.[10]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necroptotic/secondary necrotic cells: Annexin V-positive / PI-positive[1][10]
To further distinguish within the double-positive population, consider the following:
-
Morphology: Necroptotic cells typically exhibit swelling, while apoptotic cells show shrinkage and membrane blebbing.[10]
-
Biochemical markers: Western blotting for cleaved caspases (e.g., cleaved caspase-3, cleaved PARP) will be positive in apoptosis but absent in necroptosis. Conversely, pMLKL will be present in necroptosis.
-
Inhibitors: Using specific inhibitors can be a powerful tool. Necrostatin-1 (a RIPK1 inhibitor) will block necroptosis but not apoptosis, while a pan-caspase inhibitor (like zVAD-FMK) will block apoptosis and may induce necroptosis.[3][12]
Troubleshooting Guides
Issue 1: High Variability in Cell Death Induction Between Experiments
| Potential Cause | Troubleshooting Strategy |
| Cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and growth media. Avoid using cells that are over-confluent. |
| Reagent stability | Prepare fresh dilutions of inducers (e.g., TNF-α) and inhibitors from aliquoted stocks stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incubation times | Optimize and strictly adhere to incubation times for both pre-treatment with inhibitors and treatment with inducers. Time-course experiments are recommended to identify the optimal endpoint. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents in the culture medium. |
Issue 2: Low or No Necroptotic Cell Death Observed
| Potential Cause | Troubleshooting Strategy |
| Suboptimal reagent concentrations | Perform dose-response experiments for your specific cell line to determine the optimal concentrations of TNF-α, caspase inhibitors, and/or SMAC mimetics.[6] |
| Cell line is not sensitive to the stimulus | Confirm that your cell line expresses the key necroptosis proteins (RIPK1, RIPK3, MLKL). Some cell lines may have low endogenous expression. Consider using a different stimulus or a cell line known to be sensitive to necroptosis induction (e.g., L929, HT-29). |
| Ineffective caspase inhibition | Ensure the pan-caspase inhibitor (e.g., zVAD-FMK) is used at a sufficient concentration (typically 20-100 µM) and that it is added prior to the necroptosis inducer.[13][14] |
| Incorrect timing of analysis | Necroptosis is a dynamic process. Perform a time-course experiment to identify the peak of the necroptotic response. |
Issue 3: Difficulty Distinguishing Necroptosis from Apoptosis
| Potential Cause | Troubleshooting Strategy |
| Incomplete caspase inhibition | Increase the concentration of the pan-caspase inhibitor to ensure complete blockage of apoptosis. |
| Overlapping cell death pathways | Use a combination of assays. Supplement flow cytometry data with Western blot analysis for specific markers of necroptosis (pMLKL) and apoptosis (cleaved caspase-3).[9] |
| Reliance on a single assay | Do not rely solely on viability dyes. Use specific inhibitors as controls: include a condition with a necroptosis inhibitor (e.g., Necrostatin-1) to confirm that the observed cell death is RIPK1-dependent.[3] |
Experimental Protocols & Data Presentation
Reagent Concentration Ranges for Necroptosis Induction
| Reagent | Typical Working Concentration | Incubation Time | Reference |
| TNF-α | 10 - 100 ng/mL | 4 - 24 hours | [6] |
| zVAD-FMK (pan-caspase inhibitor) | 20 - 100 µM | Pre-incubation for 30-60 min | [6][13][14][15] |
| Necrostatin-1 (RIPK1 inhibitor) | 10 - 60 µM | Pre-incubation for 30-60 min | [6][12][16] |
| SMAC mimetics (e.g., LCL161) | 1 µM | Co-incubation with TNF-α and zVAD-FMK | [8] |
Protocol 1: Western Blot for Phospho-MLKL
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with appropriate inducers and inhibitors for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., NP40-based) containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[17]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MLKL (and total MLKL and a loading control like β-actin on separate blots or after stripping) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.[17]
Protocol 2: Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as required. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 300-500 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Repeat the wash step.[19]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[20] Use unstained and single-stained controls for compensation and gating.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the compounds of interest. Include wells for "untreated" (negative control for cytotoxicity) and "maximum LDH release" controls.
-
Maximum LDH Release Control: To the maximum LDH release control wells, add 10 µL of a 10X lysis solution (e.g., 9% Triton X-100) and incubate for 45-60 minutes at 37°C.[21]
-
Supernatant Collection: Centrifuge the plate at 250-500 x g for 5-10 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[22]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.[21][22]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Caption: Canonical TNF-α induced necroptosis signaling pathway.
Caption: General experimental workflow for a necroptosis assay.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egfp-sarna.com [egfp-sarna.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Studying cell death | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. biocompare.com [biocompare.com]
- 16. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 21. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of RIP1 Kinase Inhibitor 4 for Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of RIP1 Kinase Inhibitor 4 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. It binds to an inactive conformation of RIP1, preventing the auto-phosphorylation required for its activation.[1] This inhibition blocks the downstream signaling cascade that leads to necroptosis, a form of programmed cell death.
Q2: What is the recommended starting concentration for this compound in primary cells?
A2: The optimal concentration of this compound can vary significantly between different primary cell types. Based on studies with similar potent RIP1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.
Q3: How should I prepare and store the stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][4] To avoid repeated freeze-thaw cycles that can inactivate the product, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C for long-term stability.[1] When preparing your working solution, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I induce necroptosis in my primary cell culture to test the efficacy of the inhibitor?
A4: Necroptosis is commonly induced in cell cultures by stimulating death receptors, such as the TNF receptor, while simultaneously inhibiting caspase activity. A standard method involves treating the cells with a combination of Tumor Necrosis Factor-alpha (TNFα), a pan-caspase inhibitor (e.g., zVAD-fmk), and often a SMAC mimetic (e.g., BV6 or SM-164) to antagonize inhibitors of apoptosis proteins (IAPs).[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in control (untreated) cultures. | Primary cells are sensitive to handling and culture conditions.Suboptimal culture medium or supplements.Mycoplasma contamination. | Handle cells gently during isolation and plating.Optimize culture medium, serum concentration, and supplements for your specific cell type.Regularly test for mycoplasma contamination. |
| Inhibitor shows no effect on induced necroptosis. | Inhibitor concentration is too low.Inhibitor has degraded due to improper storage.The specific primary cells may be resistant to the necroptosis induction stimulus.The cell death observed may be RIP1 kinase-independent. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).Use a fresh aliquot of the inhibitor from proper storage.Confirm that your primary cells express RIP1, RIP3, and MLKL. Try alternative necroptosis-inducing stimuli.Verify the cell death pathway using alternative methods (e.g., genetic knockdown of RIP1). |
| High cytotoxicity observed even at low inhibitor concentrations. | The inhibitor may have off-target effects in your specific primary cell type.The primary cells are particularly sensitive to the inhibitor or the DMSO solvent. | Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the maximum non-toxic concentration of the inhibitor and DMSO.Screen for off-target effects by assessing other relevant signaling pathways. |
| Inconsistent results between experiments. | Variability in primary cell isolates.Inconsistent timing of inhibitor addition and stimulus treatment.Precipitation of the inhibitor in the culture medium. | Use cells from the same passage number and minimize variability in isolation procedures.Standardize the experimental timeline, including pre-incubation with the inhibitor.Ensure the inhibitor is fully dissolved in the medium. Visually inspect for precipitates. Consider the use of a solubility-enhancing agent if necessary, though this should be validated for non-toxicity. |
| Difficulty dissolving the inhibitor. | The inhibitor has poor aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO.[4] When diluting into your final culture medium, add the stock solution dropwise while vortexing the medium to prevent precipitation. Do not exceed the recommended final DMSO concentration. |
Data Presentation
Table 1: In Vitro Potency of Selective RIP1 Kinase Inhibitors
| Compound | Cell Type | Assay | IC50 / EC50 | Reference |
| RIPK1-IN-4 | Recombinant RIP1 | ADP-Glo Kinase Assay | 10 nM | [1] |
| RIPK1-IN-4 | Recombinant RIP1 | Biochemical Assay | 16 nM | [1] |
| GNE684 | Human HT-29 cells | TNF-induced necroptosis | EC50: <10 nM | [5] |
| GNE684 | Mouse L929 cells | TNF-induced necroptosis | EC50: ~20 nM | [5] |
| GNE684 | Rat H9c2 cells | TNF-induced necroptosis | EC50: ~50 nM | [5] |
| PK68 | Human and mouse cells | RIPK1-dependent necroptosis | EC50: 14-22 nM | [3] |
Table 2: Efficacy of GNE684 (a potent RIP1 inhibitor) in Primary Cells
| Primary Cell Type | Species | Condition | EC50 / EC90 | Reference |
| Colon and Stomach Cells | Human, Monkey, Pig | TBZ-induced necroptosis | Not specified, but effective | [5] |
| Colon Cells | Mouse | TBZ-induced necroptosis | Not specified, but effective | [5] |
| Esophageal and Small Intestine Cells | Mouse | TB-induced apoptosis | Not specified, but effective | [5] |
| Neutrophils | Human | TNF-induced necroptosis | Not specified, but effective | [8] |
TBZ: TNF, BV6 (SMAC mimetic), zVAD-fmk. TB: TNF, BV6.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound
-
Cell Plating: Plate primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 2 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli (e.g., TNFα, zVAD-fmk, and a SMAC mimetic) to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours). This may need to be optimized for your cell type.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTS assay or by measuring ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the EC50 value.
Protocol 2: Western Blot Analysis of RIP1 Kinase Inhibition
-
Cell Treatment: Plate primary cells in a 6-well plate. Pre-treat with the optimized concentration of this compound for 1-2 hours, followed by stimulation with necroptosis-inducing agents for a shorter time course (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated RIP1 (pRIP1), total RIP1, phosphorylated MLKL (pMLKL), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands. A reduction in pRIP1 and pMLKL levels in the inhibitor-treated samples indicates successful target engagement.
Mandatory Visualizations
Caption: this compound blocks necroptosis by preventing RIP1 phosphorylation.
Caption: A stepwise workflow for optimizing this compound in primary cells.
Caption: A logical guide to troubleshooting ineffective RIP1 kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of RIP1 Kinase Inhibitor 4 on p-RIP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP1 Kinase Inhibitor 4 and its efficacy in inhibiting the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIP1). The content herein is supported by experimental data to assist researchers in making informed decisions for their studies in inflammation, necroptosis, and related disease areas.
Introduction to RIP1 Kinase and its Inhibition
Receptor-Interacting Protein Kinase 1 (RIP1) is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] The kinase activity of RIP1 is crucial for the induction of necroptosis, a form of regulated necrosis. Phosphorylation of RIP1 (p-RIP1) is a key activation step in this pathway. Consequently, inhibitors of RIP1 kinase are valuable tools for studying and potentially treating inflammatory and neurodegenerative diseases.[3][4]
This compound is a potent and selective, type II kinase inhibitor that binds to an inactive conformation of RIP1, specifically the DLG-out form.[5][6][7] This mechanism of action prevents the kinase from adopting its active state, thereby blocking downstream signaling.
Comparative Analysis of RIP1 Kinase Inhibitors on p-RIP1
The efficacy of a RIP1 kinase inhibitor is often determined by its ability to reduce the levels of phosphorylated RIP1 in cellular models. The following table summarizes the inhibitory activity of this compound and other commonly used RIP1 inhibitors.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Cellular Assay | Key Features |
| This compound | RIP1 Kinase | 10 nM (ADP-Glo), 16 nM [5][6][7] | 0.4 µM (L929 cell necroptosis) [5] | Potent and selective type II inhibitor, binds to DLG-out inactive form. [5][6][7] |
| Necrostatin-1 | RIP1 Kinase | 180-490 nM | 490 nM (U937 cell necroptosis) | First-in-class RIP1 inhibitor, widely used as a research tool. |
| GSK2982772 | RIP1 Kinase | ~6 nM | 1.3 nM (Human whole blood) | A clinical candidate for inflammatory diseases.[8] |
| GNE684 | RIP1 Kinase | Potent cross-species inhibitor | Effective in in vivo models of inflammation.[9][10] | Murine-potent inhibitor used in preclinical disease models.[9][10] |
Experimental Validation of p-RIP1 Inhibition
The following section details a standard experimental protocol to validate the inhibitory effect of this compound on RIP1 phosphorylation.
Experimental Protocol: Western Blot for p-RIP1
This protocol describes the detection of phosphorylated RIP1 in a cellular model of TNFα-induced necroptosis.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., HT-29, L929, or U937) to 80-90% confluency.
- Pre-treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Induce necroptosis by treating cells with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM BV6), and a caspase inhibitor (e.g., 20 µM z-VAD-FMK) for the desired time (e.g., 4-6 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated RIP1 (e.g., anti-p-RIP1 Ser166) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe for total RIP1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-RIP1 signal.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the ratio of p-RIP1 to total RIP1 for each treatment condition.
- Plot the normalized p-RIP1 levels against the inhibitor concentration to determine the IC50 value for p-RIP1 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RIP1 signaling pathway leading to necroptosis and the experimental workflow for validating inhibitor efficacy.
Caption: RIP1 signaling pathway leading to necroptosis.
Caption: Experimental workflow for p-RIP1 validation.
Conclusion
This compound demonstrates potent inhibition of RIP1 kinase activity. To rigorously validate its inhibitory effect on RIP1 phosphorylation, a quantitative cellular assay, such as the Western Blot protocol detailed above, is essential. By comparing the reduction in p-RIP1 levels with other known inhibitors, researchers can confidently select the most appropriate tool for their specific experimental needs in the investigation of RIP1-mediated signaling pathways.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RIP1 Kinase Inhibitors: RIP1 Kinase Inhibitor 4 vs. Necrostatin-1s
In the landscape of necroptosis research and the development of therapeutics for inflammatory diseases, the selective inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising strategy. Among the chemical tools available to researchers, RIP1 Kinase Inhibitor 4 and Necrostatin-1s are two prominent compounds. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
Introduction to the Inhibitors
This compound , also known as compound 8 and GSK'481, is a potent and highly selective, type II kinase inhibitor of RIPK1.[1][2] It binds to the DLG-out inactive conformation of the kinase.[3] Its remarkable specificity over a wide range of other kinases makes it a valuable tool for dissecting the specific roles of RIPK1 in cellular pathways.[1]
Necrostatin-1s (Nec-1s) , a stable analog of Necrostatin-1, is a potent and specific inhibitor of necroptosis.[1] It functions as a specific RIPK1 inhibitor and is noted for being more metabolically stable and selective than its parent compound, Necrostatin-1.[1] A key advantage of Nec-1s is its lack of off-target activity against indoleamine 2,3-dioxygenase (IDO), an enzyme inhibited by the original Necrostatin-1.[1]
Comparative Performance Data
Table 1: Biochemical Potency against RIPK1
| Inhibitor | Assay Type | IC50 (nM) | Source |
| This compound (GSK'481) | Biochemical Kinase Assay | 1.3 | [4] |
| This compound | ADP-Glo Kinase Assay | 10 | [3] |
| This compound | RIP1 Autophosphorylation (Ser166) | 2.8 | [1] |
| Necrostatin-1s | RIPK1 Kinase Assay | ~210 | [5] |
Table 2: Cellular Potency in Necroptosis Assays
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 (nM) | Source |
| This compound (GSK'481) | U937 | Cellular Necroptosis Assay | 10 | [4] |
| Necrostatin-1s | Jurkat | Cellular Necroptosis Assay | 206 | [1] |
Table 3: Kinase Selectivity
| Inhibitor | Selectivity Profile | Source |
| This compound (GSK'481) | Highly selective over >450 other kinases. | [1] |
| Necrostatin-1s | >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases tested. | [1] |
Table 4: Pharmacokinetic Properties
| Inhibitor | Parameter | Value | Species | Source |
| This compound (GSK'481) | Described as having suboptimal pharmacokinetic properties. | Not specified | Not specified | [6] |
| Necrostatin-1s | Low in vivo exposure and high clearance. | Not specified | Not specified | [4] |
| Necrostatin-1 (parent compound) | Absolute Bioavailability | 54.8% | Rat |
Signaling Pathway and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for a RIPK1 kinase inhibition assay.
Caption: The TNF-alpha induced necroptosis pathway, highlighting the central role of RIPK1 and the point of intervention for this compound and Necrostatin-1s.
Caption: A generalized workflow for determining the inhibitory activity of compounds against RIPK1 using the ADP-Glo™ kinase assay.
Detailed Experimental Protocols
1. RIPK1 Kinase Assay (ADP-Glo™ Protocol)
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against RIPK1 kinase using the commercially available ADP-Glo™ Kinase Assay from Promega.
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or Necrostatin-1s (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, Necrostatin-1s) in the kinase reaction buffer.
-
In a white multi-well plate, add the RIPK1 enzyme, the substrate (MBP), and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
To stop the kinase reaction and deplete the remaining ATP, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the kinase activity. The IC50 values for the inhibitors are calculated by plotting the luminescence signal against the inhibitor concentration.
-
2. Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)
This protocol describes a general method to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and to assess the protective effects of RIPK1 inhibitors.
-
Reagents and Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound or Necrostatin-1s
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors (this compound, Necrostatin-1s) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).
-
Incubate the cells for 18-24 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate-reading luminometer.
-
The protective effect of the inhibitors is determined by the increase in cell viability in the presence of the inhibitor compared to the vehicle control. The EC50 values are calculated by plotting cell viability against the inhibitor concentration.
-
Summary and Conclusion
Both this compound (GSK'481) and Necrostatin-1s are highly potent and selective inhibitors of RIPK1. Based on the available data, This compound appears to be significantly more potent in biochemical assays , with IC50 values in the low nanomolar range, compared to Necrostatin-1s, which has a reported IC50 in the hundreds of nanomolar range. This trend is also reflected in the limited cellular potency data.
Both inhibitors exhibit excellent selectivity for RIPK1 over a broad panel of other kinases, which is a critical feature for a reliable research tool. A key advantage of Necrostatin-1s is its well-documented lack of off-target effects on IDO , an issue that confounds the interpretation of results obtained with its parent compound, Necrostatin-1.
Regarding in vivo applications, both compounds are reported to have limitations in their pharmacokinetic profiles. This suggests that for in vivo studies, careful consideration of the dosing regimen and vehicle is necessary, and the interpretation of results should take into account the potential for rapid clearance and low exposure.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, Pharmacokinetics and Target Engagement of a Novel Brain Penetrant RIPK1 Inhibitor (SIR9900) in Healthy Adults and Elderly Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of RIP1 Kinase Inhibitor 4 (GSK'481) and Other Type II Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of RIP1 Kinase Inhibitor 4, also known as GSK'481, against other notable Type II kinase inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is supported by experimental data from various scientific publications, offering a comprehensive resource for evaluating these compounds in the context of inflammatory diseases and other RIPK1-mediated pathologies.
Introduction to RIPK1 and Type II Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.
Type II kinase inhibitors are a class of small molecules that bind to the inactive conformation of a kinase, specifically targeting the "DFG-out" conformation of the activation loop. This mechanism often confers greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation. This guide focuses on the comparative efficacy of Type II inhibitors of RIPK1.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound (GSK'481) and other prominent Type II RIPK1 inhibitors. The data has been compiled from various sources, and it is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Table 1: Biochemical Potency of RIPK1 Kinase Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Source |
| This compound (GSK'481) | Human RIPK1 | Fluorescence Polarization (FP) | 10 nM | [1] |
| This compound (GSK'481) | Human RIPK1 | ADP-Glo | 1.3 nM | [2] |
| This compound (GSK'481) | Human WT RIPK1 (S166 phosphorylation) | - | 2.8 nM | [2][3] |
| GSK2982772 | Human RIPK1 | Fluorescence Polarization (FP) | 1.0 nM | [1] |
| GNE684 | Human RIPK1 | Ki app | 21 nM | |
| GNE684 | Mouse RIPK1 | Ki app | 189 nM | |
| GNE684 | Rat RIPK1 | Ki app | 691 nM | |
| Necrostatin-1 (Nec-1) | Human RIPK1 | - | - | |
| Necrostatin-1s (Nec-1s) | Human RIPK1 | EC50 | 50 nM |
Table 2: Cellular Potency of RIPK1 Kinase Inhibitors in Necroptosis Assays
| Compound | Cell Line | Assay Type | EC50 / IC50 | Source |
| This compound (GSK'481) | U937 | TNF-induced necroptosis | 10 nM | [2][4] |
| GSK2982772 | U937 | TNF-induced necroptosis | 6.3 nM | |
| GNE684 | HT-29 | TNF-induced necroptosis | - | |
| Necrostatin-1 (Nec-1) | Jurkat | TNF-induced necroptosis | 490 nM | |
| UAMC-3861 | Mouse Embryonic Fibroblasts (MEFs) | TNF+zVAD.fmk-induced necroptosis | Single-digit nM | [5] |
| UAMC-3861 | HT-29 | TNF+SMAC mimetic+zVAD.fmk-induced necroptosis | Slightly less potent than GSK'772 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
comparative analysis of RIP1 kinase inhibitor 4 and GSK'547
A Comparative Analysis of RIP1 Kinase Inhibitors: RIP1 Kinase Inhibitor 4 vs. GSK'547
Introduction
Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its pivotal role in these processes has made it an attractive therapeutic target for a range of conditions such as inflammatory diseases, neurodegenerative disorders, and cancer.[4][5][6] Consequently, significant efforts have been directed towards the development of potent and selective RIPK1 inhibitors. This guide provides a comparative analysis of two such inhibitors: this compound and GSK'547, offering insights into their biochemical properties, mechanisms of action, and available experimental data to aid researchers in their selection and application.
Biochemical Properties and Potency
Both this compound and GSK'547 are potent inhibitors of RIPK1, yet they exhibit distinct biochemical profiles and mechanisms of action.
This compound is characterized as a potent and selective type II kinase inhibitor.[7][8][9] It specifically binds to the inactive DLG-out conformation of RIPK1.[7][8][9] In biochemical assays, it has demonstrated high potency with reported IC50 values of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[7][8][9] A notable feature of this inhibitor is its reported brain-blood barrier permeability, suggesting its potential for investigating RIPK1's role in the central nervous system.[10] Furthermore, it is equipped with an alkyne group, making it suitable for use in click chemistry applications for target identification and validation studies.[10][11]
GSK'547 is a highly selective and potent allosteric inhibitor of RIPK1.[12][13][14][15] It was developed as an analog of GSK'963 and demonstrates a significant 400-fold improvement in oral pharmacokinetic exposure in mice.[12][16][17][18] GSK'547 binds to an allosteric pocket within the kinase domain, a characteristic of a type III inhibitor.[16][17][18] In cellular assays, GSK'547 effectively inhibits TNFα-induced necroptosis in L929 cells with a reported IC50 of 32 nM.[14][15] While it has proven to be a valuable tool for in vivo studies in mice, its high turnover rate in human hepatocytes has limited its progression as a clinical candidate.[17][19][20]
Quantitative Data Summary
| Parameter | This compound | GSK'547 | Reference |
| Inhibitor Type | Type II | Type III (Allosteric) | [7][8][9][16][17][18] |
| Binding Conformation | DLG-out (inactive) | Allosteric Pocket | [7][8][9][16][17][18] |
| Biochemical IC50 (RIPK1) | 16 nM | Not directly reported | [7][8][9] |
| Biochemical IC50 (ADP-Glo) | 10 nM | Not directly reported | [7][8][9] |
| Cellular IC50 (L929 necroptosis) | Not directly reported | 32 nM | [14][15] |
| Blood-Brain Barrier Permeable | Yes | Not explicitly stated | [10] |
| Oral Bioavailability (mouse) | Not explicitly stated | High (400x > GSK'963) | [12][16][17][18] |
Mechanism of Action and Signaling Pathways
The distinct binding modes of this compound and GSK'547 translate to different mechanisms of inhibiting RIPK1-mediated signaling.
This compound , as a type II inhibitor, stabilizes the inactive DFG-out conformation of the kinase. This prevents the proper alignment of catalytic residues required for ATP binding and phosphotransfer, thereby blocking the kinase activity of RIPK1.
GSK'547 , being a type III allosteric inhibitor, binds to a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the kinase that prevents its activation, effectively shutting down its catalytic function.
The inhibition of RIPK1 kinase activity by either compound ultimately blocks the downstream signaling cascades that lead to necroptosis and inflammation. A simplified representation of the TNFα-induced necroptosis pathway and the points of inhibition is depicted below.
Figure 1: Simplified TNFα-induced cell death pathway and inhibition points.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of kinase inhibitors. Below are generalized methodologies for key assays.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Methodology:
-
Prepare a reaction buffer containing the kinase (RIPK1), the substrate (e.g., myelin basic protein), and ATP.
-
Add serial dilutions of the inhibitor (this compound or GSK'547) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for an in vitro kinase assay.
Cellular Necroptosis Assay (L929 Cells)
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.[12]
Methodology:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the inhibitor for 30 minutes.[12]
-
Induce necroptosis by adding a combination of TNFα (e.g., 10 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for 24 hours.[12]
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[12]
-
Calculate EC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Figure 3: Workflow for a cellular necroptosis assay.
Conclusion
Both this compound and GSK'547 are valuable research tools for investigating the roles of RIPK1 in health and disease. The choice between them will depend on the specific experimental needs.
This compound is an excellent candidate for biochemical and structural studies due to its type II inhibitory mechanism. Its brain-blood barrier permeability makes it particularly suitable for in vivo studies focusing on neuroinflammatory and neurodegenerative models. The presence of a clickable alkyne handle further extends its utility for target engagement and proteomic studies.
GSK'547 stands out for its proven efficacy in in vivo models, particularly in oncology, owing to its excellent oral bioavailability in mice.[12][15][16] Its allosteric mechanism of action provides an alternative approach to targeting RIPK1 compared to ATP-competitive inhibitors. However, its translational potential to humans may be limited by its metabolic profile.[17][19][20]
For a comprehensive understanding, a direct head-to-head comparison of these inhibitors in the same assays would be highly beneficial. Researchers are encouraged to carefully consider the distinct properties of each inhibitor when designing their experiments to ensure the most appropriate tool is selected for their scientific questions.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GSK547|RIP1 inhibitor|CAS 2226735-55-1|DC Chemicals [dcchemicals.com]
- 16. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 18. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
validating the specificity of RIP1 kinase inhibitor 4 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of RIP1 Kinase Inhibitor 4 (also known as GSK'481), a potent and selective benzoxazepinone inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The objective is to offer a clear evaluation of its performance against other kinases and in comparison to alternative RIP1 inhibitors, supported by available experimental data.
Introduction to RIP1 Kinase and its Inhibition
Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[1] Its dysregulation has been implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of specific RIP1 kinase inhibitors is a significant area of therapeutic research. An ideal kinase inhibitor for research and clinical applications should exhibit high potency for its intended target while demonstrating minimal interaction with other kinases to avoid off-target effects and potential toxicity.
Specificity Profile of this compound (GSK'481)
This compound, a benzoxazepinone compound, was identified through a DNA-encoded library screen and has demonstrated high potency in both biochemical and cellular assays.[2] A key characteristic of this inhibitor is its remarkable specificity for RIP1 kinase.
Kinome-Wide Specificity Screening
To assess its selectivity, this compound was profiled against extensive panels of kinases. At a concentration of 10 µM, the inhibitor showed complete specificity for RIP1 kinase in two independent, large-scale screening platforms:
-
Reaction Biology Corporation: Screened against 318 kinases using a P33 radiolabeled activity assay.
-
DiscoveRx Corporation (now Eurofins Discovery): Screened against 456 kinases using the KINOMEscan™ competition binding assay.[2]
Across both comprehensive panels, no significant off-target kinase inhibition was detected at this high concentration, highlighting the exceptional selectivity of this compound.
Data Presentation: Kinase Specificity of this compound
The following table summarizes the specificity of this compound against a representative selection of kinases from major kinase families. The data is based on the published findings of "complete specificity" at a 10 µM concentration.
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| RIPK1 | TKL | Potent Inhibition (IC50 in low nM range) |
| ABL1 | TK | No significant inhibition |
| AKT1 | AGC | No significant inhibition |
| AURKA | Aurora | No significant inhibition |
| BRAF | TKL | No significant inhibition |
| CDK2 | CMGC | No significant inhibition |
| EGFR | TK | No significant inhibition |
| ERK2 (MAPK1) | CMGC | No significant inhibition |
| JAK2 | TK | No significant inhibition |
| JNK1 (MAPK8) | CMGC | No significant inhibition |
| MEK1 (MAP2K1) | STE | No significant inhibition |
| p38α (MAPK14) | CMGC | No significant inhibition |
| PI3Kα | PI3K | No significant inhibition |
| PKA | AGC | No significant inhibition |
| PKCα | AGC | No significant inhibition |
| SRC | TK | No significant inhibition |
| VEGFR2 | TK | No significant inhibition |
| Note: "No significant inhibition" indicates that in broad panel screens of over 400 kinases, RIPK1 was the only kinase significantly inhibited by this compound at a concentration of 10 µM.[2] |
Comparison with Alternative RIP1 Kinase Inhibitors
The specificity of this compound can be further understood by comparing it to other commonly used or clinically relevant RIP1 inhibitors.
| Inhibitor | Primary Target | Known Off-Targets | Specificity Summary |
| This compound (GSK'481) | RIPK1 | None identified in broad kinome screens | Highly specific for RIPK1. [2] |
| Necrostatin-1 (Nec-1) | RIPK1 | Indoleamine 2,3-dioxygenase (IDO) | A widely used tool compound, but its utility is compromised by its off-target inhibition of IDO, an enzyme involved in tryptophan metabolism and immune regulation.[3][4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Lacks the IDO-targeting effect of Nec-1 | A more specific analog of Nec-1, designed to eliminate the off-target IDO activity, making it a more reliable tool for studying RIPK1-specific effects.[3] |
| GSK2982772 | RIPK1 | None identified in broad kinome screens | A clinical candidate that was developed through lead optimization of the same benzoxazepinone scaffold as this compound. It also demonstrates "exquisite kinase specificity".[5][6] |
Experimental Protocols
The high-throughput screening methods used to validate the specificity of this compound are standard in the field of kinase drug discovery.
Radiometric Kinase Assay (Reaction Biology)
This method is considered a "gold standard" for measuring kinase activity.
-
Principle: The assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to its specific substrate (a peptide or protein).
-
Methodology:
-
The kinase, its substrate, and ATP (spiked with [γ-³³P]ATP) are incubated in a reaction buffer.
-
The test compound (e.g., this compound) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the mixture is spotted onto a filter membrane that captures the substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control reaction (with DMSO vehicle).
-
KINOMEscan™ Competition Binding Assay (Eurofins Discovery)
This is a binding assay, not an activity assay, that measures the ability of a compound to compete with a known ligand for the ATP-binding site of the kinase.
-
Principle: The assay quantifies the binding of a test compound to the kinase active site. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Methodology:
-
A panel of DNA-tagged kinases is used.
-
Each kinase is incubated with the test compound (this compound) and an immobilized ligand that binds to the kinase's ATP-binding site.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.
-
Visualizations
RIP1 Signaling Pathway
Caption: Simplified RIP1 signaling pathway.
Kinome Specificity Screening Workflow
Caption: Kinase specificity screening workflow.
Conclusion
The available data from comprehensive kinome profiling robustly demonstrates that this compound (GSK'481) is a highly specific inhibitor of RIP1 kinase. Its "clean" profile in extensive kinase panels, especially when compared to first-generation inhibitors like Necrostatin-1, makes it an excellent tool for investigating the specific roles of RIP1 kinase activity in cellular processes and disease models. For researchers requiring a potent and highly selective chemical probe for RIP1, this inhibitor represents a superior choice over less specific alternatives. The lead-optimized clinical candidate, GSK2982772, further validates the favorable specificity profile of this benzoxazepinone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LINCS KinomeScan [maayanlab.cloud]
- 4. cancernetwork.com [cancernetwork.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of RIP1 Kinase Inhibitors: GNE684 vs. Benzoxazepinones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two key RIP1 kinase inhibitors: GNE684 and the clinical candidate GSK2982772, a close analog of the less-characterized "RIP1 kinase inhibitor 4" (GSK'481). This analysis is supported by experimental data from various preclinical inflammatory disease models.
Receptor-interacting protein 1 (RIP1) kinase has emerged as a critical mediator of inflammation and regulated cell death, making it a promising therapeutic target for a range of inflammatory diseases. Small molecule inhibitors of RIP1 kinase are being actively developed to modulate its activity and mitigate disease pathology. This guide focuses on a comparative analysis of the in vivo efficacy of GNE684, a potent and murine-active inhibitor, and GSK2982772, a clinical-stage inhibitor from the benzoxazepinone class.
At a Glance: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the available quantitative data for GNE684 and GSK2982772, offering a clear comparison of their performance in various animal models of inflammatory diseases.
| Inhibitor | In Vitro Potency (IC50/Ki) | Animal Model | Dosing Regimen | Key Efficacy Readouts | Pharmacokinetic Profile (Mouse) |
| GNE684 | Human RIP1 Ki: 21 nMMouse RIP1 Ki: 189 nMRat RIP1 Ki: 691 nM[1] | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 1, 5, 15, 50 mg/kg, oral | - 38% reduction in temperature loss at 1 mg/kg.- Almost complete prevention of hypothermia at 5, 15, and 50 mg/kg.[2][3] | High clearance, moderate volume of distribution, short half-life.[4] |
| NEMO-deficient Colitis | 1, 5, 15, 50 mg/kg, oral, twice daily | - Modest effect on colon at 1 mg/kg.- Significant protection from colitis and ileitis at 5, 15, and 50 mg/kg, with reduced apoptosis of intestinal epithelial cells and lower serum cytokines.[2] | |||
| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | - Reduced arthritis in paws and joints to a similar extent as genetic inactivation of RIP1 (D138N) and anti-TNF therapy (TNFR2-Fc).[2] | |||
| GSK2982772 | RIP1 FP Binding IC50: 1.0 nM[4] | TNF-induced Lethal Shock | Not specified | - Provided protection from TNF-induced lethal shock.[5] | Good oral exposure in rodents (AUC0-∞ 2.3 μg.h/mL at 2 mg/kg in rats).[5] |
| T-cell Transfer Colitis (GSK547, a related benzoxazepinone) | 50 mg/kg, oral, twice daily | - Significantly prevented body weight loss.- Ameliorated colitis pathology.[6] | |||
| Clinical Trials (Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis) | 60 mg twice or three times daily (Psoriasis, RA); 60 mg three times daily (UC) | - Psoriasis: Did not translate into meaningful clinical improvements.[7][8]- Rheumatoid Arthritis: Did not translate into meaningful clinical improvement.[9][10]- Ulcerative Colitis: Not a promising monotherapy.[11][12] | Rapidly absorbed with a half-life of 2-3 hours in humans.[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: RIP1 Kinase Signaling Pathway.
Caption: Workflow for TNF-induced SIRS Model.
Detailed Experimental Protocols
A comprehensive understanding of the in vivo efficacy of these inhibitors requires a detailed look at the experimental methodologies employed.
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model assesses the ability of an inhibitor to protect against the systemic inflammatory shock induced by tumor necrosis factor (TNF).
-
Animals: Typically, C57BL/6 mice are used.
-
Housing: Animals are housed in specific pathogen-free conditions with ad libitum access to food and water.[14]
-
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle control, GNE684, or GSK2982772 at various doses).
-
The inhibitor or vehicle is administered orally (p.o.) via gavage. For GNE684, dosing has been reported at 1, 5, 15, and 50 mg/kg.[3]
-
After a specified pre-treatment time (e.g., 30 minutes to 1 hour), mice are challenged with an intravenous (i.v.) injection of murine TNF-α (e.g., 300 µg/kg). In some studies, a pan-caspase inhibitor like zVAD-fmk (e.g., 10 mg/kg) is co-administered to enhance RIP1 kinase-dependent necroptosis.[3]
-
Rectal body temperature is monitored at regular intervals (e.g., 2 and 4 hours post-TNF injection) as a primary indicator of the inflammatory response.[3]
-
Survival is monitored over a period of up to 24-48 hours.
-
-
Efficacy Readouts:
-
Prevention of hypothermia (drop in body temperature).
-
Increased survival rate compared to the vehicle-treated group.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD) that induces chemical injury to the colonic epithelium.
-
Animals: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.[15]
-
Housing: Standard housing conditions with free access to food and water.
-
Procedure:
-
Acute colitis is induced by administering DSS (typically 2.5-5% w/v) in the drinking water for a period of 5-7 days.[14][15]
-
For chronic colitis models, mice can be subjected to multiple cycles of DSS administration interspersed with periods of regular drinking water.[15]
-
Inhibitor treatment (e.g., GNE684 at 1, 5, 15, or 50 mg/kg, p.o., twice daily) is typically initiated either prophylactically (before or at the start of DSS) or therapeutically (after colitis has been established).[2]
-
Clinical signs of colitis are monitored daily, including body weight loss, stool consistency, and the presence of blood in the feces (Hemoccult).[15]
-
At the end of the study, mice are euthanized, and the colons are collected for macroscopic evaluation (length, presence of inflammation) and histological analysis.
-
-
Efficacy Readouts:
-
Reduced body weight loss.
-
Improved Disease Activity Index (DAI) score (a composite score of weight loss, stool consistency, and bleeding).
-
Increased colon length (colitis leads to colon shortening).
-
Lower histological scores (based on the degree of inflammation, ulceration, and crypt damage).
-
Reduced levels of pro-inflammatory cytokines in the colon tissue or serum.
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model is an antibody-transfer model of arthritis that rapidly induces joint inflammation.
-
Animals: DBA/1 or C57BL/6 mice are susceptible strains.[4][16]
-
Housing: Standard housing conditions.
-
Procedure:
-
Arthritis is induced by an intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.[17]
-
A booster injection of lipopolysaccharide (LPS) is typically administered 2-3 days after the antibody cocktail to synchronize and enhance the inflammatory response.[17]
-
Inhibitor treatment (e.g., GNE684) is initiated, often at the time of antibody injection or shortly after.
-
The development and severity of arthritis are assessed by visually scoring the paws for signs of inflammation (redness, swelling) on a standardized scale (e.g., 0-4 per paw).[18]
-
Paw thickness can also be measured using calipers as a quantitative measure of swelling.[18]
-
-
Efficacy Readouts:
-
Reduced clinical arthritis score.
-
Decreased paw swelling.
-
Improved histological findings in the joints (reduced inflammation, cartilage, and bone erosion).
-
Conclusion
Both GNE684 and the benzoxazepinone class of RIP1 inhibitors, represented by GSK2982772, have demonstrated in vivo efficacy in preclinical models of inflammatory diseases. GNE684 has shown robust, dose-dependent protection in models of SIRS, colitis, and arthritis in mice.[2][3] While "this compound" (GSK'481) itself has limited reported in vivo data due to suboptimal pharmacokinetic properties, its successor, GSK2982772, has advanced to clinical trials, indicating a favorable preclinical profile in relevant models.[5] However, the clinical trial results for GSK2982772 in psoriasis, rheumatoid arthritis, and ulcerative colitis have not demonstrated significant clinical benefit, suggesting that the translation of efficacy from preclinical models to human inflammatory diseases remains a challenge for RIP1 kinase inhibitors.[8][9][11]
For researchers selecting a tool compound for in vivo studies in mice, GNE684 is a well-validated option with published data across multiple inflammatory models. The choice between these inhibitors for further drug development will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in specific disease contexts.
References
- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 12. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Partial protection against collagen antibody-induced arthritis in PARP-1 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Unveiling the Mechanism of RIP1 Kinase Inhibitor 4: A Crystallographic and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of RIP1 Kinase Inhibitor 4's mechanism, validated through crystallographic insights of analogous compounds, and its performance against other RIP1 kinase inhibitors. Detailed experimental data and protocols offer a comprehensive resource for evaluating its potential in therapeutic development.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its kinase activity is a key driver in various inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. This compound is a potent and selective Type II inhibitor that stabilizes the inactive conformation of the kinase. While a specific crystal structure for "this compound" is not publicly available, its mechanism can be confidently inferred from the wealth of structural data for other Type II inhibitors that share its binding mode.
Mechanism of Action: A Tale of Two Conformations
RIPK1's kinase domain can exist in active ("DLG-in") and inactive ("DLG-out") conformations, characterized by the orientation of the Asp-Leu-Gly (DLG) motif within the activation loop. Type II inhibitors, including this compound, selectively bind to and stabilize the "DLG-out" state. This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking downstream signaling cascades that lead to inflammation and cell death.
Crystallographic studies of RIPK1 in complex with Type II inhibitors, such as necrostatin analogues and recently developed potent inhibitors, reveal a common binding mode. These inhibitors occupy a hydrophobic pocket adjacent to the ATP-binding site, effectively locking the kinase in its inactive state.[1][2] This contrasts with Type I inhibitors, which are ATP-competitive and bind to the active conformation, and Type III inhibitors, which bind to a different allosteric site.[3]
Below is a diagram illustrating the classification of RIPK1 kinase inhibitors based on their binding mechanism.
Caption: Classification of RIPK1 inhibitors based on their binding mechanism.
Comparative Performance of RIP1 Kinase Inhibitors
The efficacy of RIP1 kinase inhibitors is typically evaluated through biochemical and cellular assays. Biochemical assays, such as the ADP-Glo kinase assay, measure the direct inhibition of RIPK1's enzymatic activity, while cellular assays assess the inhibitor's ability to protect cells from necroptosis induced by stimuli like TNFα.
| Inhibitor | Type | Target | IC50 (Biochemical) | EC50 (Cellular) | Key Features |
| This compound | II | RIPK1 | 10-16 nM [4] | <100 nM [5] | Potent and selective, brain-penetrant. [5] |
| Necrostatin-1s (Nec-1s) | III | RIPK1 | ~250 nM | ~500 nM | Widely used tool compound, moderate potency. |
| GSK2982772 | III | RIPK1 | 0.6 nM | 6.3 nM | High potency, advanced to clinical trials. |
| Ponatinib | I | Multi-kinase | ~10 nM (for RIPK1) | Varies | Non-selective, inhibits both RIPK1 and RIPK3.[6] |
| Compound 20 (Type II) | II | RIPK1 | 1.5 nM (human) | 2.1 nM (human cells) | Potent Type II inhibitor with crystallographic data available.[1][2] |
Data compiled from various sources and may vary depending on assay conditions.
The data clearly positions this compound as a potent inhibitor with comparable or superior biochemical potency to other well-characterized inhibitors. Its brain-penetrant nature further highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases.
Experimental Protocols
Crystallography of RIPK1 with a Type II Inhibitor (General Protocol)
This protocol outlines the general steps for obtaining a crystal structure of the RIPK1 kinase domain in complex with a Type II inhibitor, based on published methodologies.[7][8]
-
Protein Expression and Purification:
-
The human RIPK1 kinase domain (e.g., residues 1-327) is cloned into an expression vector (e.g., baculovirus or bacterial).
-
The protein is expressed in a suitable host system (e.g., Sf9 insect cells or E. coli).
-
The expressed protein is purified using a series of chromatography steps, such as affinity chromatography (e.g., GST or His-tag), ion exchange, and size-exclusion chromatography.
-
-
Complex Formation and Crystallization:
-
The purified RIPK1 kinase domain is incubated with a molar excess of the Type II inhibitor.
-
The protein-inhibitor complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available or custom-made screens and crystallization methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Caption: Workflow for determining the crystal structure of RIPK1 with an inhibitor.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[9][10][11][12][13]
-
Kinase Reaction:
-
Set up a reaction mixture containing recombinant RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death.[5][14][15][16]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HT-29 or L929) in a 96-well plate.
-
Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours.
-
Induce necroptosis by adding a combination of stimuli, such as TNFα, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
-
Cell Viability Measurement:
-
After a suitable incubation period (e.g., 24 hours), measure cell viability using a commercially available assay, such as CellTiter-Glo® (measures ATP levels) or by staining with a viability dye like propidium iodide and analysis by flow cytometry.
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Calculate the percent protection at each inhibitor concentration and determine the EC50 value.
-
RIPK1 Signaling Pathway
RIPK1 is a central node in multiple signaling pathways initiated by death receptors like TNFR1. Upon TNFα binding, RIPK1 is recruited to the receptor complex (Complex I), where it can initiate pro-survival NF-κB signaling. Alternatively, under conditions where pro-survival signaling is inhibited, RIPK1 can form a cytosolic death-inducing complex (Complex II or the necrosome) with RIPK3 and MLKL, leading to necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Caption: RIPK1 signaling leading to either survival or necroptosis.
Conclusion
While a direct crystal structure of this compound remains to be published, the extensive crystallographic data available for other Type II RIPK1 inhibitors provides a robust framework for understanding its mechanism of action. By stabilizing the inactive "DLG-out" conformation of the kinase, this compound effectively blocks the pro-inflammatory and cell death-inducing functions of RIPK1. Its high potency and favorable pharmacokinetic properties, including brain permeability, make it a compelling candidate for the treatment of a range of inflammatory and neurodegenerative disorders. The experimental protocols provided herein offer a guide for researchers to further investigate and compare the efficacy of this and other RIPK1 inhibitors in their own research endeavors.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-4itj: Crystal structure of RIP1 kinase in complex with necrostatin-4 - Yorodumi [pdbj.org]
- 5. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. RIPK1 Kinase Enzyme System [promega.com]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blossombio.com [blossombio.com]
- 16. Studying cell death | Abcam [abcam.com]
A Comparative Analysis of RIP1 Kinase Inhibitor 4 and Ponatinib for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two kinase inhibitors: the selective RIP1 Kinase Inhibitor 4 and the multi-targeted inhibitor ponatinib. This document is intended to assist researchers in making informed decisions for preclinical studies by presenting a side-by-side evaluation of their target profiles, potency, and the signaling pathways they modulate. All quantitative data is summarized in clear, accessible tables, and detailed experimental protocols for key assays are provided.
Introduction to the Inhibitors
This compound is a potent and selective, type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular necrosis and inflammation, making its inhibition a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[2][3] As a type II inhibitor, it binds to the DLG-out (inactive) conformation of the kinase, often conferring higher selectivity.[1][4]
Ponatinib is an orally active, multi-targeted tyrosine kinase inhibitor.[5] It was initially developed to target the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML).[5][6] However, subsequent studies have revealed its activity against a broad spectrum of kinases, including RIPK1, classifying it as a dual inhibitor of RIPK1 and RIPK3.[7][8] This multi-targeted nature can be beneficial in certain cancer contexts but may also lead to off-target effects.[9]
Mechanism of Action and Signaling Pathways
Both inhibitors function by blocking the kinase activity of their respective targets, thereby interfering with downstream signaling pathways.
RIP1 Kinase Signaling Pathway:
RIPK1 is a key signaling node in the tumor necrosis factor (TNF) signaling pathway, which can lead to cell survival, apoptosis, or necroptosis. In the presence of TNFα, RIPK1 can initiate a signaling cascade that, under conditions where caspase-8 is inhibited, leads to the phosphorylation of RIPK3 and subsequently MLKL, culminating in programmed necrosis (necroptosis).[3] this compound, by selectively blocking the kinase activity of RIPK1, prevents this phosphorylation cascade and inhibits necroptosis.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of RIP1 Kinase Inhibitors and Their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways, making it a promising therapeutic target for a wide array of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a programmed form of inflammatory cell death, and also contributes to the transcriptional induction of inflammatory cytokines.[3][4] Consequently, the development of specific RIPK1 kinase inhibitors presents a significant opportunity for new oral therapies for conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neuroinflammatory disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[2][5]
This guide provides an objective comparison of the anti-inflammatory effects of different RIPK1 kinase inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation of these therapeutic agents.
The Central Role of RIPK1 in Inflammation and Cell Death
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of various receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[3] Upon TNF-α stimulation, RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB and MAPK pathways.[6][7] However, under certain conditions, such as the inhibition of caspases or deubiquitination of RIPK1, the signaling can switch to the formation of a death-inducing complex (Complex IIa/b or the necrosome), leading to apoptosis or necroptosis.[7][8] The kinase activity of RIPK1 is essential for inducing necroptosis and also plays a role in mediating sustained inflammatory responses.[3][5]
Figure 1. Simplified RIPK1 signaling pathway downstream of TNFR1.
Comparative Efficacy of RIPK1 Kinase Inhibitors
Several small molecule inhibitors targeting the kinase function of RIPK1 have been developed. They are broadly classified based on their binding mode, with Type I and II inhibitors being ATP-competitive, while Type III inhibitors bind to an allosteric pocket.[9] This section compares some of the most widely studied inhibitors.
| Inhibitor | Type | Target | IC₅₀ (RIPK1 Kinase Assay) | Cellular EC₅₀ (Necroptosis Assay) | Key Characteristics & Clinical Status |
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | RIPK1 | ~180-490 nM | ~490 nM (Human U937 cells) | First-in-class tool compound.[10] Has off-target effects on Indoleamine 2,3-dioxygenase (IDO).[11][12] Poor metabolic stability in vivo.[13] |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | RIPK1 | ~20-120 nM | ~50-100 nM | A more stable and potent analogue of Nec-1.[11] Widely used in preclinical models of inflammatory diseases.[2][14] |
| GSK2982772 | Type III (Allosteric) | RIPK1 | ~6.3 nM | ~3.1 nM (hTNF + zVAD in U937 cells) | First-in-class, selective, oral inhibitor.[13][15] Has undergone Phase I and II clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[8][15] Showed good safety and tolerability but did not demonstrate clinical benefit in a Phase 2a trial for ulcerative colitis.[15][16] |
| PK68 | Type II (ATP-competitive) | RIPK1 | 90 nM | Not specified | A potent derivative of the inhibitor PK6, with significantly enhanced activity against RIPK1 kinase.[9] |
Note: IC₅₀ and EC₅₀ values can vary between different assays and cell lines. The values presented are representative figures from published studies.
Experimental Methodologies
The evaluation of RIPK1 inhibitors typically follows a hierarchical workflow, starting from biochemical assays to cellular models and progressing to in vivo disease models.
Figure 2. General experimental workflow for assessing RIPK1 inhibitors.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, recombinant human RIPK1 is incubated with the inhibitor and a substrate (e.g., myelin basic protein) in the presence of ATP. The kinase reaction produces ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Cellular Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis. Human monocytic U937 cells or mouse fibrosarcoma L929 cells are commonly used.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of the RIPK1 inhibitor for a defined period (e.g., 1 hour).
-
Necroptosis is induced by adding a combination of a stimulant and an apoptosis inhibitor. Common combinations include:
-
After an incubation period (e.g., 24 hours), cell viability is measured using assays such as CellTiter-Glo® (measures ATP) or by quantifying lactate dehydrogenase (LDH) release (a marker of cell death).
-
-
Data Analysis: Cell viability is plotted against inhibitor concentration to determine the EC₅₀ value, the concentration that provides 50% protection from necroptosis.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model for rheumatoid arthritis that assesses the anti-inflammatory and disease-modifying potential of a compound.
-
Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization.
-
Treatment: Once clinical signs of arthritis appear, mice are treated daily with the RIPK1 inhibitor (e.g., Nec-1s) or a vehicle control via oral gavage or intraperitoneal injection.[14]
-
Assessment:
-
Clinical Scoring: Paw swelling and inflammation are visually scored on a scale of 0-4.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[14]
-
Biomarker Analysis: Blood and tissue samples can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and expression of necroptosis mediators (p-RIPK1, p-MLKL).[14]
-
-
Outcome: A successful inhibitor will significantly reduce the clinical arthritis score, decrease inflammatory cell infiltration and joint destruction in histological sections, and lower the levels of inflammatory cytokines.[14]
Conclusion
Targeting the kinase activity of RIPK1 is a validated and promising strategy for the treatment of inflammatory diseases. Early tool compounds like Necrostatin-1 paved the way for the development of more potent, selective, and orally bioavailable inhibitors such as GSK2982772, which has progressed into clinical trials. While the clinical efficacy of these inhibitors as monotherapy in some conditions is still under investigation, the preclinical data are robust.[15][16] The choice of inhibitor for research purposes will depend on the specific application, balancing potency, selectivity, and in vivo stability. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel RIPK1 kinase inhibitors as they emerge from discovery pipelines.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
Validation of RIP1 Kinase Inhibitor 4 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical validation of RIP1 kinase inhibitor 4 in patient-derived xenograft (PDX) models. Due to the limited publicly available data specifically referencing "this compound," this document focuses on a potent and selective RIP1 inhibitor, benzoxazepinone 4 (GSK'481), which is likely the compound of interest or a close structural analog.[1][2] To provide a broader context, we also include comparative data on other relevant RIP1 kinase inhibitors evaluated in preclinical cancer models.
Introduction to RIP1 Kinase and Its Role in Cancer
Receptor-interacting protein kinase 1 (RIPK1 or RIP1) is a critical regulator of cellular signaling pathways that control inflammation, cell survival, and cell death.[3][4][5] RIP1 can initiate both pro-survival signals through the activation of NF-κB and MAPK pathways, and cell death pathways, including apoptosis and necroptosis.[3][6][7] Dysregulation of RIP1 signaling has been implicated in the pathogenesis of various inflammatory diseases and cancers.[3][7] In several cancers, such as melanoma, RIP1 has been shown to act as an oncogenic driver by promoting cell proliferation and survival.[6] Therefore, inhibiting RIP1 kinase activity presents a promising therapeutic strategy for cancer treatment.
RIP1 Kinase Signaling Pathway
The signaling pathway involving RIP1 is complex and context-dependent. Upon stimulation by ligands such as TNFα, RIP1 is recruited to the receptor complex. Its subsequent ubiquitination can lead to the activation of pro-survival pathways. Conversely, deubiquitination of RIP1 can trigger the formation of a death-inducing complex, leading to either apoptosis or necroptosis.[3]
Caption: A diagram of the RIP1 kinase signaling pathway.
Validation in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.[8][9] They better recapitulate the heterogeneity and microenvironment of the original human tumor, making them a valuable tool for preclinical validation of novel cancer therapeutics.[8][9]
Experimental Workflow for PDX Model Validation
The general workflow for validating a kinase inhibitor using PDX models involves several key steps, from model selection to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Receptor Interacting Protein (RIP) kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RIP1 promotes proliferation through G2/M checkpoint progression and mediates cisplatin-induced apoptosis and necroptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.championsoncology.com [blog.championsoncology.com]
A Comparative Guide to the Pharmacokinetics of RIP1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting protein 1 (RIP1) kinase has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions. This guide provides a comparative overview of the pharmacokinetics of several key RIP1 kinase inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
Pharmacokinetic Profiles of RIP1 Kinase Inhibitors
The following tables summarize the key pharmacokinetic parameters of prominent RIP1 kinase inhibitors from both preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Clinical-Stage RIP1 Kinase Inhibitors in Healthy Human Volunteers (Single Ascending Dose)
| Inhibitor | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) |
| GSK2982772 | 10 mg (capsule) | - | 1.5 | - | 2-3 |
| 120 mg (capsule) | - | 2.5 | - | 5-6 | |
| GDC-8264 | 5 mg (suspension) | - | 1.3-1.9 | - | 10-13 |
| 25 mg (suspension) | - | 1.3-1.9 | - | 10-13 | |
| 75 mg (tablet) | - | 3-4 | - | 10-13 | |
| 225 mg (tablet) | - | 3-4 | - | 10-13 | |
| SIR2446M | 3 mg | - | - | - | 11-19 |
| 600 mg | - | - | - | 11-19 |
Data for GSK2982772 is presented to show the trend in Tmax with increasing dose and formulation differences.[1] Specific Cmax and AUC values at these single doses were not detailed in the provided search results. GDC-8264 exhibited dose-proportional increases in systemic exposure.[2][3] SIR2446M showed no major deviations from dose proportionality for Cmax and AUC across the dose range.[4]
Table 2: Pharmacokinetic Parameters of Clinical-Stage RIP1 Kinase Inhibitors in Healthy Human Volunteers (Multiple Ascending Dose)
| Inhibitor | Dose Regimen | Accumulation Ratio (Day 14 vs Day 1) | T½ (hr) |
| GSK2982772 | 20 mg QD - 120 mg BID | No evidence of accumulation | - |
| GDC-8264 | 50 mg QD & 100 mg QD | ~1.4 | 10-13 |
| SIR2446M | 5 mg - 400 mg (10 days) | 1.2 - 1.6 | 11-19 |
QD = once daily, BID = twice daily
Table 3: Pharmacokinetic Parameters of Necrostatin-1 in Rats
| Route of Administration | Dose | Cmax (µg/L) | Tmax (hr) | T½ (hr) | Absolute Bioavailability (%) |
| Intravenous | 5 mg/kg | 1733 | - | 1.8 | - |
| Oral | 5 mg/kg | 648 | 1 | 1.2 | 54.8 |
| [5] |
Experimental Protocols
Clinical Pharmacokinetic Studies (General Protocol)
The pharmacokinetic data for GSK2982772, GDC-8264, and SIR2446M were primarily generated from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy adult volunteers.[1][2][4]
-
Study Design: The studies typically consist of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase. In the SAD phase, cohorts of subjects receive a single oral dose of the inhibitor or placebo, with the dose escalating in subsequent cohorts after safety and tolerability are assessed.[6] In the MAD phase, subjects receive repeated doses over a specified period (e.g., 10-14 days) to evaluate steady-state pharmacokinetics and accumulation.[7]
-
Participants: Healthy male and/or female volunteers, typically between the ages of 18 and 55, are recruited.[8] Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.
-
Drug Administration: The investigational drug is administered orally as a solution, capsule, or tablet, typically after an overnight fast.[1] Food effect studies may also be conducted where the drug is administered with a standard high-fat meal.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.[9] Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the inhibitors and their metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
Preclinical Pharmacokinetic Study of Necrostatin-1 in Rats
The pharmacokinetic data for Necrostatin-1 was obtained from a study in Sprague-Dawley rats.[5]
-
Animals: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: For intravenous administration, Necrostatin-1 was administered as a single 5 mg/kg bolus dose. For oral administration, a single 5 mg/kg dose was given via gavage.[5]
-
Sample Collection: Blood samples were collected at various time points after administration. Plasma was harvested and stored for analysis.
-
Bioanalytical Method: Plasma concentrations of Necrostatin-1 were quantified using a validated LC-MS/MS method. The method involved protein precipitation for sample preparation.[5]
Signaling Pathway and Experimental Workflow Visualization
RIP1 Kinase Signaling Pathway
RIP1 kinase is a central node in cellular signaling, regulating pathways leading to inflammation, apoptosis, and necroptosis. The following diagram illustrates the pivotal role of RIP1 in these processes.
Caption: RIP1 kinase signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a preclinical or clinical pharmacokinetic study of a small molecule inhibitor.
Caption: General workflow for a pharmacokinetic study of a small molecule inhibitor.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southernstarresearch.com [southernstarresearch.com]
- 7. quanticate.com [quanticate.com]
- 8. Single ascending dose study to assess the safety, tolerability and pharmacokinetics of AZD4451 [astrazenecaclinicaltrials.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Navigating the Therapeutic Potential of RIPK1 Inhibition: A Comparative Guide to RIP1 Kinase Inhibitor 4 (PK68)
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a range of inflammatory diseases, neurodegenerative conditions, and certain cancers. The kinase activity of RIPK1 is a critical mediator of programmed cell death (necroptosis) and inflammation. This guide provides a comparative analysis of a potent and selective type II RIPK1 kinase inhibitor, designated here as RIP1 Kinase Inhibitor 4 (also known as PK68), against other known RIPK1 inhibitors, with a focus on validating its therapeutic window through available preclinical data.
Data Presentation: Comparative Analysis of RIPK1 Inhibitors
To facilitate a clear comparison, the following tables summarize the quantitative data for this compound (PK68) and the clinical-stage inhibitor GSK2982772.
| Inhibitor | Type | In Vitro Potency (IC50) | Cellular Potency (EC50) | Selectivity | In Vivo Efficacy Model | Effective Dose | Toxicity Profile |
| This compound (PK68) | Type II | ~90 nM (for RIPK1 kinase activity)[1][2] | 13 nM (mouse cells), 23 nM (human cells) for TNF-induced necroptosis[1][3] | Reasonably selective over a panel of 369 kinases.[4] Did not affect RIPK3 kinase activity.[5][6] | TNFα-induced systemic inflammatory response syndrome (SIRS) in mice.[1][4] | 1 mg/kg (i.p.) provided effective protection.[1] | No obvious toxicity observed in mice treated for 14 days at a dose of 25 mg/kg.[1][2] |
| GSK2982772 | Type III (Allosteric) | 16 nM (human RIP1) | Potent inhibitor of RIPK1-mediated cell death and cytokine production. | Highly selective. | Phase I clinical trial in healthy volunteers. | Single doses up to 120 mg and repeat doses up to 120 mg BID for 14 days were evaluated.[7] | Generally safe and well-tolerated in healthy volunteers. The most common adverse events were mild contact dermatitis and headache.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments relevant to the validation of a RIPK1 inhibitor's therapeutic window.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on RIPK1 kinase activity.
-
Method: Recombinant human RIPK1 kinase is incubated with the test inhibitor at various concentrations. The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein). The amount of phosphorylated substrate or ADP produced is quantified using methods like ADP-Glo™ Kinase Assay or TR-FRET. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Cellular Necroptosis Assay
-
Objective: To measure the ability of an inhibitor to protect cells from necroptotic cell death.
-
Method: A susceptible cell line (e.g., human HT-29 or mouse L929) is pre-treated with the test inhibitor at a range of concentrations. Necroptosis is then induced by stimulating the cells with a combination of TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis). Cell viability is assessed after a defined incubation period (e.g., 24 hours) using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity. The EC50 value, the concentration of the inhibitor that provides 50% protection from cell death, is determined.
In Vivo Murine Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)
-
Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of systemic inflammation.
-
Method: Mice are administered the test inhibitor (e.g., via intraperitoneal injection or oral gavage) at various doses prior to a lethal challenge with TNFα. The primary endpoint is survival. Secondary endpoints can include monitoring body temperature and measuring serum levels of inflammatory cytokines (e.g., IL-6, TNFα) at different time points post-challenge.
In Vivo Toxicity Study
-
Objective: To assess the safety and tolerability of a RIPK1 inhibitor following repeated administration.
-
Method: The test inhibitor is administered to rodents (e.g., mice or rats) daily for a specified period (e.g., 14 or 28 days) at multiple dose levels. Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
Mandatory Visualization
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for validating the therapeutic window of a RIPK1 kinase inhibitor.
Logical Comparison of Inhibitor Properties
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PK68 Datasheet DC Chemicals [dcchemicals.com]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RIP1 Kinase Inhibitor 4 (GSK'481) with Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical RIP1 kinase inhibitor 4 (GSK'481) with several clinical candidates targeting the receptor-interacting protein 1 (RIP1) kinase. The content is based on publicly available experimental data to inform research and drug development decisions in the field of inflammatory diseases and other RIP1-mediated pathologies.
Introduction to RIP1 Kinase Inhibition
Receptor-interacting protein 1 (RIP1) kinase is a critical mediator in cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[1] Its role in various pathological conditions has made it an attractive therapeutic target. A number of small molecule inhibitors have been developed to modulate its activity, with several advancing into clinical trials. This guide focuses on a head-to-head comparison of the potent pre-clinical tool compound, this compound (also known as GSK'481), with key clinical candidates.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its clinical counterparts. It is important to note that direct comparisons of absolute values between different clinical candidates can be challenging due to variations in assay types and conditions across different studies.
Table 1: Biochemical and Cellular Potency of RIP1 Kinase Inhibitors
| Compound | Target | Biochemical Assay Type | IC50 (nM) | Cellular Assay (Cell Line) | Cellular EC50 (nM) | Reference |
| This compound (GSK'481) | Human RIP1 | FP Binding | < 10 | Necroptosis (U937) | 10 | [2] |
| Human RIP1 | ADP-Glo | 1.3 | Necroptosis (U937) | 10 | [2] | |
| GSK2982772 | Human RIP1 | FP Binding | < 10 | Necroptosis (U937) | 6.3 | [2] |
| Human RIP1 | ADP-Glo | 0.3 | Necroptosis (U937) | 6.3 | [2] | |
| GDC-8264 | Human RIP1 | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
| DNL747 (SAR443060) | Human RIP1 | Not Specified | Not Reported | Not Reported | Not Reported | [4][5] |
| SAR443122 (Eclitasertib) | Human RIP1 | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
| SIR2446M | Human RIP1 | Not Specified | Not Reported | Necroptosis (PBMCs) | Not Reported | [7][8] |
Table 2: Pharmacokinetic Properties of RIP1 Kinase Inhibitors
| Compound | Species | Oral Bioavailability (%) | Brain Penetration | Key Findings | Reference |
| This compound (GSK'481) | Rat | Low | Not Reported | Sub-optimal pharmacokinetic properties, high lipophilicity.[9][10] | [2] |
| GSK2982772 | Rat, Monkey, Human | Good | Low (Rat) | Improved pharmacokinetic profile compared to GSK'481.[2] | [2] |
| GDC-8264 | Human | Dose-proportional exposure | Not Reported | Favorable safety and PK profile in Phase 1. | |
| DNL747 (SAR443060) | Human | Orally bioavailable | CNS-penetrant | Distributed into cerebrospinal fluid.[4][5] | [4][5] |
| SAR443122 (Eclitasertib) | Human | Orally administered | Peripherally restricted | Well-tolerated in severe COVID-19 patients.[11] | [11][12] |
| SIR2446M | Human | Orally administered | Not Reported | Favorable safety and PK profile in Phase 1.[7][8] | [7][8] |
Experimental Protocols
RIP1 Kinase Biochemical Assays
Objective: To determine the direct inhibitory activity of compounds on RIP1 kinase.
-
ADP-Glo™ Kinase Assay: This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction.
-
Recombinant human RIP1 kinase is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding a substrate (e.g., a generic kinase substrate) and ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The intensity of the light signal is proportional to the ADP concentration and inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.
-
-
Fluorescence Polarization (FP) Binding Assay: This assay measures the binding affinity of a fluorescently labeled ligand (tracer) to the kinase.
-
RIP1 kinase is incubated with a fluorescently labeled tracer that binds to the ATP-binding pocket.
-
Test compounds are added at increasing concentrations to compete with the tracer for binding to the kinase.
-
The fluorescence polarization of the solution is measured. When the tracer is bound to the larger kinase molecule, it tumbles slower, resulting in a higher polarization value. When displaced by an inhibitor, the free tracer tumbles faster, leading to a lower polarization value.
-
IC50 values are determined from the competition binding curves.
-
Cellular Necroptosis Assay
Objective: To assess the ability of compounds to inhibit necroptosis in a cellular context.
-
Cell Culture: A human cell line susceptible to necroptosis, such as the monocytic U937 cell line, is cultured under standard conditions.
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of a pro-inflammatory stimulus (e.g., TNF-α), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-fmk, to block apoptosis and shunt the pathway towards necroptosis).
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds before the addition of the necroptosis-inducing agents.
-
Cell Viability Assessment: After a defined incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell death inhibition is calculated relative to vehicle-treated controls, and EC50 values are determined from the dose-response curves.
Visualizations
RIP1 Kinase Signaling Pathway
Caption: Simplified RIP1 signaling pathway upon TNFα stimulation.
Experimental Workflow for RIP1 Inhibitor Evaluation
Caption: General workflow for the evaluation of RIP1 kinase inhibitors.
Logical Comparison Framework
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of GDC-8264, a novel and selective RIP1 inhibitor for amelioration of tissue damage and treatment of inflammatory diseases - American Chemical Society [acs.digitellinc.com]
- 4. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. sironax.com [sironax.com]
- 8. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RIP1 Kinase Inhibitor 4
Essential guidance for the safe handling and disposal of RIP1 Kinase Inhibitor 4, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive operational plan for the proper disposal of this compound, a potent and selective tool in inflammation and cell death research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards. The following guidelines are based on best practices for handling chemical waste and information derived from safety data sheets for similar kinase inhibitors.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the SDS for a similar compound, RIP1 inhibitor GSK547, indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, caution is paramount.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area or with a suitable respirator |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required[1].
-
Eye Wash & Safety Shower: Ensure that an accessible safety shower and eye wash station are available in the immediate work area[1].
II. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired product, contaminated PPE (gloves, etc.), and weighing papers.
-
Place this waste in a designated, robust, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Use glass containers for solvent-based solutions to prevent the container from melting or dissolving[2].
-
Do not dispose of solutions containing this inhibitor down the sink[2].
-
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (or the specific inhibitor being used).
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the name of the Principal Investigator (PI) or laboratory group[2].
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area within the laboratory while awaiting pickup.
-
Do not store waste containers in hallways or public areas.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions. For instance, keep away from strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Liquid waste containers should be stored in secondary containment trays that can hold the entire volume of the largest container plus 10% of the remaining total volume[3].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
The final disposal should be carried out by a licensed chemical waste management company at an approved waste disposal plant[1][4].
III. Experimental Workflow & Disposal Visualization
The following diagram illustrates the logical workflow from experimental use to the final disposal of this compound.
IV. Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Wash hands thoroughly after cleanup.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
Provide details of the spill to the emergency response team.
-
V. Storage of Stock Compound
Proper storage is essential to maintain the integrity of the inhibitor and ensure safety.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 1 year[5] |
| -80°C | 2 years[5] | |
| In Solvent | -20°C | 1 month |
| -80°C | 1 year[1] |
Note: Always refer to the manufacturer's specific storage recommendations. Aliquot solutions to avoid repeated freeze-thaw cycles[5].
By adhering to these procedures, researchers can handle and dispose of this compound responsibly, minimizing risks to themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
